molecular formula C9H11N3OS B1517728 N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 1097168-21-2

N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B1517728
CAS No.: 1097168-21-2
M. Wt: 209.27 g/mol
InChI Key: GIKVGCOFOZMMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)thieno[3,2-d]pyrimidin-4-amine (CAS 1097168-21-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry research. This compound belongs to the thieno[3,2-d]pyrimidine class, a privileged scaffold known for its diverse biological activities. Recent scientific investigations have highlighted the promise of this chemical series, particularly the 2,4-diaminothieno[3,2-d]pyrimidines (DATPs), as a novel class of anthelmintic agents . These compounds demonstrate efficacy against parasitic whipworms (such as Trichuris species), targeting not only adult parasites but also embryonated and unembryonated egg stages, which may enable a break in the parasite lifecycle and provide an adjunct environmental control strategy . Furthermore, the thieno[3,2-d]pyrimidine core is a key structural motif in the development of potent antitumor agents and is present in several inhibitors targeting oncogenic pathways, including the PI3K/AKT/mTOR signaling cascade . With a molecular formula of C9H11N3OS and a molecular weight of 209.27 g/mol, this compound serves as a versatile intermediate for the synthesis and optimization of novel bioactive molecules . It is supplied with a typical purity of 98% and is intended for use in drug discovery and development programs. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-13-4-3-10-9-8-7(2-5-14-8)11-6-12-9/h2,5-6H,3-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKVGCOFOZMMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=NC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine, a molecule of significant interest within contemporary medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is a privileged heterocycle, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anti-infective properties.[1][2][3][4] This document offers a detailed exploration of a robust and logical multi-step synthetic pathway, beginning from foundational precursors and culminating in the target molecule. Each stage is elucidated with mechanistic insights, step-by-step protocols, and critical analysis of experimental choices, designed to empower researchers in drug development and chemical synthesis with a comprehensive and actionable resource.

Chapter 1: The Thieno[3,2-d]pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The fusion of thiophene and pyrimidine rings creates the thieno[3,2-d]pyrimidine system, a heterocyclic scaffold that has garnered substantial attention from the scientific community. Its rigid, planar structure and rich electronic properties make it an ideal platform for developing targeted therapeutics. Molecules incorporating this core have demonstrated a wide spectrum of biological activities, acting as potent inhibitors of sirtuins (SIRT1/2/3)[1], dual-stage antiplasmodial agents against malaria[2], and inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase.[3] The versatility of this scaffold allows for functionalization at various positions, enabling fine-tuning of a compound's pharmacological profile, making it a highly valued chemotype in modern drug discovery programs.

Chapter 2: Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic approach to this compound identifies key intermediates and simplifies the synthetic challenge. The target molecule can be disconnected at the C4-N bond, pointing to a nucleophilic aromatic substitution (SNAr) reaction as the final, convergent step. This strategy hinges on the synthesis of a highly reactive precursor, 4-chlorothieno[3,2-d]pyrimidine (3) , and its subsequent reaction with 2-methoxyethylamine .

The synthesis of the chlorinated intermediate 3 logically proceeds from the corresponding thieno[3,2-d]pyrimidin-4(3H)-one (2) . This pyrimidinone core is, in turn, constructed via cyclization of a versatile thiophene building block, methyl 3-aminothiophene-2-carboxylate (1) . This foundational precursor is readily accessible through the well-established Gewald multicomponent reaction. This multi-stage pathway provides a reliable and scalable route to the target compound.

Retrosynthesis target This compound intermediate3 4-Chlorothieno[3,2-d]pyrimidine (3) target->intermediate3 SNAr Disconnection intermediate2 Thieno[3,2-d]pyrimidin-4(3H)-one (2) intermediate3->intermediate2 Chlorination intermediate1 Methyl 3-aminothiophene-2-carboxylate (1) intermediate2->intermediate1 Cyclization start Gewald Reaction Precursors intermediate1->start Gewald Reaction

Caption: Retrosynthetic pathway for the target molecule.

Chapter 3: Synthesis of Key Intermediates

This chapter details the synthesis of the critical precursors required for the final assembly of the target molecule. Each section provides not only a protocol but also the scientific rationale behind the chosen methodology.

Construction of the Thiophene Core: Methyl 3-Aminothiophene-2-carboxylate (1)

The Gewald reaction is a powerful one-pot multicomponent condensation for synthesizing 2-aminothiophenes.[5] It offers high efficiency and atom economy by combining an α-cyano ester (methyl cyanoacetate), a ketone or aldehyde, and elemental sulfur in the presence of a basic catalyst like morpholine. The reaction proceeds through a Knoevenagel condensation, followed by Michael addition of sulfur, and a subsequent intramolecular cyclization and tautomerization to yield the highly functionalized thiophene ring.[5] This method is exceptionally reliable for producing the foundational building block 1 .

Experimental Protocol: Synthesis of Methyl 3-aminothiophene-2-carboxylate (1)

  • To a solution of methyl cyanoacetate (0.1 mol) and a suitable ketone (e.g., cyclohexanone, 0.1 mol) in 50 mL of ethanol, add elemental sulfur (0.1 mol, 3.2 g).

  • With vigorous stirring, slowly add morpholine (0.1 mol, 8.7 mL) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 45-50°C and maintain for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to afford the title compound. Purity is typically high (>99%), suitable for subsequent steps.[6]

Formation of the Fused Pyrimidinone: Thieno[3,2-d]pyrimidin-4(3H)-one (2)

With the aminothiophene ester 1 in hand, the next step is to construct the fused pyrimidine ring. This is achieved through a cyclocondensation reaction with a formamide equivalent. A highly effective reagent for this transformation is N,N-dimethylformamide dimethyl acetal (DMF-DMA). It reacts with the primary amino group of 1 to form a dimethylaminomethylidene-amino intermediate.[7] Subsequent heating in a high-boiling solvent like DMF promotes intramolecular cyclization with the adjacent ester group, eliminating methanol and dimethylamine to yield the stable thieno[3,2-d]pyrimidin-4(3H)-one core.[7]

Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (2)

  • Dissolve methyl 3-aminothiophene-2-carboxylate (1) (0.05 mol) in 50 mL of absolute ethanol.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.075 mol, 1.5 eq) to the solution.

  • Heat the reaction mixture under microwave irradiation at 100°C for 15-30 minutes or reflux conventionally for 4-6 hours until TLC analysis shows complete consumption of the starting material.[7]

  • Remove the solvent under reduced pressure. The resulting intermediate can be used directly or purified.

  • Add 50 mL of DMF and heat the mixture at 100-120°C for 2-4 hours to effect cyclization.

  • Cool the reaction mixture, pour into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield thieno[3,2-d]pyrimidin-4(3H)-one (2) as a solid.

Activation via Chlorination: 4-Chlorothieno[3,2-d]pyrimidine (3)

To facilitate the final nucleophilic substitution, the hydroxyl group of the pyrimidinone tautomer must be converted into a better leaving group. Chlorination is the standard method for this activation. A common and effective method involves treating the pyrimidinone (2) with a Vilsmeier-Haack type reagent, generated in situ from oxalyl chloride and catalytic DMF, or by using phosphorus oxychloride (POCl₃).[2][8] This transforms the C4-carbonyl into a highly electrophilic C4-chloro group, primed for displacement.

Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (3)

  • In a flask equipped with a dropping funnel and nitrogen inlet, suspend thieno[3,2-d]pyrimidin-4(3H)-one (2) (0.05 mol) in 100 mL of anhydrous dichloroethane.

  • Add a catalytic amount of dimethylformamide (DMF) (0.5 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride (0.075 mol, 1.5 eq) dropwise over 30 minutes. Vigorous gas evolution will be observed.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.[8]

  • Carefully quench the reaction by pouring it into 200 mL of ice-water.

  • Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by trituration with hexane to afford 4-chlorothieno[3,2-d]pyrimidine (3) as a solid.[8]

Chapter 4: Final Assembly via Nucleophilic Aromatic Substitution

The final step in the synthetic sequence is the convergent coupling of the activated heterocyclic core with the desired side chain, 2-methoxyethylamine.

Mechanistic Rationale

The thieno[3,2-d]pyrimidine ring system is electron-deficient, particularly at the C4 position, due to the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring. The chlorine atom at this position is therefore an excellent leaving group for nucleophilic aromatic substitution (SNAr). The primary amine of 2-methoxyethylamine acts as the nucleophile, attacking the electrophilic C4 carbon. This reaction proceeds via a Meisenheimer intermediate, followed by the elimination of a chloride ion to restore aromaticity and yield the final product. The reaction is typically facilitated by a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to neutralize the HCl generated during the reaction.[3]

Experimental Workflow and Protocol

Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: 4-Chlorothieno[3,2-d]pyrimidine 2-Methoxyethylamine K₂CO₃ B Add Solvent: Anhydrous DMSO A->B C Heat to 100°C Stir for 12h B->C D Concentrate Mixture C->D E Dissolve in CH₂Cl₂ D->E F Aqueous Wash (Acetic Acid, Water, Brine) E->F G Dry, Filter, Concentrate F->G H Purify (e.g., Chromatography) G->H

Caption: Experimental workflow for the final SNAr step.

Experimental Protocol: Synthesis of this compound

  • In a sealed vial, combine 4-chlorothieno[3,2-d]pyrimidine (3) (1.0 mmol, 170.6 mg), 2-methoxyethylamine (1.1 mmol, 1.1 eq), and potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq).[3]

  • Add 5 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Seal the vial and heat the reaction mixture to 100°C for 12 hours, with stirring.[3]

  • After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Chapter 5: Reagent Summary and Characterization Data

Proper execution of this synthesis requires careful selection of reagents and conditions. The following table summarizes the key parameters for each step.

Step Reaction Key Reagents Solvent Typical Yield
1 Gewald ReactionMethyl cyanoacetate, Ketone, Sulfur, MorpholineEthanol70-85%[5]
2 Pyrimidinone FormationDMF-DMA, then heatEthanol, then DMF~30-50%[7]
3 ChlorinationThienopyrimidinone, Oxalyl Chloride, DMFDichloroethane>90%[8]
4 SNAr CouplingChlorothienopyrimidine, 2-Methoxyethylamine, K₂CO₃DMSO50-75%[2][3]

Analytical Data for Key Intermediate 3: 4-Chlorothieno[3,2-d]pyrimidine

  • Appearance: Dark brown solid[8]

  • ¹H NMR (400 MHz, DMSO-d6): δ 9.06 (s, 1H), 8.61 (d, J = 5.2 Hz, 1H), 7.78 (d, J = 5.2 Hz, 1H).[8]

  • LC-MS (m/z): [M+H]⁺ calculated for C₆H₃ClN₂S: 170.97; found 171.2 (typical) or 173.2 ([MH]+, depending on source).[8]

Chapter 6: Conclusion

This guide delineates a logical, well-precedented, and robust synthetic pathway for this compound. By breaking down the synthesis into four key stages—Gewald reaction, pyrimidinone cyclization, chlorination, and final SNAr coupling—researchers can reliably access this valuable molecule. The provided protocols, rooted in established chemical literature, offer a clear roadmap for execution, while the mechanistic discussions provide the necessary framework for troubleshooting and optimization. This synthetic strategy provides a solid foundation for the exploration and development of novel thieno[3,2-d]pyrimidine-based compounds for various therapeutic applications.

References

  • Title: Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate Source: PrepChem.com URL: [Link]

  • Title: Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... Source: ResearchGate URL: [Link]

  • Title: Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases Source: Asian Journal of Chemistry URL: [Link]

  • Title: 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine Source: ChemBK URL: [Link]

  • Title: C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine Source: Atlantis Press URL: [Link]

  • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: SciELO URL: [Link]

  • Title: Discovery of 3H-benzo[9][10]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: N-Benzylthieno[3,2-d]pyrimidin-4-amine Source: Acta Crystallographica Section E URL: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the thieno[3,2-d]pyrimidine scaffold, with a specific focus on elucidating the probable mechanism of action of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine. Drawing upon extensive research into structurally related compounds, we will delve into the molecular targets, signaling pathways, and cellular effects characteristic of this versatile chemical class. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that bears a close structural resemblance to purines, the fundamental building blocks of nucleic acids and key components of essential cofactors[1]. This inherent bioisosterism has positioned the thieno[3,2-d]pyrimidine scaffold as a "privileged structure" in medicinal chemistry. It serves as a versatile template for the design of potent and selective inhibitors of a wide range of enzymes, particularly protein kinases[1][2]. The amenability of the scaffold to chemical modification at various positions allows for the fine-tuning of inhibitory activity and selectivity against specific targets, leading to its exploration in numerous therapeutic areas, including oncology and infectious diseases[3][4].

Postulated Mechanism of Action of this compound

While this compound itself is not extensively detailed in the public domain, its structural features strongly suggest a mechanism of action centered on the inhibition of protein kinases. The 4-amino substitution is a common feature in many kinase inhibitors, where the amine often forms a crucial hydrogen bond with the hinge region of the kinase active site. The methoxyethyl group can then be positioned to interact with other residues in the ATP-binding pocket, contributing to both potency and selectivity.

Based on extensive studies of analogous compounds, the primary molecular targets of this compound are likely to be members of the protein kinase family. The following sections will explore the most probable targets and the downstream cellular consequences of their inhibition.

Primary Molecular Target Family: Protein Kinases

The thieno[3,2-d]pyrimidine scaffold has been successfully employed to generate potent inhibitors of several kinase families, including:

  • Phosphatidylinositol 3-Kinases (PI3Ks) : A series of thieno[3,2-d]pyrimidine derivatives have been designed as inhibitors of PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer[5]. Other derivatives have shown selectivity for the PI3Kδ isoform and have even been developed as dual PI3Kδ and Bromodomain and Extra-Terminal (BET) inhibitors for the treatment of diffuse large B-cell lymphoma[6][7].

  • Janus Kinases (JAKs) : Through a scaffold morphing strategy, thieno[3,2-d]pyrimidine derivatives have been identified as potent and highly selective inhibitors of JAK1, a critical mediator of cytokine signaling implicated in inflammatory diseases and cancer[8].

  • Cyclin-Dependent Kinases (CDKs) : The thieno[3,2-d]pyrimidine core has been optimized to yield novel inhibitors of CDK7, a kinase that plays a dual role in regulating the cell cycle and transcription, making it an attractive target in oncology[9].

  • Enhancer of Zeste Homolog 2 (EZH2) : Structural modifications of known EZH2 inhibitors have led to the synthesis of thieno[3,2-d]pyrimidine derivatives with significant antitumor activity against lymphoma cell lines[10].

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The related thieno[2,3-d]pyrimidine scaffold has been used to develop potent inhibitors of VEGFR-2, a key regulator of angiogenesis[11].

Given the prevalence of this scaffold in targeting these kinases, it is highly probable that this compound also functions as a kinase inhibitor.

Downstream Signaling Pathways and Cellular Effects

Inhibition of the aforementioned kinases by a thieno[3,2-d]pyrimidine-based compound would lead to the modulation of critical intracellular signaling pathways. For instance, inhibition of the PI3K/AKT/mTOR pathway can result in decreased cell proliferation, survival, and metabolism[5]. Similarly, targeting the JAK-STAT pathway through JAK1 inhibition can block the signaling of various cytokines, leading to anti-inflammatory and anti-proliferative effects[8].

The ultimate cellular consequences of treatment with a thieno[3,2-d]pyrimidine kinase inhibitor often include:

  • Inhibition of Cell Proliferation : By arresting the cell cycle or blocking pro-growth signaling pathways, these compounds can halt the uncontrolled proliferation of cancer cells[5][6][10].

  • Induction of Apoptosis : Many thieno[3,2-d]pyrimidine derivatives have been shown to induce programmed cell death in cancer cells, a key hallmark of effective anticancer agents[1][3][10].

  • Anti-angiogenic Effects : Inhibition of kinases like VEGFR-2 can disrupt the formation of new blood vessels, which are essential for tumor growth and metastasis[11].

The following diagram illustrates a generalized signaling pathway that is likely affected by this compound, assuming it acts as a PI3K inhibitor.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Thienopyrimidine This compound Thienopyrimidine->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following protocols provide a robust framework for this investigation.

Kinase Inhibition Profiling

Objective: To identify the primary kinase target(s) of the compound.

Methodology:

  • Primary Screen: A broad panel of recombinant kinases (e.g., a panel of over 400 kinases) is used to assess the inhibitory activity of the compound at a fixed concentration (e.g., 1 µM). This is typically performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate peptide.

  • Dose-Response Analysis: For kinases that show significant inhibition in the primary screen, a dose-response curve is generated by incubating the enzyme with a range of compound concentrations. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

  • Binding Affinity Determination: The direct binding of the compound to the identified target kinase(s) can be confirmed and quantified using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

Cellular Target Engagement Assays

Objective: To confirm that the compound interacts with its target kinase(s) in a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with either the compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures. The binding of the compound to its target protein is expected to stabilize the protein and increase its melting temperature.

  • Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Western Blot Analysis: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting. A shift in the melting curve in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

Objective: To assess the effect of the compound on the signaling pathway downstream of the target kinase.

Methodology: Western Blotting

  • Cell Treatment: Cells are treated with the compound at various concentrations and for different durations.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of downstream signaling proteins (e.g., p-AKT, total AKT, p-S6, total S6 for the PI3K pathway).

  • Detection and Analysis: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the effect of the compound on protein phosphorylation.

The following diagram illustrates a typical experimental workflow for elucidating the mechanism of action.

MOA_Workflow Start Compound of Interest This compound KinaseScreen Broad Kinase Panel Screen Start->KinaseScreen IC50 IC50 Determination for Hits KinaseScreen->IC50 CETSA Cellular Target Engagement (CETSA) IC50->CETSA CellAssays Cell-Based Phenotypic Assays (Proliferation, Apoptosis) IC50->CellAssays WesternBlot Downstream Pathway Analysis (Western Blot) CETSA->WesternBlot Conclusion Mechanism of Action Elucidation WesternBlot->Conclusion CellAssays->Conclusion

Caption: Experimental workflow for mechanism of action studies.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained for a thieno[3,2-d]pyrimidine-based kinase inhibitor.

Assay TypeTarget/Cell LineMetricValueReference
Biochemical Assay PI3KαIC₅₀50 nM[5]
PI3KδIC₅₀112 nM[6][7]
JAK1IC₅₀22 nM[8]
CDK7IC₅₀<100 nM[9]
Cell-Based Assay SU-DHL-6 (Lymphoma)Proliferation IC₅₀0.55 µM[10]
SU-DHL-4 (Lymphoma)Proliferation IC₅₀91 nM[6]
MDA-MB-453 (Breast Cancer)Proliferation IC₅₀<1 µM[9]

Conclusion

The this compound molecule belongs to a chemical class with a well-established precedent for kinase inhibition. Based on the extensive literature on analogous compounds, its mechanism of action is highly likely to involve the direct inhibition of one or more protein kinases, leading to the suppression of key cellular signaling pathways that control cell proliferation and survival. The experimental framework provided in this guide offers a clear path to definitively identify its molecular target(s) and elucidate its precise mechanism of action, thereby facilitating its further development as a potential therapeutic agent.

References

  • Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Available at: [Link]

  • This compound. AccelaChem. Available at: [Link]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. MDPI. Available at: [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of thieno[3,2-d]- Pyrimidinones, thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Available at: [Link]

  • Synthesis of thieno[3,4-c]pyridin-4(5H)- ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed. Available at: [Link]

Sources

Thieno[3,2-d]pyrimidine Derivatives: A Comprehensive Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules implicated in various disease states, most notably in oncology. This technical guide provides an in-depth exploration of the primary biological targets of thieno[3,2-d]pyrimidine derivatives. We will delve into the molecular mechanisms of action, present key quantitative data, and provide detailed, field-proven experimental protocols for target validation and characterization. This guide is designed to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this potent heterocyclic system.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Versatile Pharmacophore

The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that is isosteric to purine, a fundamental component of nucleic acids. This structural resemblance allows thieno[3,2-d]pyrimidine derivatives to function as effective mimics of endogenous ligands, particularly adenosine triphosphate (ATP), enabling them to interact with the ATP-binding sites of numerous enzymes. This characteristic has been extensively exploited in the design of potent and selective inhibitors for a variety of critical biological targets. The inherent drug-like properties of this scaffold, coupled with the potential for diverse substitutions at multiple positions, have made it a cornerstone in the development of targeted therapies.

Protein Kinases: The Predominant Target Family

Protein kinases, enzymes that regulate a vast number of cellular processes through phosphorylation, represent the most prominent class of targets for thieno[3,2-d]pyrimidine derivatives. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them highly attractive targets for therapeutic intervention.

Cyclin-Dependent Kinases (CDKs): Master Regulators of the Cell Cycle and Transcription

Cyclin-dependent kinases are crucial for the orderly progression of the cell cycle and the regulation of gene transcription.[1][2] The thieno[3,2-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent CDK inhibitors.

2.1.1. Cyclin-Dependent Kinase 7 (CDK7)

CDK7 plays a dual role, acting as a CDK-activating kinase (CAK) and as a component of the general transcription factor TFIIH.[1][3][4] Its inhibition can lead to both cell cycle arrest and the suppression of transcription of key oncogenes.[2][5] Thieno[3,2-d]pyrimidine-based inhibitors have been developed that show potent and selective activity against CDK7. For instance, a novel series of thieno[3,2-d]pyrimidine derivatives has been identified with potent inhibitory activity against CDK7, demonstrating efficacy in triple-negative breast cancer cell lines.

dot

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK7_CAK CDK7/CycH/MAT1 (CAK Complex) CDK1_2 CDK1, CDK2, CDK4, CDK6 CDK7_CAK->CDK1_2 Phosphorylation (Activation) Cell_Cycle_Progression Cell Cycle Progression CDK1_2->Cell_Cycle_Progression CDK7_TFIIH CDK7 (TFIIH Complex) RNA_Pol_II RNA Polymerase II CDK7_TFIIH->RNA_Pol_II Phosphorylation (Ser5/Ser7) Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription Thieno_derivative Thieno[3,2-d]pyrimidine Derivative Thieno_derivative->CDK7_CAK Inhibition Thieno_derivative->CDK7_TFIIH Inhibition Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set Up Reaction: Compound + Enzyme Compound_Prep->Reaction_Setup Incubate_1 Incubate (Pre-incubation) Reaction_Setup->Incubate_1 Initiate_Reaction Initiate Reaction: Add Substrate/ATP Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate (Kinase Reaction) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_2->Stop_Reaction Incubate_3 Incubate Stop_Reaction->Incubate_3 Detect_ADP Detect ADP (Add Kinase Detection Reagent) Incubate_3->Detect_ADP Incubate_4 Incubate Detect_ADP->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence Data_Analysis Calculate % Inhibition and IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase assay.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. [6][7]Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy. Thieno[2,3-d]pyrimidine derivatives (an isomer of thieno[3,2-d]pyrimidine) have been successfully developed as potent VEGFR-2 inhibitors.

dot

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Autophosphorylation & Activation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Thieno_derivative Thieno[3,2-d]pyrimidine Derivative Thieno_derivative->VEGFR2 Inhibition

Caption: VEGFR-2 signaling in angiogenesis.

2.2.1. Experimental Protocol: VEGFR-2 Kinase Assay

A similar luminescent-based kinase assay as described for CDK7 can be adapted for VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (KDR) enzyme

  • Kinase assay buffer

  • Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

  • ATP

  • Thieno[3,2-d]pyrimidine test compound

  • Kinase-Glo® MAX Assay Kit (or equivalent)

  • White, opaque 96-well plates

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mixture containing kinase assay buffer, ATP, and the PTK substrate. [8]2. Reaction Setup:

    • Add the master mixture to each well of a 96-well plate. [8] * Add the test inhibitor or vehicle control to the appropriate wells.

    • Add 1x kinase assay buffer to the "blank" wells. [9]3. Initiation of Kinase Reaction:

    • Dilute the VEGFR-2 enzyme in 1x kinase assay buffer.

    • Initiate the reaction by adding the diluted enzyme to the "positive control" and "test inhibitor" wells. [9]4. Incubation and Detection:

    • Incubate the plate at 30°C for 45 minutes. [9] * Add Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal. [9] * Incubate at room temperature for 15 minutes. [9]5. Data Acquisition and Analysis:

    • Measure luminescence using a microplate reader.

    • Subtract the "blank" reading from all other measurements and calculate the IC₅₀ value as previously described.

Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. [10][11][12]Its overexpression is associated with increased cancer cell motility and invasion. [13]Novel 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as potent FAK inhibitors, demonstrating significant anti-proliferative and anti-migration effects in various cancer cell lines.

dot

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation Downstream Downstream Effectors (e.g., Rac, Rho) p130Cas->Downstream Cell_Migration Cell Migration & Invasion Downstream->Cell_Migration Thieno_derivative Thieno[3,2-d]pyrimidine Derivative Thieno_derivative->FAK Inhibition

Caption: FAK signaling in cell migration.

Sirtuins: Regulators of Cellular Metabolism and Stress Responses

Sirtuins are a class of NAD⁺-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation. [14]Their dysregulation has been implicated in cancer and other diseases.

A novel class of thieno[3,2-d]pyrimidine-6-carboxamides has been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3 with nanomolar potency. Crystallographic studies have revealed that these inhibitors bind to the active site cleft of sirtuins.

dot

SIRT1_Signaling_Pathway SIRT1 SIRT1 Substrates Protein Substrates (e.g., p53, NF-κB, PGC-1α, FOXO) SIRT1->Substrates Binds to Deacetylation Deacetylation Substrates->Deacetylation Undergoes Cellular_Processes Cellular Processes (Apoptosis, Inflammation, Metabolism, Stress Response) Deacetylation->Cellular_Processes Modulates Thieno_derivative Thieno[3,2-d]pyrimidine Derivative Thieno_derivative->SIRT1 Inhibition

Sources

A Technical Guide to the Spectroscopic Characterization of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows molecules incorporating this core to interact with a wide array of biological targets, including kinases and other enzymes critical to cellular signaling.[1] As a result, derivatives of thieno[3,2-d]pyrimidine have been extensively investigated as potent inhibitors in oncology, infectious diseases, and inflammatory conditions.[2][3]

Accurate structural confirmation and purity assessment are paramount in the development of these compounds. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a specific derivative, N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine . The methodologies and interpretations detailed herein serve as a comprehensive reference for researchers engaged in the synthesis, characterization, and application of this and related molecular entities.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is a clear understanding of the molecule's structure and fundamental properties.

NMR Data Acquisition and Analysis Workflow Sample 1. Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Spectrometer 2. Spectrometer Acquisition (400 MHz, ¹H & ¹³C nuclei) Sample->Spectrometer Insert into magnet FID 3. Raw Data (FID) (Time-domain signal) Spectrometer->FID Pulse & acquire Processing 4. Data Processing (FT, Phase/Baseline Correction) FID->Processing Computational processing Analysis 5. Spectral Analysis (Peak Picking, Integration) Processing->Analysis Generate spectrum Structure 6. Structural Confirmation Analysis->Structure Interpret data

Caption: A generalized workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this class of molecules as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. [4]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute to a final concentration of 1-10 µg/mL.

  • LC-MS System & Conditions:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). [5] * Chromatography: Use a C18 reversed-phase column. Elute with a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in the protonation of the analyte.

    • Mass Spectrometry: Operate in positive ion ESI mode (ESI+). Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Mass Spectrum and Fragmentation Analysis

The primary ion observed in the ESI+ mass spectrum will be the protonated molecule, [M+H]⁺. Analysis of fragmentation patterns, often achieved through tandem MS (MS/MS), provides corroborating structural evidence.

Table 4: Predicted ESI+ Mass Spectrometry Data

IonCalculated m/zDescription
[M+H]⁺ 210.07 Protonated parent molecule
[Fragment A]⁺150.02Loss of the methoxyethyl group (C₃H₇O)
[Fragment B]⁺179.05Loss of the methoxy group as formaldehyde (CH₂O)
[Fragment C]⁺59.05Methoxyethyl cation ([C₃H₇O]⁺)

The most probable fragmentation pathways involve the cleavage of the bonds in the relatively flexible N-(2-methoxyethyl) side chain.

Proposed ESI+ Fragmentation Pathway Parent [M+H]⁺ m/z = 210.07 FragA Fragment A [C₆H₄N₃S]⁺ m/z = 150.02 Parent->FragA Loss of C₃H₇O FragB Fragment B [C₈H₉N₃S]⁺ m/z = 179.05 Parent->FragB Loss of CH₂O FragC Fragment C [C₃H₇O]⁺ m/z = 59.05 Parent->FragC Cleavage of C-N bond

Caption: Key fragmentation routes for this compound.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through the combined application of NMR spectroscopy and mass spectrometry. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and offers structural validation through predictable fragmentation. The data and protocols presented in this guide provide a robust analytical framework for researchers working with this important class of heterocyclic compounds, ensuring the quality and reliability of their scientific investigations.

References

  • Mewes, M., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]

  • Tzanova, T., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available at: [Link]

  • Štarha, P., & Trávníček, Z. (2013). N-Benzylthieno[3,2-d]pyrimidin-4-amine. ResearchGate. Available at: [Link]

  • Wang, M., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available at: [Link]

  • Musso, N., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PubMed Central. Available at: [Link]

  • Singh, V., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Semantic Scholar. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Cruz-Almanza, R., et al. (1999). 2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Various Authors. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Semantic Scholar. Available at: [Link]

  • Various Authors. (2021). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Various Authors. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Europe PMC. Available at: [Link]

Sources

Whitepaper: A Senior Scientist's Guide to the Structural Elucidation of Novel Thieno[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a bioisostere of purine and forming the core of numerous therapeutic agents under investigation.[1] Its derivatives have shown a vast range of biological activities, including potent kinase inhibition for oncology applications.[2][3] As researchers synthesize novel analogs to optimize efficacy and pharmacokinetic properties, the unambiguous determination of their chemical structure is a critical, non-trivial step that underpins all subsequent biological and clinical evaluation. This in-depth guide provides a logical, field-proven framework for the structural elucidation of these molecules. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, presenting an integrated workflow where each analytical step serves to validate and build upon the last. This document is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing novel thieno[3,2-d]pyrimidine analogs with confidence.

The Elucidation Framework: An Integrated, Hypothesis-Driven Approach

Structure elucidation is not a linear checklist but a puzzle-solving endeavor. For a novel thieno[3,2-d]pyrimidine analog, our primary challenge is to precisely define the connectivity of atoms and the placement of substituents on the core scaffold. A common synthetic pathway involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives.[2][4] However, unexpected rearrangements or side reactions can occur, making reliance on synthetic assumptions alone insufficient.

Our approach is therefore an iterative, multi-technique process. We begin by asking the most fundamental question—"What is its elemental composition?"—and progressively build a structural hypothesis, using subsequent experiments to test, refine, and ultimately confirm this hypothesis. Each technique provides a unique piece of the puzzle, and their combined power provides the self-validating system required for absolute certainty.

Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic & Analytical Workflow Synthesis Novel Analog Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification HRMS Step 1: Determine Molecular Formula (High-Resolution Mass Spectrometry) Purification->HRMS Pure Compound NMR_1D Step 2: Identify Structural Fragments (1H, 13C, DEPT NMR) HRMS->NMR_1D Provides Elemental Composition NMR_2D Step 3: Assemble the Structure (COSY, HSQC, HMBC NMR) NMR_1D->NMR_2D Provides 'Puzzle Pieces' Confirmation Step 4: Unambiguous Proof (Single-Crystal X-ray Crystallography) NMR_2D->Confirmation Provides 3D Structure & Resolves Ambiguity Final Final Validated Structure NMR_2D->Final If Unambiguous Confirmation->Final

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Determining the Molecular Formula

Before any detailed structural work can begin, we must know the precise elemental formula of our purified compound. This is the cornerstone upon which all further spectroscopic interpretation is built.

Technique of Choice: High-Resolution Mass Spectrometry (HRMS)

Causality: While standard mass spectrometry provides the molecular weight, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing between isomers and compounds with the same nominal mass but different atomic compositions. For heterocyclic compounds containing nitrogen and sulfur, like thienopyrimidines, this is essential.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 0.1-0.5 mg of the highly purified novel analog in a suitable solvent (e.g., Methanol, Acetonitrile) to a final concentration of ~10-50 µg/mL. The solvent should be high-purity (LC-MS grade).

  • Ionization Method: Electrospray ionization (ESI) is the preferred method for most thienopyrimidine derivatives due to their polarity. It is a "soft" ionization technique that typically yields the intact protonated molecule [M+H]⁺.

  • Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap system.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass calibration is current using a known standard.

  • Data Analysis: Identify the m/z value for the most abundant ion, presumed to be [M+H]⁺. Use the instrument's software to calculate the possible elemental formulas that match the exact mass, constraining the search to expected elements (C, H, N, S, O, and any halogens used in synthesis). The correct formula will have the lowest ppm error.

ParameterExample Data for a Hypothetical AnalogInterpretation
Ion Detected [M+H]⁺ 275.0805The mass of the protonated molecule.
Calculated Exact Mass 274.0728Mass of the neutral molecule (275.0805 - 1.0077).
Proposed Formula C₁₄H₁₁N₃OSCalculated exact mass for this formula is 274.0728.
Mass Error 0.0 ppmExcellent match, confirming the elemental composition.

Assembling the Puzzle: The Power of NMR Spectroscopy

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the atomic connectivity. This is a multi-step process, moving from identifying the basic components to piecing them together.[5][6]

Identifying the Pieces: 1D NMR (¹H, ¹³C, DEPT)

Causality: One-dimensional NMR experiments provide a census of the hydrogen and carbon atoms in the molecule, categorizing them by their chemical environment.

  • ¹H NMR: Reveals the number of different types of protons, their relative abundance (integration), and their proximity to other protons (splitting patterns).

  • ¹³C NMR: Shows the number of unique carbon environments. The chemical shift indicates the type of carbon (e.g., aromatic, aliphatic, carbonyl).

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is run to differentiate between CH, CH₂, and CH₃ groups, information that is crucial for building fragments. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including C=O and C=N) are absent.

Connecting the Pieces: 2D NMR (COSY, HSQC, HMBC)

Causality: Two-dimensional NMR experiments are the key to assembling the structure. They reveal correlations between nuclei, allowing us to definitively link the fragments identified in the 1D spectra.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. A cross-peak between two protons indicates they are coupled, typically through 2 or 3 bonds. This is invaluable for identifying connected aliphatic chains or adjacent protons on an aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling). This experiment definitively pairs up the signals from the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful elucidation experiment for this class of compounds. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). Its primary utility is in connecting fragments across non-protonated (quaternary) carbons and heteroatoms. For thieno[3,2-d]pyrimidines, HMBC is essential for confirming the position of substituents on the heterocyclic core.

NMR_Strategy cluster_1D 1D NMR: Identify Fragments cluster_2D 2D NMR: Connect Fragments H1 ¹H NMR (Proton Environments) COSY COSY (Connects H to H) HSQC HSQC (Connects H to directly-bonded C) HMBC HMBC (Connects H to C over 2-3 bonds) C13 ¹³C NMR (Carbon Environments) DEPT DEPT (Carbon Multiplicity CH, CH₂, CH₃) Structure Deduced Structure COSY->Structure Builds spin systems HSQC->Structure Assigns C-H pairs HMBC->Structure Links fragments across quaternary C's

Sources

The Ascendancy of Thieno[3,2-d]pyrimidines: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The thieno[3,2-d]pyrimidine core, a compelling bioisostere of the native purine ring system, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural analogy to adenine allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of enzymes, leading to a broad spectrum of pharmacological activities.[1] This guide offers a comprehensive exploration of the thieno[3,2-d]pyrimidine landscape, designed for researchers and drug development professionals. We will dissect the synthetic strategies that grant access to this versatile core, delve into its profound applications in oncology and other therapeutic areas, and provide validated experimental protocols to empower further research and development.

The Thieno[3,2-d]pyrimidine Core: A Foundation for Potency and Selectivity

The power of the thieno[3,2-d]pyrimidine scaffold lies in its isoelectronic resemblance to purines, the building blocks of DNA and RNA.[3] This mimicry allows its derivatives to function as competitive inhibitors for a vast array of enzymes that utilize purine-based cofactors like ATP. The thiophene ring, replacing the benzene ring of related quinazoline systems, modulates the electronic properties and steric profile of the molecule, often enhancing binding affinity and conferring selectivity for specific targets.[4][5]

The true utility of this scaffold is realized through its synthetic tractability. The core can be readily functionalized at multiple positions, primarily C2, C4, and C6, allowing chemists to systematically tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activity. This "tunability" is fundamental to optimizing lead compounds into clinical candidates.

Therapeutic Applications: A Focus on Oncology

While derivatives have shown promise as anti-inflammatory, antimicrobial, and antiplasmodial agents, the most profound impact of the thieno[3,2-d]pyrimidine scaffold has been in oncology.[6][7][8][9] Many cancers are driven by the aberrant activity of protein kinases, making them prime targets for inhibitors.

Inhibition of Protein Kinases: The Cornerstone of Anticancer Activity

Thieno[3,2-d]pyrimidines have emerged as a premier class of kinase inhibitors.[2][6] Their ability to compete with ATP for the kinase hinge region has led to the development of potent inhibitors for several key oncogenic kinases.

A. Cyclin-Dependent Kinases (CDKs)

CDKs are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[4] Thieno[3,2-d]pyrimidine derivatives have been successfully designed to target these enzymes, inducing cell cycle arrest and apoptosis.[4][10] For instance, extensive structure-activity relationship (SAR) studies led to the discovery of compound 20 , a potent and orally bioavailable CDK7 inhibitor, which shows significant efficacy in triple-negative breast cancer models.[11]

B. Phosphoinositide 3-Kinase (PI3K)

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival.[12] Its overactivation is a frequent event in cancer. Several thieno[3,2-d]pyrimidine-based drugs, such as Apitolisib (GDC-0941), have entered clinical trials as potent PI3K inhibitors.[4]

Below is a diagram illustrating the central role of the PI3K/AKT/mTOR pathway in cell signaling and the point of intervention for thieno[3,2-d]pyrimidine-based inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2->PIP3 P AKT AKT PIP3->AKT Recruitment & Activation mTOR mTOR AKT->mTOR Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitors (e.g., Apitolisib) Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K signaling pathway and inhibition by thieno[3,2-d]pyrimidines.

C. Other Kinase Targets

The versatility of the scaffold extends to other kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Derivatives show high potency against mutant forms of EGFR responsible for acquired resistance to other inhibitors.[10]

  • Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies, several thieno[3,2-d]pyrimidine-based BTK inhibitors have been developed.[2]

Tubulin Polymerization Inhibition

Beyond kinases, certain thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization.[13] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[13] Analogs 13 and 25d demonstrated impressive IC50 values around 1 nM and were able to overcome P-glycoprotein-mediated multidrug resistance.[13]

Quantitative Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected thieno[3,2-d]pyrimidine compounds against various human cancer cell lines. This data highlights the structure-activity relationships that govern potency.

CompoundTarget/ModificationCell LineIC₅₀ (µM)Reference
6e 4-chlorophenyl substituentHeLa (Cervical)~5.0 (86% inhib.)[4][5]
6e 4-chlorophenyl substituentHT-29 (Colon)~5.0 (81% inhib.)[4][5]
29a Diaryl urea moietyHT-29 (Colon)0.058[14]
29a Diaryl urea moietyH460 (Lung)0.081[14]
29a Diaryl urea moietyMKN-45 (Gastric)0.18[14]
Apitolisib PI3K Inhibitor--[4]
Compound 13 Tubulin InhibitorSKOV3 (Ovarian)~0.001[13]

Note: The value for compound 6e is presented as % inhibition at a 5.0 µM concentration as reported in the source.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the thieno[3,2-d]pyrimidine library predominantly begins with a substituted 3-aminothiophene-2-carboxylate derivative.[4][15] This key intermediate is then cyclized to form the pyrimidine ring.

General Synthetic Workflow

A common and efficient pathway involves an initial Gewald reaction to form the thiophene ring, followed by cyclization and subsequent functionalization. The workflow below illustrates a typical discovery process.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Ketone, Cyanoacetate, Sulfur) Gewald Gewald Reaction Start->Gewald Thiophene 3-Aminothiophene Intermediate Gewald->Thiophene Cyclization Cyclization (e.g., with Formic Acid) Thiophene->Cyclization Core Thieno[3,2-d]pyrimidin-4-one Core Cyclization->Core Activation Activation (e.g., POCl₃) Core->Activation Intermediate 4-Chloro Intermediate Activation->Intermediate Functionalization Functionalization (SₙAr, Suzuki Coupling) Intermediate->Functionalization Final Final Compounds Functionalization->Final Screening In Vitro Screening (e.g., Kinase Assays, MTT Cell Proliferation) Final->Screening SAR SAR Analysis Screening->SAR SAR->Functionalization Iterative Design Lead Lead Optimization SAR->Lead InVivo In Vivo Studies Lead->InVivo

Sources

The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Kinase Inhibitor Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[3,2-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors.[1][2] Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, effectively competing with adenosine triphosphate (ATP) for the binding pocket of a wide array of protein kinases.[1][2] This inherent characteristic has rendered the thieno[3,2-d]pyrimidine core a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

Protein kinases play a pivotal role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, which has positioned them as one of the most intensively pursued classes of drug targets.[3] The thieno[3,2-d]pyrimidine-based inhibitors have demonstrated remarkable success in targeting a diverse range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Focal Adhesion Kinase (FAK).[3][4][5][6]

This technical guide provides an in-depth exploration of the discovery and development of thieno[3,2-d]pyrimidine kinase inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for constructing this versatile scaffold, detail the key biological assays for their evaluation, analyze structure-activity relationships (SAR) through case studies of prominent inhibitors, and discuss the future landscape of this dynamic field.

I. Synthetic Strategies for the Thieno[3,2-d]pyrimidine Core

The construction of the thieno[3,2-d]pyrimidine skeleton is a well-established yet adaptable process, typically commencing with a substituted 3-aminothiophene-2-carboxylate or a related synthon.[2][7][8] Subsequent cyclization and functionalization reactions allow for the introduction of chemical diversity at key positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A prevalent and efficient strategy involves an initial cyclization of a 3-amino-thiophene-2-carboxylate derivative with a one-carbon source, such as formic acid or triethyl orthoformate, to yield the thieno[3,2-d]pyrimidin-4-one core.[7] This intermediate serves as a versatile platform for further modifications.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for accessing 4-substituted thieno[3,2-d]pyrimidine derivatives, which are frequently employed as kinase inhibitors.

G A 3-Amino-thiophene-2-carboxylate B Thieno[3,2-d]pyrimidin-4(3H)-one A->B Cyclization (e.g., HCOOH) C 4-Chlorothieno[3,2-d]pyrimidine B->C Chlorination (e.g., POCl3) D 4-Amino-thieno[3,2-d]pyrimidine Derivatives C->D Nucleophilic Aromatic Substitution (e.g., R-NH2)

Caption: General synthetic workflow for 4-substituted thieno[3,2-d]pyrimidines.

Detailed Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

This protocol describes a common method for the synthesis of the key intermediate, 4-chlorothieno[3,2-d]pyrimidine, from the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.[2]

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as a base)

  • Acetonitrile (or another suitable solvent)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thieno[3,2-d]pyrimidin-4(3H)-one in acetonitrile.

  • Cool the suspension in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled suspension under stirring. N,N-dimethylaniline can be added as a base to facilitate the reaction.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then dry it under vacuum.

  • The crude 4-chlorothieno[3,2-d]pyrimidine can be further purified by recrystallization or column chromatography.

II. Biological Evaluation of Thieno[3,2-d]pyrimidine Inhibitors

The biological characterization of novel thieno[3,2-d]pyrimidine derivatives is a multi-faceted process that involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

A. In Vitro Kinase Inhibition Assays

The initial assessment of a compound's inhibitory activity is typically performed using in vitro biochemical assays with purified recombinant kinases. These assays quantify the direct interaction between the inhibitor and its target enzyme.

Protocol: Generic In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for assessing kinase inhibition using a luminescence-based ATP detection method.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Thieno[3,2-d]pyrimidine inhibitor (at various concentrations)

  • ATP

  • Kinase buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the thieno[3,2-d]pyrimidine inhibitor in the appropriate kinase buffer.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B. Cell-Based Proliferation and Viability Assays

Following the confirmation of in vitro kinase inhibition, the next critical step is to evaluate the compound's effect on cancer cell lines that are dependent on the targeted kinase for their growth and survival.

Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29)[7]

  • Complete cell culture medium

  • Thieno[3,2-d]pyrimidine inhibitor

  • MTT solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine inhibitor for a specified duration (e.g., 48 hours).[7] A positive control, such as Doxorubicin, should be included.[7]

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength (typically 570 nm).

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.

III. Structure-Activity Relationships and Case Studies

The iterative process of designing, synthesizing, and testing analogs of a lead compound is central to drug discovery. Structure-activity relationship (SAR) studies provide crucial insights into how different chemical modifications influence the biological activity of the thieno[3,2-d]pyrimidine scaffold.

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[4] The thieno[3,2-d]pyrimidine core has been successfully employed to develop potent CDK inhibitors.[4][5]

Extensive SAR studies have revealed that modifications at the 2- and 4-positions of the thieno[3,2-d]pyrimidine ring are critical for achieving high potency and selectivity against specific CDKs, such as CDK7.[4][5] For instance, the introduction of a fluorine atom into a piperidine ring at one of these positions has been shown to enhance metabolic stability, a desirable pharmacokinetic property.[5]

CompoundTarget KinaseIC₅₀ (nM)Cell LineCellular IC₅₀ (µM)Reference
Compound 20 CDK7PotentMDA-MB-453Efficacious[4]
Compound 36 CDK7PotentTNBC cell lineStrong efficacy[5]
Compound 26f FAK28.2U-87MG, A-549, MDA-MB-2310.16, 0.27, 0.19[9]
Dual Kinase Inhibition: FAK and FLT3

In some instances, a multi-targeted approach can be beneficial, particularly in complex diseases like cancer. Thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3).[6] FAK is overexpressed in highly metastatic cancers, while FLT3 mutations are common in acute myeloid leukemia.[6] The ability of a single compound to inhibit both kinases represents a promising therapeutic strategy.[6]

IV. Key Signaling Pathways Targeted by Thieno[3,2-d]pyrimidine Inhibitors

The therapeutic efficacy of thieno[3,2-d]pyrimidine inhibitors stems from their ability to modulate specific intracellular signaling pathways that are hijacked by cancer cells to promote their growth and survival.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism.[3] Its overactivation is a frequent event in cancer. Thieno[3,2-d]pyrimidines, such as Apitolisib, have been developed as potent PI3K inhibitors.[3][7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thieno[3,2-d]pyrimidines.

V. Future Directions and Conclusion

The thieno[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research efforts are likely to focus on several key areas:

  • Enhanced Selectivity: Designing inhibitors with improved selectivity for specific kinases to minimize off-target effects and associated toxicities.

  • Targeting Resistance Mutations: Developing next-generation inhibitors that can overcome acquired resistance to existing therapies, such as the T790M mutation in EGFR.[2]

  • Exploring New Kinase Targets: Expanding the application of the thieno[3,2-d]pyrimidine scaffold to inhibit other clinically relevant kinases.

  • Novel Drug Delivery Systems: Investigating advanced drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these inhibitors.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Suede, F. S. R., Hassan, M. A., & Al-Qubaisi, M. S. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(15), 4619. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Ma, D. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]

  • Gagné, A., Lavoie, M., Fortin, D., & Poirier, D. (2018). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 23(10), 2639. [Link]

  • Fan, M., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Ma, D. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. [Link]

  • Lee, H., Kim, J., Lee, J., Lee, S., Kim, M., & Sim, T. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry, 64(16), 12345–12362. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2013). Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. Chemical & Pharmaceutical Bulletin, 61(6), 637–647. [Link]

  • Eissa, I. H., El-Kerdawy, A. M., El-Sayed, M. A., & El-Adl, K. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Zhang, Y., Li, Y., Wang, Y., ... & Ma, D. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]

  • Chen, L., Wang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Ma, D. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932. [Link]

  • Kemerer, T., Apparsundaram, S., Galal, A. M., Ross, S. A., & El-Kashoury, E. S. A. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Suede, F. S. R., Hassan, M. A., & Al-Qubaisi, M. S. (2021). Synthetic route structures of thieno[3,2-d]pyrimidinones 5a–o. [Link]

  • Kim, B. T., Kim, S. H., Park, H., & Lee, J. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850–7860. [Link]

  • Kemerer, T., Apparsundaram, S., Galal, A. M., Ross, S. A., & El-Kashoury, E. S. A. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167–1184. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 26(4). [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Ma, D. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Ma, D. (2020). Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. European Journal of Medicinal Chemistry, 188, 112020. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link]

  • Kumar, A., & Narasimhan, B. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. RSC Advances, 5(112), 92269-92284. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Nucleophilic Aromatic Substitution (SNAr) Synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine, a molecule of interest within the broader class of thienopyrimidines, which are scaffolds renowned for their diverse biological activities.[1][2][3] The synthesis is achieved via a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and widely utilized method for functionalizing heteroaromatic systems.[4][5][6] This guide offers a step-by-step methodology, explains the rationale behind key experimental choices, and includes detailed characterization and purification procedures to ensure reproducibility and high purity of the final compound.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold and the SNAr Approach

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to compounds with potential applications as anticancer, anti-inflammatory, and kinase inhibitory agents.[1][2][3] The functionalization of this core, particularly at the C4 position, is a common strategy for modulating pharmacological activity.

The synthesis of the target compound, this compound, is efficiently accomplished by leveraging the principles of Nucleophilic Aromatic Substitution (SNAr). The SNAr reaction is fundamentally different from the more common electrophilic substitutions seen in many aromatic systems.[7] It proceeds via an addition-elimination mechanism , which is viable here because the electron-withdrawing nature of the fused pyrimidine ring system renders the C4 position sufficiently electrophilic (electron-poor) to be attacked by a nucleophile.

The mechanism involves two key steps:

  • Nucleophilic Addition: The nucleophile, in this case, 2-methoxyethylamine, attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group, a chloride ion, yielding the final substituted product.[8]

The presence of a good leaving group (halide) and the inherent electronic properties of the thieno[3,2-d]pyrimidine ring obviate the need for strong electron-withdrawing groups (like nitro groups) often required to activate simpler aromatic rings for SNAr.[7][8]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound (Self-generated image, not from search results)

The mechanism for this SNAr reaction is illustrated in the following diagram.

SNAr_Mechanism SNAr Mechanism for Thienopyrimidine Amination sub 4-Chlorothieno[3,2-d]pyrimidine (Electrophile) mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc 1. Nucleophilic    Attack nuc 2-Methoxyethylamine (Nucleophile) nuc->mc prod This compound mc->prod 2. Elimination of    Leaving Group lg Chloride Ion (Cl⁻) mc->lg

Diagram 1: SNAr Mechanism for Thienopyrimidine Amination

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and emphasizes safety and reproducibility.

Materials and Reagents
ReagentM.W.CAS No.SupplierNotes
4-Chlorothieno[3,2-d]pyrimidine170.611003-88-9CommercialStarting Material
2-Methoxyethylamine75.11109-85-3CommercialNucleophile
Potassium Carbonate (K₂CO₃)138.21584-08-7CommercialAnhydrous, Base
Dimethyl Sulfoxide (DMSO)78.1367-68-5CommercialAnhydrous, Solvent
Dichloromethane (CH₂Cl₂)84.9375-09-2CommercialExtraction Solvent
Ethyl Acetate (EtOAc)88.11141-78-6CommercialChromatography Eluent
Hexane86.18110-54-3CommercialChromatography Eluent
Brine (Saturated NaCl)--Lab-preparedAqueous Wash
Sodium Sulfate (Na₂SO₄)142.047757-82-6CommercialAnhydrous, Drying Agent
Equipment
  • 50 mL Round-bottom flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser (if using an open flask)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reagent Stoichiometry
ReagentAmountMoles (mmol)Equivalents
4-Chlorothieno[3,2-d]pyrimidine100 mg0.5861.0
2-Methoxyethylamine53 mg (61 µL)0.7031.2
Potassium Carbonate (K₂CO₃)121 mg0.8791.5
DMSO (anhydrous)4 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask or a sealable reaction vial containing a magnetic stir bar, add 4-chlorothieno[3,2-d]pyrimidine (100 mg, 0.586 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (121 mg, 0.879 mmol).

  • Solvent and Nucleophile Addition: Add anhydrous DMSO (4 mL) to the flask, followed by the addition of 2-methoxyethylamine (61 µL, 0.703 mmol).

  • Reaction Conditions: Seal the vial or equip the flask with a condenser. Place the reaction vessel in a pre-heated oil bath or heating mantle set to 100 °C.[9] Stir the reaction mixture vigorously for 12-16 hours.

    • Scientist's Insight: The choice of DMSO as a solvent is strategic. As a polar aprotic solvent, it effectively solvates the potassium cation of the base, increasing the nucleophilicity of the amine and accelerating the SNAr reaction rate. Anhydrous conditions are preferred to prevent potential side reactions.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc eluent system) or LC-MS. The reaction is complete upon the disappearance of the starting 4-chlorothieno[3,2-d]pyrimidine spot.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Pour the dark mixture into a beaker containing deionized water (40 mL). This will precipitate the crude product and dissolve the inorganic salts. c. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). d. Combine the organic layers. Wash the combined organic phase sequentially with 5% aqueous acetic acid (2 x 20 mL) to remove any residual amine, followed by water (20 mL), and finally with brine (20 mL).[9] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: a. Purify the crude residue by silica gel column chromatography. b. A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 8:2 Hexane:EtOAc and gradually increasing the polarity to 6:4 Hexane:EtOAc).[10] c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a pure solid.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₁N₃OS, MW: 209.27 g/mol ).[11][12]

    • Melting Point: To assess purity.

Experimental Workflow

The entire process, from setup to characterization, is summarized in the following workflow diagram.

Workflow Synthesis Workflow A 1. Reagent Addition (Thienopyrimidine, K₂CO₃, Amine, DMSO) B 2. Reaction (100 °C, 12-16h) A->B C 3. Monitoring (TLC / LC-MS) B->C D 4. Aqueous Work-up (Quench with H₂O, Extract with CH₂Cl₂) C->D Reaction Complete E 5. Purification (Silica Gel Chromatography) D->E F 6. Characterization (NMR, MS) E->F G Pure Product F->G

Diagram 2: High-Level Synthesis Workflow

Trustworthiness and Validation

The integrity of this protocol relies on a self-validating experimental design:

  • In-Process Control: The mandatory reaction monitoring step via TLC or LC-MS ensures that the work-up is only initiated after complete consumption of the limiting reagent. This prevents the unnecessary and often difficult purification of starting material from the final product.

  • Systematic Purification: The multi-step work-up is designed to systematically remove specific impurities: the acetic acid wash removes the basic amine, while water and brine washes remove inorganic salts and residual DMSO. This simplifies the final chromatographic purification.

  • Definitive Characterization: The final product is not considered synthesized until its structure and purity are unequivocally confirmed by spectroscopic methods. This final step validates the entire synthetic sequence.

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • DMSO can facilitate the absorption of other chemicals through the skin; handle with care.

  • Dichloromethane is a volatile and potentially harmful solvent; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health (NIH).
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed.
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate.
  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PubMed Central.
  • Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. ResearchGate.
  • Synthesis of 4‐amino substituted thienopyrimidines using SNAr. ResearchGate.
  • Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ResearchGate.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Not found in search results.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • This compound. AccelaChem.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. National Institutes of Health (NIH).
  • This compound. Moldb.
  • Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[4][13]thieno[2,3-d]pyrimidin-4-ones as analg. arkat usa. Available at:

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.

Sources

In vitro evaluation of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine antiproliferative activity.

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

In Vitro Evaluation of the Antiproliferative Activity of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Introduction: The Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this heterocyclic system have been extensively investigated for their potential as therapeutic agents, particularly in oncology. The scaffold's structural similarity to purine allows it to function as a "hinge-binding" motif for various protein kinases, which are critical regulators of cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Numerous studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can exhibit potent inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs). This established precedent provides a strong rationale for investigating novel, uncharacterized derivatives like This compound .

This document provides a comprehensive framework and detailed protocols for the initial in vitro characterization of the antiproliferative effects of this novel compound. We will operate under the working hypothesis that, like its structural relatives, it may exert its effects through the modulation of a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR axis.

Proposed Investigational Workflow

A logical, tiered approach is essential for efficiently characterizing a novel compound. The workflow outlined below progresses from a broad assessment of antiproliferative activity to more focused mechanistic studies. This ensures that resource-intensive experiments are justified by promising initial data.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Dose-Response & IC50 Determination (MTT / Real-Time Glo Assay) C Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) A->C Proceed if IC50 < 10 µM D Apoptosis Induction Assay (Annexin V / PI Staining) A->D Proceed if IC50 < 10 µM B Select Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon) B->A E Western Blot Analysis of Hypothesized Pathway (e.g., p-Akt, p-mTOR) C->E If cell cycle arrest observed D->E If apoptosis is induced

Figure 1: A tiered experimental workflow for characterizing the antiproliferative activity of a novel compound.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR Axis

Based on the activities of related compounds, we hypothesize that this compound may inhibit the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p S6K p70S6K mTORC1->S6K p EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 p Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor N-(2-methoxyethyl) thieno[3,2-d]pyrimidin-4-amine Inhibitor->PI3K Hypothesized Inhibition

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Protocol 1: Antiproliferative Activity by MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product, the absorbance of which can be quantified.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Data Presentation Example:

Cell LineIC₅₀ (µM)95% Confidence Interval
MCF-7TBDTBD
A549TBDTBD
HCT116TBDTBD
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometry can then be used to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Test compound and DMSO

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding & Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

  • Treat cells with the test compound at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) and a vehicle control (0.5% DMSO) for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a 15 mL tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to prevent non-specific PI staining.

  • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

Data Analysis:

  • Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate the cell population and generate DNA content histograms.

  • Apply a cell cycle model (e.g., Watson-Pragmatic) to deconvolute the histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase suggests cell cycle arrest.

Protocol 3: Western Blot for Key Pathway Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. This protocol will be used to assess the phosphorylation status of Akt and mTOR, which are key indicators of PI3K pathway activity. A decrease in the phosphorylated forms of these proteins following treatment would support our working hypothesis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction: Seed and treat cells in 6-well plates as described for cell cycle analysis (use 1x IC₅₀ for 6-24 hours).

  • Wash cells with ice-cold PBS and lyse them directly in the well with 100-150 µL of ice-cold lysis buffer.

  • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts (load 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total protein (e.g., total Akt) and a loading control (e.g., β-Actin) to ensure equal protein loading and to assess changes in phosphorylation relative to total protein levels.

Interpretation and Future Directions

The successful completion of this workflow will provide a robust initial characterization of this compound.

  • Strong Antiproliferative Activity (Low µM IC₅₀): Warrants further investigation.

  • Induction of Cell Cycle Arrest or Apoptosis: Provides insight into the cellular consequences of treatment.

  • Modulation of p-Akt/p-mTOR: Suggests a mechanism of action involving the PI3K pathway.

If the results are promising, subsequent studies could include direct kinase inhibition assays, evaluation in 3D spheroid models, or progression to in vivo efficacy studies in animal models.

References

  • Ravez, S., et al. (2010). Thieno[3,2-d]pyrimidine as a new scaffold for the development of anti-cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M.I., et al. (2018). Recent advances of thienopyrimidine-based anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hennessy, B.T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology. Available at: [Link]

  • Darzynkiewicz, Z., et al. (2011). Analysis of Cellular DNA Content by Flow and Laser Scanning Cytometry. Current Protocols in Immunology. Available at: [Link]

Application Notes and Protocols: A Stability-Indicating LC/MS Method for the Purity Analysis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document delineates a comprehensive, stability-indicating Liquid Chromatography-Mass Spectrometry (LC/MS) method for the stringent purity assessment of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in pharmaceutical research. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a robust framework for quantifying the active pharmaceutical ingredient (API) and resolving it from potential process-related impurities and degradation products. The causality behind experimental choices is elucidated, ensuring technical accuracy and field-proven insights. Adherence to principles outlined in ICH Q2(R1) guidelines ensures the method is validated for its intended purpose.[1][2][3]

Introduction and Scientific Background

This compound belongs to the thienopyrimidine class of heterocyclic compounds. Thienopyrimidines are recognized as crucial scaffolds in medicinal chemistry due to their structural analogy to purines, enabling interaction with a wide array of biological targets.[4] This structural motif is prevalent in molecules investigated for kinase inhibition, and as antiproliferative and anti-infective agents.[4][5] Given the therapeutic potential, ensuring the purity and stability of the API is a critical step in the drug development pipeline, mandated by regulatory bodies such as the FDA.[6] A stability-indicating method is one that can accurately and selectively measure the drug substance in the presence of its degradation products, a key requirement for shelf-life determination and formulation development.[7][8][9]

This application note provides a detailed LC/MS method that leverages the high separation efficiency of liquid chromatography with the high sensitivity and selectivity of mass spectrometry to achieve a comprehensive purity profile of this compound.[10]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is paramount for rational method development.

PropertyValueSource
Chemical Formula C₉H₁₁N₃OS[11]
Molecular Weight 209.27 g/mol [11]
Structure This compound
Predicted Polarity (XLogP3) ~1.0 - 2.0 (Estimated based on similar structures)N/A

The presence of both polar (amine, methoxyethyl) and non-polar (thienopyrimidine core) moieties suggests that reversed-phase chromatography will be an effective separation technique. The molecular weight is well within the range for effective ionization by common atmospheric pressure ionization (API) sources like Electrospray Ionization (ESI).[12][13]

Experimental Design and Rationale

The overall workflow is designed to ensure a systematic and reproducible analysis, from sample preparation to data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC/MS Analysis cluster_data Data Processing Prep Standard & Sample Preparation Dilution Serial Dilution (Linearity) Prep->Dilution Forced_Deg Forced Degradation (Specificity) Prep->Forced_Deg LC_Sep LC Separation (C18 Column) Dilution->LC_Sep Inject Forced_Deg->LC_Sep Inject MS_Ion MS Ionization (ESI+) LC_Sep->MS_Ion MS_Det MS Detection (SIM/Scan) MS_Ion->MS_Det Integration Peak Integration MS_Det->Integration Acquire Data Quant Quantification (% Purity) Integration->Quant Impurity_ID Impurity Profiling Integration->Impurity_ID

Caption: High-level workflow for the LC/MS purity analysis.

Liquid Chromatography (LC) Method Development

Rationale: The primary goal of the LC method is to achieve baseline separation of the main peak from all potential impurities and degradants. A reversed-phase C18 column is selected as the initial stationary phase due to its versatility and proven efficacy for separating molecules of moderate polarity.[14] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved within a reasonable runtime. The mobile phase consists of water and acetonitrile with 0.1% formic acid. Formic acid serves two critical purposes: it protonates the analyte, improving peak shape for basic compounds, and enhances ionization efficiency in the positive-ion ESI source.[14]

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 2.5 µmProvides good resolution and efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape and protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Flow Rate 0.4 mL/minOptimal for the column dimension to ensure good separation efficiency.
Column Temp. 40°CReduces mobile phase viscosity and can improve peak symmetry.[15]
Injection Vol. 2 µLSmall volume to prevent peak distortion and column overload.
UV Detector 260 nm (for reference)Wavelength selected based on the UV absorbance maximum of the thienopyrimidine chromophore.
Gradient 10% B to 95% B over 7 minA broad gradient to elute a wide range of potential impurities.
Mass Spectrometry (MS) Method Development

Rationale: The MS serves as a highly selective and sensitive detector. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, thermally labile small molecules, minimizing in-source fragmentation and preserving the molecular ion.[12][16] The analysis is performed in positive ion mode, as the amine functionalities on the thienopyrimidine scaffold are readily protonated. A combination of full scan and Selected Ion Monitoring (SIM) modes is used. Full scan provides a broad overview for identifying unknown impurities, while SIM mode for the [M+H]⁺ ion of the analyte offers maximum sensitivity and quantitative accuracy.[17]

ParameterConditionRationale
Ion Source Electrospray Ionization (ESI)Ideal for polar small molecules, providing soft ionization.[18]
Polarity Positive (+)The basic nitrogen atoms in the molecule are easily protonated.
Capillary Voltage 3.5 kVOptimized for stable spray and efficient ion generation.
Source Temp. 300°CFacilitates desolvation of the ESI droplets.
Gas Flow 300 PsiNebulizing gas to assist in droplet formation.
Acquisition Mode Full Scan (m/z 100-500) & SIM (m/z 210.1)Full scan for impurity identification; SIM for sensitive quantification of the API.

digraph "MS_Logic" {
graph [layout=dot, rankdir=TB, splines=true, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

LC_Eluent [label="LC Eluent\n(Analyte + Impurities)", fillcolor="#E6F4EA"]; ESI [label="Electrospray Ionization\n(Positive Mode)", fillcolor="#D1E2FC"]; Ions [label="Gaseous Ions\n([M+H]⁺)", shape=ellipse, fillcolor="#FEF7E0"]; MassAnalyzer [label="Mass Analyzer\n(Quadrupole)", fillcolor="#FCE8E6"];

subgraph "cluster_detection" { label="Detection Modes"; style="dashed"; color="#5F6368"; FullScan [label="Full Scan\n(m/z 100-500)\nImpurity Profiling", shape=note, fillcolor="#F1F3F4"]; SIM [label="SIM Mode\n(m/z 210.1)\nAPI Quantification", shape=note, fillcolor="#F1F3F4"]; }

LC_Eluent -> ESI; ESI -> Ions; Ions -> MassAnalyzer; MassAnalyzer -> FullScan [label="Detect All Ions"]; MassAnalyzer -> SIM [label="Filter for Target Ion"]; }

Caption: Logic diagram for MS data acquisition.

Detailed Protocols

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (10 µg/mL): Prepare the test sample at the same concentration as the Working Standard Solution using the same diluent.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to remove particulates and protect the LC system.

Forced Degradation Study Protocol (for Specificity)

To demonstrate the stability-indicating nature of the method, the API is subjected to stress conditions as recommended by ICH guidelines.[19] A 100 µg/mL solution of the API is used for these studies.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Analyze directly.

  • Thermal Degradation: Expose the solid API to 105°C for 24 hours. Prepare a sample solution as described in 4.1.

  • Photolytic Degradation: Expose a solution of the API to UV light (254 nm) for 24 hours. Analyze directly.

A control sample (unstressed) should be analyzed alongside the stressed samples to calculate the percentage of degradation.

Method Validation Protocol

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1][2][20]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and forced degradation samples.The main peak should be free from interference from any degradants or impurities. Peak purity analysis (using DAD or MS data) should confirm homogeneity.
Linearity Analyze a series of at least five concentrations (e.g., 1-20 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of API into a placebo matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Analyze six replicate injections of the standard solution on the same day (repeatability) and on different days with different analysts (intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio > 10).RSD ≤ 10% at the LOQ concentration.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).The method should remain unaffected, with system suitability parameters (e.g., peak asymmetry, resolution) within acceptable limits.

Data Analysis and Interpretation

  • Purity Calculation: The purity of the test sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    % Purity = (Area_API / Total_Area_All_Peaks) * 100

  • Impurity Identification: The full scan MS data from the analysis of stressed samples can be used to propose structures for degradation products based on their mass-to-charge ratios and fragmentation patterns (if MS/MS data is acquired).[17]

  • System Suitability: Before sample analysis, inject the Working Standard Solution five times. The RSD for peak area and retention time should be ≤ 2.0%. The theoretical plates for the main peak should be > 2000, and the tailing factor should be < 2.0.

Conclusion

The LC/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the purity analysis of this compound. The method is stability-indicating, as demonstrated by its ability to resolve the main compound from degradation products formed under various stress conditions. This protocol is suitable for routine quality control and stability testing in a regulated pharmaceutical development environment, ensuring the identity, strength, and quality of the drug substance.[6]

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Compliance Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Simpkins, S., & Langridge, J. (n.d.). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. NIH. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Mestrelab Research. (2023). Several ion sources commonly used in mass spectrometry. [Link]

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • ResearchGate. (n.d.). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. [Link]

  • New Food Magazine. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Vascular and Endovascular Review. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • NIH. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. [Link]

  • NIH. (n.d.). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. [Link]

  • NIH. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. [Link]

  • PubChem. (n.d.). 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. [Link]

  • AccelaChem. (n.d.). 1097168-21-2,this compound. [Link]

  • NIH. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]

  • ResearchGate. (2022). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. [Link]

  • Frontiers. (n.d.). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. [Link]

  • MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]

Sources

Application Notes and Protocols for N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine as a Putative Chemical Probe for Mycobacterial Cytochrome bd Oxidase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Versatile Tool in Chemical Biology

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, most notably protein kinases.[1] Numerous derivatives have been investigated as inhibitors of various kinases, including Tpl2 kinase, and have shown promise as anticancer agents.[2][3] The unique physicochemical properties of the thienopyrimidine ring system provide a versatile platform for the development of potent and selective modulators of biological processes.[4]

Recent research has expanded the biological repertoire of thieno[3,2-d]pyrimidine derivatives beyond kinase inhibition. Notably, the 4-amino substituted thieno[3,2-d]pyrimidine scaffold has emerged as a promising inhibitor of Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][6] Cyt-bd is a terminal oxidase in the electron transport chain that is crucial for the pathogen's survival under hypoxic conditions and during nitrosative stress, making it an attractive drug target. The development of chemical probes targeting Cyt-bd is essential for dissecting its role in mycobacterial physiology and for validating it as a therapeutic target.

This document provides detailed application notes and protocols for the use of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine , a representative member of this chemical class, as a putative chemical probe to investigate the function of mycobacterial Cytochrome bd oxidase. While direct experimental data for this specific molecule is emerging, the protocols provided are based on established methodologies for closely related analogs and the broader thieno[3,2-d]pyrimidin-4-amine class.[5]

Chemical Properties and Synthesis

This compound (CID 1097168-21) is a small molecule with the molecular formula C₉H₁₁N₃OS and a molecular weight of 209.27 g/mol .[7] Its structure features the core thieno[3,2-d]pyrimidine scaffold with a 2-methoxyethylamino substituent at the C4 position. This substituent can influence the compound's solubility, cell permeability, and target engagement.

General Synthesis Route

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, a common method for functionalizing the 4-position of the thienopyrimidine core.[5] A general and adaptable synthetic scheme is outlined below.

Synthesis_of_this compound start 4-chlorothieno[3,2-d]pyrimidine reaction start->reaction reagent1 2-methoxyethylamine reagent1->reaction conditions Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (e.g., 100 °C) product This compound reaction->conditions reaction->product SNAr Reaction

Caption: General synthetic route for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 4-amino-thieno[3,2-d]pyrimidines.[5]

Materials:

  • 4-chlorothieno[3,2-d]pyrimidine

  • 2-methoxyethylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous acetic acid solution

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Reaction vial, sealed

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a sealed reaction vial, add 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), 2-methoxyethylamine (1 equivalent), and potassium carbonate (1 equivalent).

  • Add anhydrous DMSO to dissolve the reactants.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the reaction mixture to dryness using a rotary evaporator.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer with 5% aqueous acetic acid solution (2x), followed by water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application as a Chemical Probe for Mycobacterial Cytochrome bd Oxidase

The primary proposed application of this compound is as a chemical probe to study the function and inhibition of Cytochrome bd oxidase in mycobacteria. This application is based on the demonstrated activity of the thieno[3,2-d]pyrimidin-4-amine scaffold against this target.[5][6]

Mechanism of Action

Cytochrome bd oxidase is one of two terminal oxidases in the mycobacterial respiratory chain. It plays a critical role in energy production (ATP synthesis) and in protecting the bacterium from respiratory poisons. The thieno[3,2-d]pyrimidin-4-amine scaffold is hypothesized to inhibit the function of Cytochrome bd oxidase, leading to a depletion of cellular ATP levels, particularly when the alternative terminal oxidase (cytochrome bcc:aa₃ complex) is also inhibited.[5]

Mycobacterial_Respiratory_Chain substrate Electron Donor (e.g., NADH) qcrb Cytochrome bcc:aa3 (QcrB) substrate->qcrb e- cytbd Cytochrome bd oxidase substrate->cytbd e- o2 O2 qcrb->o2 atp ATP Synthesis qcrb->atp cytbd->o2 cytbd->atp h2o H2O o2->h2o Reduction probe N-(2-methoxyethyl)thieno [3,2-d]pyrimidin-4-amine probe->cytbd Inhibition q203 Q203 q203->qcrb Inhibition

Caption: Proposed mechanism of action on the mycobacterial respiratory chain.

Protocol 2: In Vitro ATP Depletion Assay in Mycobacteria

This protocol is designed to assess the inhibitory activity of this compound against Cytochrome bd oxidase in whole mycobacterial cells. The assay measures cellular ATP levels as a readout of respiratory function. The use of Q203, a known inhibitor of the cytochrome bcc:aa₃ complex, is crucial to sensitize the cells to inhibitors of Cytochrome bd oxidase.[5]

Materials:

  • Mycobacterium bovis BCG or Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound (test compound)

  • Q203 (control inhibitor)

  • DMSO (for compound stocks)

  • 96-well white, opaque plates

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or equivalent

  • Luminometer

  • Incubator (37 °C)

Procedure:

  • Culture Preparation:

    • Grow M. bovis BCG or M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the culture to an OD₆₀₀ of 0.05 in fresh 7H9 broth.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of Q203 in DMSO (e.g., 1 mM).

    • Create a serial dilution of the test compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the diluted mycobacterial culture.

    • Add the test compound at various concentrations. To assess Cyt-bd inhibition, perform the assay in the presence and absence of a fixed concentration of Q203 (e.g., a concentration that partially inhibits respiration).

    • Include appropriate controls: cells with DMSO only (vehicle control), cells with Q203 only, and a no-cell control (broth only).

    • Incubate the plate at 37 °C for the desired time (e.g., 24 or 48 hours).

  • ATP Measurement:

    • Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

    • Add the BacTiter-Glo™ reagent to each well according to the manufacturer's instructions.

    • Mix the contents of the wells and incubate for the recommended time to lyse the cells and stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (DMSO-treated cells).

    • Plot the percentage of ATP depletion against the concentration of the test compound.

    • Calculate the IC₅₀ value (the concentration of the compound that causes 50% ATP depletion) using a suitable software package (e.g., GraphPad Prism).

Quantitative Data Summary (Hypothetical)

CompoundTargetAssayIC₅₀ (µM) [Hypothetical]
This compoundCytochrome bd oxidaseATP Depletion (+Q203)5 - 20
Q203Cytochrome bcc:aa₃ATP Depletion0.01 - 0.1

Potential Application in Antiplasmodial Research

The thieno[3,2-d]pyrimidine scaffold has also shown promise in the development of antiplasmodial agents. A closely related analog, N2-(tert-butyl)-N4-(2-methoxyethyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine, has been synthesized and evaluated for its activity against Plasmodium parasites.[8] This suggests that this compound could also be explored as a potential antiplasmodial agent. Researchers in this field could adapt standard in vitro assays for Plasmodium falciparum growth inhibition to screen this compound.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant potential as chemical probes and starting points for drug discovery. Based on the established activity of the thieno[3,2-d]pyrimidin-4-amine scaffold, its most promising application is as a probe for studying the function and inhibition of mycobacterial Cytochrome bd oxidase. The protocols provided herein offer a robust framework for synthesizing and evaluating this compound in a relevant biological context.

Future work should focus on confirming the direct target engagement of this compound with Cytochrome bd oxidase using biochemical assays with the purified enzyme. Furthermore, structure-activity relationship (SAR) studies around the 2-methoxyethyl substituent could lead to the development of more potent and selective probes. The exploration of its antiplasmodial activity also represents a valuable avenue for further investigation.

References

  • Dey, S., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. [Link]

  • Gunn, B. P., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 12(1), 73-77. [Link]

  • El-Sayed, M. A. A., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3946. [Link]

  • AccelaChem. (n.d.). 1097168-21-2,this compound. Retrieved from [Link]

  • Ni, Y., et al. (2011). Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5952-5956. [Link]

  • Abdel-Hafez, A. A., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 27(19), 6649. [Link]

  • Kamel, R. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 24-34. [Link]

  • Gunn, B. P., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. PubMed, 34046599. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1017-1026. [Link]

  • Atanasova, M., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(23), 7179. [Link]

  • Cao, S., et al. (2018). Synthesis, Cytotoxic Evaluation and Target Identification of thieno[2,3-d]pyrimidine Derivatives With a Dithiocarbamate Side Chain at C2 Position. European Journal of Medicinal Chemistry, 156, 72-83. [Link]

  • Abdelkhalek, A. S., et al. (2021). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 26(16), 4991. [Link]

  • Kamel, R. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Ouf, S. A., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • AccelaChem. (n.d.). 1097168-21-2,this compound. Retrieved from [Link]

Sources

Designing In Vivo Experiments with Thieno[3,2-d]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry. Its structural resemblance to the native purine core allows it to function as a bioisostere, enabling competitive binding to the ATP-binding sites of numerous enzymes.[1][2] This has led to the development of a diverse array of derivatives with potent biological activities, most notably as inhibitors of protein kinases and other key enzymes involved in pathological processes. Consequently, these compounds are being actively investigated for their therapeutic potential in oncology, inflammatory diseases, and beyond.[3][4]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework and detailed protocols for designing and executing robust in vivo experiments to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel thieno[3,2-d]pyrimidine derivatives. The focus is on providing not just the "how" but also the "why," grounding each step in established scientific principles to ensure the generation of reliable and translatable data.

Pillar 1: Strategic In Vivo Experimental Design

A well-designed in vivo study is a self-validating system. The choices made at the outset—from animal model selection to endpoint determination—dictate the quality and interpretability of the results.

Ethical Considerations: The Foundation of In Vivo Research

All animal experiments must be conducted with the highest regard for animal welfare and in strict compliance with national and institutional guidelines.[5] Key ethical principles include:

  • Justification: The scientific purpose of the research must be significant enough to warrant the use of animals.[5]

  • Replacement, Reduction, and Refinement (The 3Rs): Every effort should be made to replace animal use with alternative methods, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize any potential pain or distress.[6]

  • Protocol Approval: All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[7]

Selecting the Appropriate Animal Model

The choice of animal model is contingent upon the therapeutic hypothesis being tested. The goal is to select a model that recapitulates key aspects of the human disease pathology.

  • For Anticancer Efficacy:

    • Cell Line-Derived Xenografts (CDX): These are the most common models for initial efficacy screening. Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID, or NSG mice).[8] CDX models are reproducible and allow for the evaluation of a compound's effect on tumor growth.[8][9] A recent study successfully used a triple-negative breast cancer (TNBC) CDX model to demonstrate the efficacy of a thieno[3,2-d]pyrimidine-based CDK7 inhibitor.[10]

    • Patient-Derived Xenografts (PDX): These models involve the direct implantation of patient tumor tissue into immunodeficient mice. PDX models are considered more clinically relevant as they better maintain the heterogeneity and architecture of the original human tumor.[8]

  • For Anti-Inflammatory Efficacy:

    • Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema, which can be quantified.[1][11][12] This model has been used to evaluate the anti-inflammatory activity of thienopyrimidine derivatives, where efficacy is correlated with the reduction of pro-inflammatory mediators like prostaglandin E2 (PGE2).[13]

    • Acetaminophen (APAP)-Induced Acute Liver Injury (ALI): This model is relevant for studying drug-induced liver inflammation and damage. Overdosing mice with APAP leads to a predictable and dose-dependent hepatotoxicity that mimics aspects of human ALI.[5][13][14] A thieno[3,2-d]pyrimidine-based RIPK2 inhibitor has shown significant hepatoprotective effects in this model.[14][15]

Formulation and Dosing: Ensuring Bioavailability

Many small molecule inhibitors, including thieno[3,2-d]pyrimidine derivatives, exhibit poor water solubility. Proper formulation is critical to ensure adequate exposure in in vivo studies.

  • Vehicle Selection: A common strategy for oral administration of poorly soluble compounds in preclinical studies is to use a vehicle composed of a mixture of solvents and surfactants. A typical formulation might consist of:

    • Polyethylene glycol 400 (PEG400): A commonly used solubilizing agent.

    • Tween 80 or Cremophor EL: Surfactants that improve solubility and prevent precipitation upon dilution in the gastrointestinal tract.

    • Saline or Water: To bring the formulation to the final volume.

    • A common vehicle composition: 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The exact composition should be optimized for each test compound.

  • Route of Administration: The choice of administration route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) depends on the compound's properties and the intended clinical application. Oral administration is often preferred for its clinical relevance.

  • Dose and Schedule: The dose and frequency of administration should be determined based on prior in vitro potency data and preliminary tolerability studies. For example, a thieno[3,2-d]pyrimidine CDK7 inhibitor was administered orally at 5 mg/kg once daily in a TNBC xenograft model.[10]

Pillar 2: Core In Vivo Protocols

The following protocols provide detailed, step-by-step methodologies for key in vivo experiments.

Protocol 1: Anticancer Efficacy in a Subcutaneous Xenograft Model

This protocol outlines a typical efficacy study using a CDX model.

Workflow for Xenograft Efficacy Study

G cluster_0 Preparation Phase cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring Phase cluster_3 Endpoint & Analysis A 1. Cell Culture & Viability Check B 2. Prepare Cell Suspension in Matrigel/PBS A->B C 3. Animal Acclimatization (1-2 weeks) D 4. Subcutaneous Injection of Cells into Flank of Immunodeficient Mice C->D E 5. Monitor Tumor Growth (2-3 times/week) D->E F 6. Randomize Mice into Treatment Groups (e.g., Tumor Volume ~100-150 mm³) E->F G 7. Initiate Treatment (Vehicle, Test Compound, Positive Control) F->G H 8. Continue Tumor Measurement & Body Weight Monitoring G->H I 9. Record Clinical Observations (Toxicity Signs) H->I J 10. Euthanize Mice at Endpoint (e.g., Tumor Volume >1500 mm³ or signs of distress) I->J K 11. Excise Tumors for Weight Measurement & Further Analysis (PD) J->K L 12. Data Analysis (TGI, Statistical Analysis) K->L

Caption: Workflow for an in vivo anticancer efficacy study.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., BALB/c nude or NSG)

  • Growth medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel®

  • Calipers

  • Test thieno[3,2-d]pyrimidine derivative

  • Formulation vehicle

  • Positive control compound (if available)

Procedure:

  • Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle control, Test compound low dose, Test compound high dose, Positive control).

  • Treatment Administration: Prepare the test compound in the appropriate vehicle and administer it to the mice according to the planned dose and schedule (e.g., daily oral gavage).

  • Efficacy and Tolerability Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint: Euthanize the animals when tumors in the vehicle group reach the predetermined endpoint size (e.g., 1500 mm³) or if animals show signs of excessive distress.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group and perform statistical analysis to determine significance.

Protocol 2: Anti-Inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model

This protocol is designed to assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • P plethysmometer or digital calipers

  • Test thieno[3,2-d]pyrimidine derivative

  • Positive control (e.g., Indomethacin, 5 mg/kg)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals for at least one week. Fast the rats overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., IP or PO) 30-60 minutes before carrageenan injection.[6]

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.[1][6]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Protocol 3: Pharmacokinetic (PK) Study in Mice

This protocol provides a framework for determining the basic PK parameters of a test compound.

Workflow for a Pharmacokinetic Study

G A 1. Animal Acclimatization & Fasting B 2. Prepare Test Compound Formulation A->B C 3. Administer Single Dose (PO or IV) B->C D 4. Serial Blood Sampling at Pre-defined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E 5. Process Blood to Plasma D->E F 6. Sample Analysis (LC-MS/MS) E->F G 7. PK Parameter Calculation (Cmax, Tmax, AUC, t1/2, F%) F->G

Caption: General workflow for a pharmacokinetic study in mice.

Materials:

  • BALB/c or C57BL/6 mice

  • Test thieno[3,2-d]pyrimidine derivative

  • Formulation vehicle

  • Anticoagulant-coated tubes (e.g., K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single dose of the test compound to a cohort of mice, typically via oral gavage (PO) and intravenous (IV) routes in separate groups to determine oral bioavailability. A recent study on a thieno[3,2-d]pyrimidine derivative reported a bioavailability of 46.6%.[14]

  • Blood Collection: Collect serial blood samples (approx. 25-50 µL) from each mouse at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via submandibular or saphenous vein bleeding.[16]

  • Plasma Preparation: Immediately transfer blood samples into anticoagulant-coated tubes, mix gently, and centrifuge at 2,000-4,000 x g for 10 minutes at 4°C to separate the plasma.[16][17]

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[7]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and F% (oral bioavailability).

Protocol 4: Pharmacodynamic (PD) Biomarker Analysis in Xenograft Tumors

This protocol is essential for demonstrating that the test compound is engaging its intended target in the tumor tissue.

Materials:

  • Tumor-bearing mice from an efficacy study

  • Liquid nitrogen

  • Homogenizer

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • Western blotting or ELISA reagents

Procedure:

  • Tissue Collection: At a specified time point after the final dose (e.g., 2, 8, or 24 hours, determined from PK data), euthanize a subset of mice from each treatment group.

  • Tumor Excision and Processing: Rapidly excise the tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Lysate Preparation: Pulverize the frozen tumor tissue and lyse it in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each tumor lysate.

  • Biomarker Analysis:

    • Western Blotting: Analyze the levels of the target protein and its phosphorylated (activated) form. For a kinase inhibitor, a decrease in the phosphorylated form of the target or a downstream substrate would indicate target engagement.[2][3][18] For example, for a PI3K inhibitor, one would assess the phosphorylation status of AKT.[10]

    • ELISA: Use a validated ELISA kit to quantify the levels of specific biomarkers (e.g., cytokines in inflammatory models).[6]

  • Data Analysis: Quantify the band intensities from Western blots or the concentrations from ELISA and normalize to a loading control (e.g., β-actin) or total protein. Compare the biomarker levels in the treated groups to the vehicle control group.

Pillar 3: Data Interpretation and Reporting

The culmination of well-designed experiments is the clear and accurate interpretation of the data.

Quantitative Data Summary
Parameter Description Example Application
Tumor Growth Inhibition (TGI) The percentage difference in the mean tumor volume between treated and control groups at the end of the study.Anticancer Efficacy
IC50 / EC50 The concentration of a drug that gives a half-maximal inhibitory or effective response.In vitro potency / In vivo PD
Cmax The maximum observed plasma concentration of a drug.Pharmacokinetics
AUC (Area Under the Curve) The total drug exposure over time.Pharmacokinetics
F% (Oral Bioavailability) The fraction of an orally administered dose that reaches systemic circulation.Pharmacokinetics
% Edema Inhibition The percentage reduction in paw swelling in treated animals compared to controls.Anti-inflammatory Efficacy
Biomarker Modulation The change (e.g., % decrease in phosphorylation) in a target or pathway biomarker in response to treatment.Pharmacodynamics

Signaling Pathway Visualization

G cluster_0 Upstream Activation cluster_1 PI3K/AKT Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT activates Proliferation Cell Proliferation & Survival pAKT->Proliferation Inhibitor Thieno[3,2-d]pyrimidine PI3K Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/AKT signaling and inhibition by a thieno[3,2-d]pyrimidine.

Conclusion

The thieno[3,2-d]pyrimidine scaffold holds immense potential for the development of novel therapeutics. The successful translation of these promising compounds from the bench to the clinic hinges on rigorous and well-designed in vivo evaluation. By integrating scientifically sound experimental design, detailed and validated protocols, and a thorough understanding of the underlying biological mechanisms, researchers can effectively characterize the in vivo properties of their thieno[3,2-d]pyrimidine derivatives and build a robust data package to support their continued development.

References

  • Mossanen, J. C., & Tacke, F. (2015). Acetaminophen-induced acute liver injury in mice. Lab Anim, 49(1_suppl), 30-36. [Link]

  • Kassab, A. E., et al. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(4), 384-394. [Link]

  • American Psychological Association. (2012). Guidelines for ethical conduct in the care and use of nonhuman animals in research. [Link]

  • Zou, Y., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 265, 116079. [Link]

  • Arulselvan, P., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(5), 546–552. [Link]

  • Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55096. [Link]

  • Zou, L., et al. (2011). Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models. Journal of Pharmacology and Experimental Therapeutics, 338(3), 964-973. [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. [Link]

  • Bendele, A. (2016). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Wang, Y., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 265, 116079. [Link]

  • Shi, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(7), 723-733. [Link]

  • Shi, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(7). [Link]

  • El-Sayed, N. A. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1739-1756. [Link]

  • Zeng, Z., et al. (2022). Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS. BMC Veterinary Research, 18(1), 145. [Link]

  • Sun, H., & Li, L. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1170. [Link]

  • University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. [Link]

  • Zhao, H., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932. [Link]

Sources

Application Notes and Protocols for Studying the Antiplasmodial Activity of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Thieno[3,2-d]pyrimidines in Antimalarial Drug Discovery

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of novel therapeutics with unique mechanisms of action.[1][2][3][4] The thienopyrimidine scaffold has emerged as a promising starting point for the development of new anti-infective agents due to its structural similarity to purine bases, allowing for interaction with various biological targets.[5][6] Specifically, derivatives of the thieno[3,2-d]pyrimidine core have demonstrated potent antiplasmodial activity against both the asexual blood stages and the liver stages of the parasite.[1][3][7][8][9] Some compounds in this class have also shown efficacy against artemisinin-resistant parasite forms, highlighting their potential to address current clinical challenges.[10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine for studying antiplasmodial activity. We will detail robust protocols for in vitro efficacy and cytotoxicity testing, discuss potential mechanisms of action, and provide a framework for data analysis and interpretation. The methodologies described herein are designed to be self-validating and are grounded in established practices within the field of antimalarial research.

I. Preliminary Assessment: In Vitro Antiplasmodial Activity

The initial evaluation of a novel compound's potential as an antimalarial agent involves determining its efficacy against the clinically relevant erythrocytic stages of P. falciparum. The SYBR Green I-based assay is a widely adopted, robust, and cost-effective method for this purpose.[11][12][13]

Principle of the SYBR Green I Assay

This fluorescence-based assay quantifies parasite proliferation by measuring the accumulation of parasitic DNA. SYBR Green I is a dye that exhibits a significant increase in fluorescence upon binding to double-stranded DNA. In a 72-hour growth inhibition assay, the fluorescence intensity directly correlates with the number of viable parasites.

Experimental Protocol: SYBR Green I-Based Antiplasmodial Assay

1. Parasite Culture and Synchronization:

  • Maintain a continuous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains) in human O+ erythrocytes at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.[11][12]

  • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure a homogenous starting population for the assay.[11]

2. Plate Preparation:

  • Prepare a stock solution of this compound in sterile DMSO.

  • Perform serial dilutions of the test compound in complete culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11]

  • Include wells for negative controls (parasitized red blood cells with no compound) and positive controls (a known antimalarial drug like chloroquine or artemisinin).

3. Parasite Addition and Incubation:

  • Adjust the synchronized ring-stage parasite culture to a parasitemia of 1% and a hematocrit of 2%.

  • Add 100 µL of this parasite suspension to each well of the 96-well plate containing the pre-diluted compound.[11]

  • Incubate the plate for 72 hours under the standard parasite culture conditions.[11][12]

4. Lysis and Staining:

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[11]

  • Seal the plate and incubate in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.[11]

5. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14]

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12]

II. Assessing Selectivity: In Vitro Cytotoxicity Profiling

A critical step in antimalarial drug development is to ensure that the compound's activity is specific to the parasite and not a result of general cellular toxicity.[15][16][17][18] This is achieved by evaluating the cytotoxicity of this compound against mammalian cell lines. The Resazurin-based assay is a common and reliable method for this purpose.[11]

Principle of the Resazurin Assay

Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is therefore proportional to the number of viable cells.

Experimental Protocol: Resazurin-Based Cytotoxicity Assay

1. Cell Culture:

  • Culture a mammalian cell line (e.g., HEK293T or HepG2) in a suitable complete medium at 37°C in a humidified incubator with 5% CO2.[7][11]

2. Cell Seeding:

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.[11]

  • Incubate for 24 hours to allow for cell attachment.[11]

3. Compound Addition:

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Add 100 µL of the drug dilutions to the wells. Include negative controls (cells with medium only) and a positive control (a known cytotoxic agent).[11]

4. Incubation:

  • Incubate the plate for 48-72 hours under standard cell culture conditions.[11]

5. Resazurin Addition and Incubation:

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.[11]

6. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.

  • Calculate the 50% cytotoxic concentration (CC50) using a similar method as for the IC50 determination.[15]

  • Determine the Selectivity Index (SI) by dividing the CC50 by the antiplasmodial IC50. A higher SI value indicates greater selectivity for the parasite.[11]

III. Data Presentation and Interpretation

For a clear and comparative analysis of the experimental results, all quantitative data should be summarized in a structured table.

Assay TypeTargetParameterValue (µM)Selectivity Index (SI)
Antiplasmodial Activity P. falciparum 3D7 (Chloroquine-sensitive)IC50[Insert Value]\multirow{2}{*}{CC50 / IC50}
P. falciparum Dd2 (Chloroquine-resistant)IC50[Insert Value]
Cytotoxicity HEK293T (Human embryonic kidney)CC50[Insert Value]
HepG2 (Human liver cancer)CC50[Insert Value]

Note: The Selectivity Index (SI) is a crucial parameter for prioritizing compounds for further development. A higher SI value is indicative of a more promising therapeutic window.[11]

IV. Investigating the Mechanism of Action

Understanding how a compound exerts its antiplasmodial effect is vital for rational drug design and overcoming resistance. For thienopyrimidine derivatives, several mechanisms have been proposed.

Potential Mechanisms of Action for Thienopyrimidine Derivatives:
  • Inhibition of Heme Detoxification: During the intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic heme. This heme is detoxified by polymerization into hemozoin. Inhibition of this process is a known mechanism for several antimalarial drugs.[19] Some compounds have been shown to inhibit the formation of β-haematin (synthetic hemozoin).[20]

  • Inhibition of Cysteine Proteases: Falcipain-2, a major cysteine protease of P. falciparum, is essential for hemoglobin hydrolysis and parasite development, making it an attractive drug target.[5]

  • Kinase Inhibition: Some thienopyrimidine derivatives have been suggested to act as Plasmodium kinase inhibitors.[8]

Experimental Workflow for Mechanism of Action Studies

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies A In Vitro Antiplasmodial Assay (IC50 Determination) B Cytotoxicity Assay (CC50 Determination) A->B Active & Selective Compound C Heme Detoxification Assay B->C Elucidate Target D Cysteine Protease Inhibition Assay B->D Elucidate Target E Kinase Inhibition Profiling B->E Elucidate Target

Caption: Workflow for antiplasmodial drug discovery.

V. Conclusion and Future Directions

The thieno[3,2-d]pyrimidine scaffold represents a promising avenue for the development of novel antimalarial agents. The protocols outlined in this document provide a robust framework for the initial characterization of this compound. Positive outcomes from these in vitro studies, particularly a high selectivity index, would warrant further investigation into its efficacy against the liver and sexual stages of the parasite, as these are crucial for preventing relapse and blocking transmission.[7][14][21] Subsequent in vivo studies in appropriate animal models would be the next logical step in the preclinical development of this compound.

VI. References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antimalarial Assays. Retrieved from

  • Bio-protocol. (n.d.). In vitro anti-Plasmodium activity assays. Retrieved from

  • SciELO. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Retrieved from

  • Cohen, A., Suzanne, P., Lancelot, J. C., Verhaeghe, P., Lesnard, A., Basmaciyan, L., ... & Azas, N. (2015). Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium. European Journal of Medicinal Chemistry, 95, 16-28.

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). SciELO.

  • Banzouzi, J. T., Soh, P. N., Mbatchi, B., Cavé, A., & Aké, S. (2003). In vitro studies on the mechanism of action of two compounds with antiplasmodial activity: ellagic acid and 3,4,5-trimethoxyphenyl(6'-O-aalloyl)-beta-D-glucopyranoside. Planta medica, 69(02), 162-164.

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). ResearchGate.

  • Lagardère, P., Mustière, R., Amanzougaghene, N., Hutter, S., Franetich, J. F., Azas, N., ... & Lisowski, V. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4234.

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC.

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (n.d.). [PDF]

  • Sharma, M., Kumar, V., & Kumar, V. (2015). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Malaria research and treatment, 2015.

  • Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium. (n.d.). ResearchGate.

  • de Cássia-Alves, A., de Souza, N. B., da Silva, A. M., de Fátima-Freitas, M., & Krettli, A. U. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58.

  • In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. (n.d.). The Journal of Phytopharmacology.

  • Valderramos, J. C., & Fidock, D. A. (2012). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial agents and chemotherapy, 56(10), 5327-5334.

  • Ziegler, J., Stærk, D., Christensen, J., Hviid, L., Jaroszewski, J. W., & Kharazmi, A. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial agents and chemotherapy, 46(5), 1441-1446.

  • Mode of action and mechanisms of resistance for antimalarial drugs. (n.d.). Semantic Scholar.

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences.

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (n.d.). PubMed.

  • Singh, A., Kumar, A., Kushwaha, A. K., Singh, A. K., Siddiqi, M. I., & Sharma, P. (2020). Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations. RSC advances, 10(58), 35323-35334.

  • Poirier, M., Engel, M., Rottmann, M., & Hartmann, R. W. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 21(11), 1473.

  • New antiplasmodial 4-amino-thieno[3,2-d]pyrimidines with improved intestinal permeability and microsomal stability. (n.d.). ResearchGate.

  • Lagardère, P., Mustière, R., Amanzougaghene, N., Hutter, S., Franetich, J. F., Azas, N., ... & Lisowski, V. (2023). New antiplasmodial 4-amino-thieno[3,2-d]pyrimidines with improved intestinal permeability and microsomal stability. European Journal of Medicinal Chemistry, 249, 115169.

  • Lei, H., Wang, M., Han, J., & Lan, Z. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. In 4th International Conference on Mechatronics, Materials, Chemistry and Computer Engineering (ICMMCCE 2016) (pp. 642-645). Atlantis Press.

  • Early, J. V., More, A. S., Taddei, M. S., Parish, T., & Melief, E. J. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(7), 1165-1170.

  • Cohen, A., Basmaciyan, L., Lancelot, J. C., Lesnard, A., Verhaeghe, P., Paloque, L., ... & Azas, N. (2016). A New Thienopyrimidinone Chemotype Shows Multistage Activity against Plasmodium falciparum, Including Artemisinin-Resistant Parasites. Antimicrobial agents and chemotherapy, 60(11), 6548-6556.

  • Hoda, N., Khan, M. S., Kumar, S., Singh, P. P., Alam, S., & Rosenthal, P. J. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[7][16]thieno[2,3-d]pyrimidine derivatives. RSC medicinal chemistry, 12(6), 970-981.

  • Singh, A., Kumar, A., Kushwaha, A. K., Singh, A. K., Siddiqi, M. I., & Sharma, P. (2020). Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations. RSC advances, 10(58), 35323-35334.

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024). SciELO.

  • Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[7][16]thieno[2,3-d]pyrimidin-4-ones as analg. (n.d.). arkat usa.

Sources

Synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidine-2,4-diamine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the native purine ring system. This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to effectively compete for the ATP-binding sites of various kinases, a class of enzymes frequently dysregulated in oncogenesis. Consequently, this heterocyclic system has become a cornerstone in the development of targeted cancer therapies, with several derivatives entering clinical trials for the treatment of solid tumors.[1] The strategic functionalization of the thieno[3,2-d]pyrimidine core, particularly at the 2 and 4 positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a detailed, step-by-step methodology for the synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidine-2,4-diamine derivatives, a class of compounds with significant potential in the development of novel kinase inhibitors.

Synthetic Strategy Overview

The synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidine-2,4-diamine derivatives is a multi-step process that begins with the construction of the thiophene ring, followed by the annulation of the pyrimidine ring, and culminating in the sequential introduction of the desired amine functionalities. The overall synthetic workflow is depicted below:

Synthesis_Workflow A Step 1: Gewald Reaction B Step 2: Pyrimidine Ring Formation A->B 2-Aminothiophene-3-carboxylate C Step 3: Chlorination B->C Thieno[3,2-d]pyrimidine-2,4-dione D Step 4: Sequential Nucleophilic Aromatic Substitution C->D 2,4-Dichlorothieno[3,2-d]pyrimidine E Final Product D->E N-(2-methoxyethyl)thieno[3,2-d]pyrimidine-2,4-diamine

Caption: Overall synthetic workflow for the preparation of the target compounds.

Part 1: Synthesis of the Thieno[3,2-d]pyrimidine Core

Step 1: Gewald Reaction for 2-Aminothiophene-3-carboxylate Synthesis

The initial and crucial step is the construction of a polysubstituted 2-aminothiophene ring via the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2][3] For the synthesis of an unsubstituted thieno[3,2-d]pyrimidine core at the 5, 6, and 7-positions, cyclohexanone is a suitable starting ketone.

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

ReagentMolecular WeightQuantityMoles
Cyclohexanone98.14 g/mol 4.91 g (5.1 mL)0.05 mol
Ethyl cyanoacetate113.12 g/mol 5.66 g (5.7 mL)0.05 mol
Sulfur32.06 g/mol 1.60 g0.05 mol
Diethylamine73.14 g/mol 3.66 g (5.0 mL)0.05 mol
Ethanol46.07 g/mol 15 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (15 mL), cyclohexanone (5.1 mL, 0.05 mol), ethyl cyanoacetate (5.7 mL, 0.05 mol), and elemental sulfur (1.60 g, 0.05 mol).

  • Stir the mixture to form a suspension.

  • Slowly add diethylamine (5.0 mL, 0.05 mol) to the suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • After reflux, cool the mixture to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a solid.

Expected Yield: 70-85%

Causality and Insights: The Gewald reaction proceeds through an initial Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, followed by the addition of sulfur and subsequent ring closure.[3] Diethylamine acts as a basic catalyst, promoting both the condensation and the thiolation steps. The use of ethanol as a solvent facilitates the dissolution of reactants and allows for controlled heating under reflux.

Step 2: Pyrimidine Ring Formation to Yield Thieno[3,2-d]pyrimidine-2,4-dione

The synthesized 2-aminothiophene-3-carboxylate is then cyclized to form the thieno[3,2-d]pyrimidine-2,4-dione. This is typically achieved by heating the aminothiophene with a one-carbon source, such as urea or formamide.[4][5]

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[6][7]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

ReagentMolecular WeightQuantityMoles
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate225.31 g/mol 5.63 g0.025 mol
Urea60.06 g/mol 4.50 g0.075 mol

Procedure:

  • In a 50 mL round-bottom flask, thoroughly mix ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5.63 g, 0.025 mol) and urea (4.50 g, 0.075 mol).

  • Heat the mixture in an oil bath at 180-190 °C for 2 hours. The mixture will melt and then solidify.

  • After cooling to room temperature, treat the solid mass with a 5% aqueous sodium hydroxide solution (25 mL) and heat to boiling to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the thieno[3,2-d]pyrimidine-2,4-dione.

Expected Yield: 65-75%

Causality and Insights: The high temperature facilitates the reaction between the amino group of the thiophene and urea, leading to the formation of the pyrimidine ring with the elimination of ethanol and ammonia. The product is initially in its salt form in the basic solution and precipitates upon acidification.

Part 2: Functionalization of the Thieno[3,2-d]pyrimidine Core

Step 3: Chlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine

The thieno[3,2-d]pyrimidine-2,4-dione is converted to the highly reactive 2,4-dichloro intermediate using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[8] This intermediate is the key building block for introducing the desired amine functionalities.

Protocol 3: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydrobenzo[6][7]thieno[3,2-d]pyrimidine

ReagentMolecular WeightQuantityMoles
5,6,7,8-Tetrahydrobenzo[6][7]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione222.28 g/mol 4.45 g0.02 mol
Phosphorus oxychloride (POCl₃)153.33 g/mol 20 mL-
N,N-Dimethylformamide (DMF)73.09 g/mol 0.5 mL(catalyst)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the thieno[3,2-d]pyrimidine-2,4-dione (4.45 g, 0.02 mol) in phosphorus oxychloride (20 mL).

  • Add a catalytic amount of N,N-dimethylformamide (0.5 mL).

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g) with vigorous stirring in a fume hood.

  • A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to give 2,4-dichlorothieno[3,2-d]pyrimidine.

Expected Yield: 85-95%

Causality and Insights: Phosphorus oxychloride acts as both the solvent and the chlorinating agent. The addition of a catalytic amount of DMF facilitates the reaction. The workup with ice water is to quench the excess POCl₃ and precipitate the product. This dichloro intermediate is highly susceptible to nucleophilic attack.

Step 4: Sequential Nucleophilic Aromatic Substitution (SNAr)

The final step involves the sequential substitution of the two chlorine atoms with the desired amines. The regioselectivity of this reaction is critical. Generally, the C4 position of the 2,4-dichloropyrimidine system is more reactive towards nucleophilic attack than the C2 position.[7][9] This is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during the attack at C4. This inherent reactivity difference allows for a controlled, stepwise addition of two different amines.

SNAr_Mechanism A 2,4-Dichlorothieno[3,2-d]pyrimidine B Intermediate (C4-substituted) A->B + Amine 1 (e.g., primary amine) C4 position is more electrophilic C Final Product B->C + 2-Methoxyethylamine Reaction at C2 position

Caption: Sequential nucleophilic aromatic substitution on the 2,4-dichloro intermediate.

Protocol 4: Synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidine-2,4-diamine Derivatives

This protocol is a two-step process. First, a primary or secondary amine is introduced at the C4 position, followed by the introduction of 2-methoxyethylamine at the C2 position.

4a: Monosubstitution at the C4 Position

ReagentMolecular WeightQuantityMoles
2,4-Dichlorothieno[3,2-d]pyrimidine247.14 g/mol 2.47 g0.01 mol
Primary/Secondary Amine-1.1 eq.0.011 mol
Diisopropylethylamine (DIPEA)129.24 g/mol 2.1 mL0.012 mol
Isopropanol (IPA)60.10 g/mol 20 mL-

Procedure:

  • Dissolve the 2,4-dichlorothieno[3,2-d]pyrimidine (2.47 g, 0.01 mol) in isopropanol (20 mL) in a 50 mL round-bottom flask.

  • Add the desired primary or secondary amine (0.011 mol) and diisopropylethylamine (2.1 mL, 0.012 mol).

  • Heat the reaction mixture at 80 °C and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to obtain the 2-chloro-N4-substituted-thieno[3,2-d]pyrimidin-4-amine.

4b: Disubstitution with 2-Methoxyethylamine at the C2 Position

ReagentMolecular WeightQuantityMoles
2-chloro-N4-substituted intermediate--0.008 mol
2-Methoxyethylamine75.11 g/mol 0.84 mL0.0096 mol
Diisopropylethylamine (DIPEA)129.24 g/mol 2.1 mL0.012 mol
N-Methyl-2-pyrrolidone (NMP)99.13 g/mol 15 mL-

Procedure:

  • Dissolve the 2-chloro-N4-substituted intermediate (0.008 mol) in N-methyl-2-pyrrolidone (15 mL) in a sealed tube.

  • Add 2-methoxyethylamine (0.84 mL, 0.0096 mol) and diisopropylethylamine (2.1 mL, 0.012 mol).

  • Heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Cool the reaction to room temperature and pour into water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final N-(2-methoxyethyl)thieno[3,2-d]pyrimidine-2,4-diamine derivative.

Causality and Insights: The first substitution occurs selectively at the more reactive C4 position under milder conditions. The second substitution at the less reactive C2 position requires more forcing conditions, such as a higher temperature and a high-boiling point solvent like NMP. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction. The order of amine addition can be crucial for the final product yield and purity.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidine-2,4-diamine derivatives. By understanding the underlying chemical principles of each step, from the initial Gewald reaction to the final sequential nucleophilic aromatic substitution, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery programs. The thieno[3,2-d]pyrimidine scaffold continues to be a fertile ground for the development of novel therapeutics, and the methodologies outlined herein provide a robust platform for the exploration of this important chemical space.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica.
  • Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (2022). Mediterranean Journal of Chemistry.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Overcoming poor regioselectivity in pyrimidine substitution reactions. (n.d.). BenchChem.
  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions. (2014). ARKIVOC.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). MDPI.
  • Gewald reaction. (n.d.). Wikipedia.
  • The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. (2020). Journal of Organic and Pharmaceutical Chemistry.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
  • Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. (n.d.).
  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (n.d.).
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). WuXi AppTec.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.).
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022).
  • Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine. (2019). ChemicalBook.
  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed.
  • New C2- and N3-Modified Thieno[2,3-d]Pyrimidine Conjugates with Cytotoxicity in the Nanomolar Range. (n.d.). PubMed.
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.).
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (n.d.). MDPI.
  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (n.d.).
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022).
  • 4,5)thieno(2,3-d)pyrimidines and 2,4-diamino-8H-thiopyrano(4',3':4,5)thieno(2,3-d)pyrimidines. (n.d.). PubMed.
  • Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives. (n.d.).

Sources

Troubleshooting & Optimization

How to improve solubility of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine in aqueous buffer.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Thienopyrimidine scaffolds are of significant interest in medicinal chemistry but often exhibit poor aqueous solubility, which can be a major obstacle in experimental assays and preclinical development.[1][2] This guide provides a structured, question-and-answer-based approach to systematically diagnose and overcome these solubility issues, grounded in fundamental physicochemical principles. We will explore a range of techniques, from simple pH adjustments to more advanced formulation strategies, explaining the causality behind each experimental choice to empower you to make informed decisions for your specific application.

Part 1: Initial Compound Assessment & FAQs

Before attempting to improve the solubility of a compound, it is crucial to understand its inherent physicochemical properties. While specific experimental data for this compound may not be readily available, we can infer its likely characteristics based on its chemical structure.

Structure: this compound

Chemical structure of this compound

Q1: What are the key structural features of this compound that likely contribute to its poor aqueous solubility?

A1: The core of the molecule is a thieno[3,2-d]pyrimidine system, which is a fused heterocyclic aromatic structure.[3] This bicyclic core is largely hydrophobic. While the amine and methoxyethyl groups introduce some polarity, the planar, aromatic nature of the thienopyrimidine scaffold dominates, leading to strong crystal lattice energy and a preference for self-association rather than interaction with water molecules. Many new chemical entities with similar complex, aromatic structures are poorly soluble.[4][5]

Q2: Is this compound likely to be acidic, basic, or neutral? What is its predicted pKa?

A2: The compound is a weak base. The primary sites of protonation are the nitrogen atoms in the pyrimidine ring. The exocyclic amine also contributes to the basicity. The predicted pKa for the conjugate acid of this compound is likely in the range of 3.5 to 5.5. This is a critical parameter because it means the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[6]

Q3: What does the predicted LogP (lipophilicity) tell us?

A3: The calculated LogP (partition coefficient) for similar, less substituted thienopyrimidines is often in the range of 2.0-3.0.[7] The addition of the methoxyethyl group will slightly modify this. A positive LogP value indicates that the compound is more soluble in lipids (like octanol) than in water, confirming its hydrophobic nature. This property is often associated with "grease-ball" type molecules that require specialized formulation strategies.[8]

Part 2: Troubleshooting & Step-by-Step Solubility Enhancement Protocols

This section provides a logical workflow for systematically improving the solubility of your compound. We will start with the simplest and most common methods before progressing to more complex formulation approaches.

Decision Workflow for Solubility Enhancement

The following diagram outlines the recommended experimental path. Start with "Initial Assessment" and follow the arrows based on your experimental outcomes.

Solubility_Workflow start Initial Assessment: Predict pKa & LogP of This compound ph_adjust Strategy 1: pH Adjustment (Target pH < pKa-1) start->ph_adjust Compound is a weak base success Solubility Goal Achieved Proceed with Experiment ph_adjust->success Solubility > Target Conc. fail Solubility Insufficient ph_adjust->fail Precipitation upon pH neutralization or insufficient solubility cosolvent Strategy 2: Co-solvents (e.g., DMSO, PEG 400, Ethanol) surfactant Strategy 3: Surfactants (e.g., Tween 80, SDS) cosolvent->surfactant Precipitation on dilution or solvent intolerance cosolvent->success Solubility > Target Conc. & Tolerated by Assay cyclodextrin Strategy 4: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) surfactant->cyclodextrin Micelle formation interferes with assay surfactant->success Solubility > Target Conc. (CMC is critical) salt_form Strategy 5: Salt Formation (HCl, Mesylate, etc.) cyclodextrin->salt_form Complexation is weak or insufficient cyclodextrin->success Solubility > Target Conc. salt_form->success Stable, soluble salt form identified fail->cosolvent Try next method

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Adjustment (The First Line of Attack)

Q4: Why is pH adjustment the first method to try for this compound?

A4: As a weak base, this compound will accept a proton (become ionized) in an acidic environment (pH < pKa). This ionized, or protonated, form creates a salt in situ, which has much stronger interactions with water molecules, leading to a significant increase in aqueous solubility.[9][10] This is the most direct and often simplest way to solubilize an ionizable compound.[11]

Experimental Protocol: pH-Dependent Solubility Profile

  • Preparation of Buffers: Prepare a series of aqueous buffers spanning a pH range from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Sample Preparation: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter compatible with your sample.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases below the compound's pKa.

Troubleshooting:

  • Precipitation upon Dilution: If you create a low-pH stock solution and dilute it into a neutral buffer (e.g., cell culture media at pH 7.4), the compound may precipitate. This is because the pH increases, causing the compound to convert back to its poorly soluble, neutral form. To mitigate this, use the lowest possible stock concentration or consider a formulation approach (Strategies 2-4).

Strategy 2: Utilizing Co-solvents

Q5: When should I use co-solvents, and how do they work?

A5: Use co-solvents when pH adjustment alone is insufficient, or if your experiment requires a near-neutral pH where the compound's intrinsic solubility is low. Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[12][13] This reduction in polarity makes the solvent more "hospitable" to a hydrophobic molecule like this compound, thereby increasing its solubility.[14]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Common biocompatible co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[15]

  • Prepare Solvent Systems: Create a series of co-solvent/buffer mixtures (e.g., using pH 7.4 PBS). For example, prepare 5%, 10%, 20%, and 50% (v/v) solutions of DMSO in PBS.

  • Measure Solubility: Using the same equilibrium solubility method described in Strategy 1, determine the solubility of your compound in each co-solvent mixture.

  • Data Analysis: Plot solubility as a function of co-solvent concentration. This will help you identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

Troubleshooting:

  • Assay Interference: High concentrations of organic solvents can disrupt protein structures or cell membranes, potentially interfering with your biological assay. Always run a vehicle control (buffer + co-solvent, no compound) to check for these effects.

  • Precipitation on Dilution: Similar to pH adjustment, a stock solution in 100% DMSO may precipitate when diluted into an aqueous buffer. It is crucial to determine the highest tolerable percentage of co-solvent in your final assay volume.[11]

Strategy 3 & 4: Advanced Formulations (Surfactants & Cyclodextrins)

Q6: My assay is sensitive to organic solvents. What are my other options?

A6: When co-solvents are not viable, advanced formulation excipients like surfactants and cyclodextrins are excellent alternatives.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. The hydrophobic thienopyrimidine core of your compound can partition into the hydrophobic core of these micelles, effectively solubilizing it in the aqueous medium.[9][16] Common examples include Tween® 80 and Poloxamer 188.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] The thienopyrimidine portion of your molecule can fit into this cavity, forming an "inclusion complex" that has significantly higher aqueous solubility.[19][20] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer the best performance.

Experimental Protocol: Screening Surfactants and Cyclodextrins

  • Select Excipients: Choose a panel of excipients (e.g., Tween 80, Poloxamer 188, HP-β-CD, SBE-β-CD).

  • Prepare Stock Solutions: Create aqueous stock solutions of each excipient at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Measure Solubility: Perform the equilibrium solubility experiment as described previously for each excipient solution.

  • Data Analysis: Plot solubility against excipient concentration. For cyclodextrins, this often results in a linear or near-linear relationship (an A-type phase solubility diagram), from which a binding constant can be calculated.

MethodMechanism of ActionProsConsTypical Concentration
pH Adjustment Ionization of the weak baseSimple, cost-effectiveRisk of precipitation on pH change; may not be suitable for all assayspH < (pKa - 1)
Co-solvents Reduces solvent polarityHigh solubilization capacityCan interfere with biological assays; risk of precipitation on dilution1-20% (Assay Dependent)
Surfactants Micellar solubilizationGenerally biocompatibleCan interfere with assays; CMC must be exceeded0.1-5% (w/v)
Cyclodextrins Inclusion complex formationExcellent safety profile; often used in approved drug products[21]Higher cost; may not complex well with all molecules2-40% (w/v)
Strategy 5: Salt Formation (For Solid Form Development)

Q7: I need to develop a stable, solid form of the drug with better dissolution properties. What should I consider?

A7: If the goal is to improve the properties of the active pharmaceutical ingredient (API) itself, forming a stable, crystalline salt is a primary strategy.[9][22] A salt of this compound would have a different crystal structure from the free base, which can lead to lower crystal lattice energy and, consequently, a faster dissolution rate and higher apparent solubility.[23][24]

Protocol: Salt Screening

  • Counter-ion Selection: Choose a range of pharmaceutically acceptable acids to react with your basic compound. Common choices include hydrochloric acid (HCl), sulfuric acid, methanesulfonic acid (mesylate), and tartaric acid.[25]

  • Stoichiometry: React the free base with the selected acid in various stoichiometric ratios (e.g., 1:1, 1:2) in a suitable solvent system.

  • Crystallization: Attempt to crystallize the resulting salt by methods such as slow evaporation, cooling, or anti-solvent addition.

  • Characterization: Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form, Differential Scanning Calorimetry (DSC) to determine the melting point, and Thermogravimetric Analysis (TGA) to assess stability.

  • Solubility & Dissolution Testing: Measure the aqueous solubility and dissolution rate of the most promising salt forms and compare them to the free base. A successful salt form will exhibit a marked improvement.[26]

References

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (n.d.). MDPI. [Link]

  • Štarha, P. S., & Trávníček, Z. (2013). N-Benzylthieno[3,2-d]pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(5), o698. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1545. [Link]

  • PubChem. (n.d.). 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. National Center for Biotechnology Information. [Link]

  • de Jager, V. R., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(6), 1026-1033. [Link]

  • Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4236. [Link]

  • Kumar, S., & Singh, S. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5-s), 15-22. [Link]

  • Karimi-Jafari, M., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 13(1), 12345. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(19), 3953. [Link]

  • Singh, A., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Cohen, A., et al. (2018). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 23(11), 2785. [Link]

  • Sharma, D., et al. (2009). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Gîrleanu, M., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 15(10), 2410. [Link]

  • Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Tran, P. H., & Tran, T. T. (2019). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert Opinion on Drug Delivery, 16(7), 685-696. [Link]

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Onishi, Y., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Omega, 3(9), 11625-11641. [Link]

  • Butreddy, A., & Bandari, S. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1555. [Link]

  • Shinde, S. S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13, 1748-1755. [Link]

  • Kumar, L., & Kumar, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 54-58. [Link]

  • S.A.D.L., & S.A.D.L. (2015). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate. [Link]

  • Priya, A., et al. (2025). THIENOPYRIMIDINE SCAFFOLD AND ITS DERIVATIVES (2018-2025). World Journal of Pharmaceutical Research, 14(15), 565-586. [Link]

  • The Organic Chemistry Tutor. (2020, October 23). How Does pH Affect Solubility? [Video]. YouTube. [Link]

  • Kumar, V., & Sharma, V. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 52-60. [Link]

  • Kumar, A., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-Science and Bio-Technology, 14(1), 1-13. [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]

  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? International Journal of Pharmaceutics, 453(1), 32-35. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Gîrleanu, M., et al. (2023). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Pharmaceuticals, 16(10), 1448. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]

  • Mathew, B., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Future Medicinal Chemistry, 9(14), 1613-1627. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Multi-Step Thieno[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thieno[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this multi-step synthesis, with a focus on diagnosing and resolving issues related to low product yields. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure robust and reproducible outcomes.

FAQs: Quick Navigation

  • My overall yield is very low. Where should I start troubleshooting?

  • I'm having trouble with the initial Gewald reaction. What are the common failure points?

  • My reaction mixture for the Gewald synthesis is a dark, tarry mess. What went wrong?

  • I suspect the Knoevenagel-Cope condensation is the rate-limiting step. How can I improve it?

  • I'm observing a significant amount of a byproduct in my Gewald reaction. How can I identify and minimize it?

  • The cyclization to the thieno[3,2-d]pyrimidine core is not working. What are my options?

  • I'm getting incomplete cyclization. How can I drive the reaction to completion?

  • My nitrile group seems to be hydrolyzing. How can I prevent this?

  • Purification of my intermediates is proving difficult. Any suggestions?

Troubleshooting Guides

Issue 1: Low Yield in the Initial Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a cornerstone for the synthesis of the 2-aminothiophene precursor.[1][2] However, its multicomponent nature makes it susceptible to side reactions that can significantly lower the yield.[3]

Question: My overall yield is very low. Where should I start troubleshooting?

Answer: A low overall yield in a multi-step synthesis is often due to a cumulative loss at each stage. It is crucial to analyze each step independently. Start by confirming the identity and purity of your starting materials. Then, focus on the first key transformation: the Gewald reaction to form the 2-aminothiophene intermediate. A low yield in this initial step will inevitably lead to a poor overall yield. Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product.

Question: I'm having trouble with the initial Gewald reaction. What are the common failure points?

Answer: The Gewald reaction involves a Knoevenagel condensation followed by sulfur addition and cyclization.[4] Failure can occur at any of these stages. Common failure points include:

  • Inefficient Knoevenagel-Cope condensation: This is often the initial hurdle.[3]

  • Side reactions: Dimerization of the α,β-unsaturated nitrile intermediate is a common competing reaction.[3]

  • Poor quality of sulfur: Use finely powdered, dry elemental sulfur for better dispersion and reactivity.[5]

  • Inappropriate reaction temperature: Both too low and too high temperatures can be detrimental.

Question: My reaction mixture for the Gewald synthesis is a dark, tarry mess. What went wrong?

Answer: The formation of a dark brown or tarry reaction mixture is a common observation and is often indicative of polymerization or the formation of complex polysulfides.[3] This is typically caused by:

  • Excessively high reaction temperatures: This can lead to the polymerization of starting materials or intermediates. It is crucial to carefully control the reaction temperature.

  • Impurities in starting materials: Impurities can catalyze these undesirable side reactions. Ensure the purity of your ketone, active methylene nitrile, and solvent.

To remedy this, a thorough workup and purification are necessary to remove the colored impurities. Consider optimizing the reaction temperature by running the reaction at a lower temperature for a longer duration.

Question: I suspect the Knoevenagel-Cope condensation is the rate-limiting step. How can I improve it?

Answer: The Knoevenagel-Cope condensation between the ketone and the active methylene nitrile is the first mechanistic step and is critical for the success of the Gewald reaction.[4][6] To improve its efficiency:

  • Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base might be necessary. Commonly used bases include morpholine, piperidine, and triethylamine.[7] A screening of different bases can be beneficial.

  • Water Removal: The condensation step produces water, which can inhibit the reaction. While not always practical in a one-pot Gewald reaction, for a two-step procedure, removal of water after the condensation step can significantly improve the subsequent cyclization.

Question: I'm observing a significant amount of a byproduct in my Gewald reaction. How can I identify and minimize it?

Answer: A common byproduct is the dimer of the α,β-unsaturated nitrile intermediate formed during the Knoevenagel-Cope condensation.[3] To minimize its formation:

  • Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.

  • Slow Reagent Addition: Slow, controlled addition of the reagents can favor the desired intramolecular cyclization over the intermolecular dimerization.

  • Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.

For sterically hindered ketones, a one-pot Gewald synthesis is often challenging. A two-step procedure, where the α,β-unsaturated nitrile is first isolated and then reacted with sulfur and a base, is generally more effective.[3]

Troubleshooting Workflow: Gewald Reaction

Gewald_Troubleshooting start Low Yield in Gewald Reaction check_condensation Check Knoevenagel-Cope Condensation (TLC analysis) start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok optimize_condensation Optimize Condensation: - Stronger Base - Water Removal (if two-step) condensation_ok->optimize_condensation No check_cyclization Check Sulfur Addition & Cyclization condensation_ok->check_cyclization Yes optimize_condensation->check_condensation cyclization_issues Issues with Cyclization? check_cyclization->cyclization_issues tarry_mixture Tarry Mixture/ Polymerization cyclization_issues->tarry_mixture Yes, tarry dimer_formation Dimer Formation cyclization_issues->dimer_formation Yes, dimer end Improved Yield cyclization_issues->end No optimize_temp Lower Reaction Temperature tarry_mixture->optimize_temp slow_addition Slow Reagent Addition dimer_formation->slow_addition two_step Consider Two-Step Procedure dimer_formation->two_step optimize_temp->check_cyclization slow_addition->check_cyclization two_step->check_cyclization

Caption: Troubleshooting workflow for the Gewald reaction.

Issue 2: Low Yield in the Cyclization to the Thieno[3,2-d]pyrimidine Core

The cyclization of the 2-aminothiophene intermediate is the defining step in the formation of the thieno[3,2-d]pyrimidine scaffold. The choice of cyclizing agent and reaction conditions is critical for achieving a high yield.

Question: The cyclization to the thieno[3,2-d]pyrimidine core is not working. What are my options?

Answer: Several reagents can be used to effect the cyclization of a 2-aminothiophene-3-carbonitrile or a 3-amino-thiophene-2-carboxylate intermediate. If one method fails, consider these alternatives:

  • Formic Acid: Heating the 2-aminothiophene intermediate in formic acid is a common method to form the thieno[3,2-d]pyrimidin-4-one.[8]

  • Triethyl Orthoformate: This reagent can be used to construct the pyrimidine ring, often in the presence of an acid catalyst.[8]

  • Phosphorus Oxychloride (POCl₃) and a Lactam: This combination is effective for synthesizing tricyclic thieno[3,2-d]pyrimidines.[8]

  • N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent can be used for the cyclization, often under microwave irradiation for improved yields and shorter reaction times.[9]

Table 1: Comparison of Common Cyclization Reagents

Cyclizing ReagentTypical ConditionsResulting Core StructurePotential Issues
Formic AcidRefluxThieno[3,2-d]pyrimidin-4-oneCan be harsh; potential for side reactions.
Triethyl OrthoformateReflux with acid catalystThieno[3,2-d]pyrimidineMay require optimization of catalyst and reaction time.
POCl₃ and LactamReflux in a solvent like DCETricyclic thieno[3,2-d]pyrimidinePOCl₃ is corrosive and moisture-sensitive.
DMF-DMAMicrowave irradiationThieno[3,2-d]pyrimidineRequires specialized equipment.

Question: I'm getting incomplete cyclization. How can I drive the reaction to completion?

Answer: Incomplete cyclization can be due to several factors:

  • Insufficient Reaction Time or Temperature: Monitor the reaction by TLC and consider extending the reaction time or cautiously increasing the temperature.

  • Deactivated Starting Material: Ensure the purity of your 2-aminothiophene intermediate. Impurities can interfere with the cyclization.

  • Reagent Stoichiometry: Ensure the correct stoichiometry of the cyclizing agent is used. An excess may be required in some cases.

Question: My nitrile group seems to be hydrolyzing. How can I prevent this?

Answer: The nitrile group on the 2-aminothiophene-3-carbonitrile intermediate can be susceptible to hydrolysis to a carboxylic acid, especially under harsh acidic or basic conditions.[10][11][12] This will prevent the desired cyclization to the pyrimidine ring.

  • Use Milder Conditions: If using strong acids or bases for cyclization, consider switching to a milder reagent or lowering the reaction temperature.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water is required for hydrolysis.

  • Protecting Groups: In some complex syntheses, it may be necessary to protect the nitrile group, although this adds extra steps to the synthesis.

Visualizing the Synthetic Pathway and Potential Pitfalls

Thieno_Synthesis cluster_gewald Step 1: Gewald Reaction cluster_gewald_issues Potential Issues cluster_cyclization Step 2: Pyrimidine Ring Formation cluster_cyclization_issues Potential Issues ketone Ketone/ Aldehyde knoevenagel Knoevenagel-Cope Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Sulfur cyclization_S Sulfur Addition & Cyclization sulfur->cyclization_S aminothiophene 2-Aminothiophene Intermediate thienopyrimidine Thieno[3,2-d]pyrimidine Core aminothiophene->thienopyrimidine hydrolysis Nitrile Hydrolysis aminothiophene->hydrolysis knoevenagel->cyclization_S dimer Dimerization knoevenagel->dimer cyclization_S->aminothiophene polymer Polymerization cyclization_S->polymer low_condensation Inefficient Condensation cyclizing_agent Cyclizing Agent (e.g., Formic Acid) cyclizing_agent->thienopyrimidine incomplete Incomplete Cyclization thienopyrimidine->incomplete

Caption: Multi-step synthesis of thieno[3,2-d]pyrimidines and common pitfalls.

Issue 3: Purification Challenges

Question: Purification of my intermediates is proving difficult. Any suggestions?

Answer: Purification can be challenging due to the formation of colored byproducts and the similar polarities of the desired product and side products.

  • Column Chromatography: This is the most common method for purification. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve good separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for purification.

  • Wash with a Scavenging Agent: In some cases, washing the crude product with a solution that reacts with specific impurities can aid in their removal. For example, a dilute acid wash can remove basic impurities.

By systematically addressing these common issues, researchers can significantly improve the yield and reproducibility of their multi-step thieno[3,2-d]pyrimidine synthesis.

References

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474. [Link]

  • El-ziaty, A. K., Moustafa, A. H., & El-Sakka, I. A. (2014). New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. Journal of the Brazilian Chemical Society, 25(9), 1595-1602. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tahir, K. E. H. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(15), 4487. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Moghaddam, F. M., & Ghaffarzadeh, M. (2003). 3CR synthesis of 2-amino-3-cyanothiophene 46 developed by Moghaddam et al. Tetrahedron Letters, 44(35), 6525-6527. [Link]

  • Puterová, Z., Svocák, M., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-247. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Ali, M. A., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]

  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560-563. [Link]

  • Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]

  • Sahu, J. K., & Sahu, S. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 754-758. [Link]

  • Reddy, T. R., et al. (2017). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers, 4(11), 2217-2221. [Link]

  • Khalifa, M. E., & Ismail, M. F. (2020). Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Le-Deygen, I., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

  • da Silva, A. C. S., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(16), 4933. [Link]

  • Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Kass, J. P., & Singleton, D. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9036-9047. [Link]

  • Bagley, M. C., et al. (2011). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Beilstein journal of organic chemistry, 7, 1245-1253. [Link]

  • Lasko, C. A., et al. (2018). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 61(4), 1477-1492. [Link]

  • Batsyts, D. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31831-31843. [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • El-Sayed, N. N. E., et al. (2013). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4881. [Link]

  • Li, Y., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 227-231. [Link]

  • Mekky, A. E. M., & Mowafy, A. M. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society, 26(11), 2354-2360. [Link]

  • El-Fakharany, E. M., & El-Zaher, M. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1955-1968. [Link]

  • Batsyts, D. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31831-31843. [Link]

  • Sreevidya, V., & Sridharan, V. (2021). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry, 31(3), 397-402. [Link]

  • Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1644-1654. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Mekky, A. E. M., & Mowafy, A. M. (2015). Article. ResearchGate. [Link]

  • El-Fakharany, E. M., & El-Zaher, M. A. (2020). Scheme 39. Cylization reaction on thienopyrimidine 113. ResearchGate. [Link]

Sources

Purification of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this compound in high purity from a crude reaction mixture.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its purification can be challenging due to the presence of structurally similar impurities and its physicochemical properties. The thieno[3,2-d]pyrimidine core is a planar, fused bicyclic heterocyclic system.[2][3] The amine functionality introduces basicity, which can lead to interactions with acidic stationary phases during chromatography.

This guide will provide a systematic approach to troubleshooting common purification issues, offering detailed protocols and explaining the scientific rationale behind each step.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Oily Residue or Failure to Crystallize

Scenario: After the work-up of the reaction mixture and solvent evaporation, the crude product is an intractable oil or fails to crystallize from the chosen solvent system.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Presence of Impurities Unreacted starting materials, such as 4-chlorothieno[3,2-d]pyrimidine, or excess 2-methoxyethylamine can act as eutectic contaminants, depressing the melting point and preventing crystallization.1. Aqueous Work-up: Perform a thorough aqueous wash of the crude organic extract. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will remove any acidic impurities.[4] Conversely, a wash with a dilute acid like 5% aqueous acetic acid can help remove excess basic starting materials.[4] 2. Liquid-Liquid Extraction: If the product is soluble in a non-polar solvent, perform a liquid-liquid extraction to separate it from more polar impurities.
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures, or the solvent may not be suitable to induce crystallization.1. Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate, toluene).[4] 2. Anti-Solvent Addition: If the compound is highly soluble in a particular solvent, slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) to induce precipitation. For example, if the compound is dissolved in a minimal amount of dichloromethane, the slow addition of hexane can promote crystallization. 3. Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
Supersaturation The solution may be supersaturated, and crystallization is kinetically hindered.1. Seed Crystals: If available, add a few seed crystals of pure this compound to the supersaturated solution to initiate crystallization. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil.[5]
Problem 2: Poor Separation or Streaking during Column Chromatography

Scenario: During silica gel column chromatography, the target compound streaks, leading to broad peaks and poor separation from impurities.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Interaction with Acidic Silica Gel The basic amine functionality of the target compound can strongly interact with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing and, in some cases, irreversible adsorption.1. Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1% v/v), to the mobile phase. The TEA will compete with the product for binding to the acidic sites on the silica, resulting in improved peak shape. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica gel.
Inappropriate Mobile Phase Polarity The polarity of the eluent may be too high, causing all components to elute quickly with poor separation, or too low, resulting in very slow elution and band broadening.1. TLC Optimization: Before running the column, optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. A common eluent system for similar compounds is a gradient of hexane and ethyl acetate or dichloromethane and ethyl acetate.[4] 2. Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This will help to first elute non-polar impurities, followed by the product, and finally the more polar impurities.
Column Overloading Applying too much crude material to the column can exceed its separation capacity, leading to poor resolution.1. Proper Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. 2. Dry Loading: For compounds that are not very soluble in the initial mobile phase, consider "dry loading." Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica-adsorbed product to the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The most common impurities will depend on the synthetic route. Assuming the synthesis involves the nucleophilic aromatic substitution of 4-chlorothieno[3,2-d]pyrimidine with 2-methoxyethylamine, potential impurities include:

  • Unreacted 4-chlorothieno[3,2-d]pyrimidine: This is a common starting material impurity.

  • Excess 2-methoxyethylamine: The amine reagent is often used in excess.

  • Side-products: Depending on the reaction conditions, side-products from undesired reactions could be present.

  • Solvent Residues: Residual solvents from the reaction or work-up.

Q2: Which purification method is better for my compound: recrystallization or column chromatography?

The choice depends on the nature and quantity of the impurities.

  • Recrystallization is an excellent and scalable method for removing small amounts of impurities, especially if the crude product is already relatively pure (>90%). It is generally more cost-effective and environmentally friendly than chromatography for large-scale purifications. Recrystallization from solvents like isopropanol or acetonitrile has been reported for similar thieno[3,2-d]pyrimidine derivatives.[4]

  • Column chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the product. It offers finer control over the separation process. For this compound, silica gel chromatography with a hexane/ethyl acetate gradient is a good starting point.

The following workflow can help in deciding the appropriate purification strategy:

Purification_Workflow Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Decision Purity Assessment TLC->Decision High_Purity High Purity (>90%) Decision->High_Purity One major spot Low_Purity Low Purity (<90%) Decision->Low_Purity Multiple spots Recrystallization Recrystallization High_Purity->Recrystallization Chromatography Column Chromatography Low_Purity->Chromatography Final_Product Pure Product Recrystallization->Final_Product Chromatography->Final_Product

Caption: Decision workflow for selecting a purification method.

Q3: My purified product is a yellowish solid. Is this expected?

Many N-substituted thieno[3,2-d]pyrimidin-4-amines are described as yellowish solids. However, a significant color may indicate the presence of colored impurities. The purity should be confirmed by analytical methods such as NMR, LC-MS, and melting point determination. If the purity is high, the color is likely inherent to the compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Mobile Phase Selection: Using TLC, determine an optimal mobile phase that gives a good separation of the target compound from impurities (Rf of the product ~0.2-0.3). A gradient of hexane/ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity and gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

The following diagram illustrates a typical purification workflow:

Purification_Process cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction Reaction of 4-chlorothieno[3,2-d]pyrimidine with 2-methoxyethylamine Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Aqueous Washes (e.g., NaHCO3) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Purification Method Crude->Purify Recrystallize Recrystallization Purify->Recrystallize High initial purity Column Column Chromatography Purify->Column Low initial purity Pure_Product Pure this compound Recrystallize->Pure_Product Column->Pure_Product Analysis Purity and Identity Confirmation (NMR, LC-MS, MP) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification.

References

  • Coutant, E., et al. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. 2022;27(13):4265. [Link]

  • Štarha, P., & Trávníček, Z. N-Benzylthieno[3,2-d]pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 5):o698. [Link]

  • Štarha, P., & Trávníček, Z. N-Benzylthieno[3,2-d]pyrimidin-4-amine. ResearchGate. 2013. [Link]

  • Hearn, K., et al. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm. 2020;11(6):1055-1061. [Link]

  • Vasileva, E., et al. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. 2023;28(17):6319. [Link]

  • El-Sehrawi, H. M., & Mohareb, R. M. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research. 2015;24(11):3932-3948. [Link]

  • ResearchGate. N-Benzylthieno[3,2-d]pyrimidin-4-amine. Accessed January 20, 2026. [Link]

  • ResearchGate. C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... Accessed January 20, 2026. [Link]

  • Organic Chemistry Tutor. nucleophilic aromatic substitutions. YouTube. January 19, 2019. [Link]

  • Hurst, D. T., & Sullivn, J. A. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. 1968:2098-2101. [Link]

  • Amr, A.-G. E., et al. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Mansoura Journal of Chemistry. 2013;40(1):1-23. [Link]

  • Vasileva, E., et al. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC. August 30, 2023. [Link]

  • Al-Suwaidan, I. A., et al. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Journal of Biomolecular Structure & Dynamics. 2021;39(16):6043-6056. [Link]

  • ResearchGate. recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Accessed January 20, 2026. [Link]

Sources

Minimizing byproducts in the synthesis of substituted thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted thieno[3,2-d]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this important synthetic chemistry. Our goal is to empower you with the knowledge to minimize byproducts and optimize your reaction outcomes.

Introduction to Thieno[3,2-d]pyrimidine Synthesis

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The synthesis of these molecules, however, is not without its challenges. Byproduct formation can significantly impact yield, purity, and the overall efficiency of your research and development efforts. This guide provides a structured approach to understanding and mitigating these challenges.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of substituted thieno[3,2-d]pyrimidines, providing causative explanations and actionable solutions.

Problem 1: Low Yield or Failure of the Initial 3-Aminothiophene Synthesis (Gewald Reaction)

The Gewald reaction is a cornerstone for the synthesis of the 3-aminothiophene precursor. Low yields at this stage will invariably affect the overall synthesis.

Question: My Gewald reaction is giving a low yield of the desired 3-aminothiophene, and the reaction mixture is a dark, tarry mess. What is going wrong?

Answer: This is a common issue often attributed to several factors related to the complex mechanism of the Gewald reaction, which involves the formation of polysulfide intermediates.[1][2][3][4]

  • Causality:

    • Formation of Complex Polysulfides and Polymeric Materials: The reaction of elemental sulfur with the basic reaction medium can generate a complex mixture of polysulfides.[1][3] At elevated temperatures, these intermediates, along with the starting materials, can polymerize, leading to the observed tarry consistency and a decrease in the yield of the desired 2-aminothiophene.[3]

    • Dimerization of the α,β-Unsaturated Nitrile Intermediate: The initial step of the Gewald reaction is a Knoevenagel condensation to form an α,β-unsaturated nitrile. This intermediate can undergo an undesired dimerization, competing with the desired intramolecular cyclization with sulfur.[3] This side reaction is particularly sensitive to reaction conditions.

  • Solutions & Optimization:

    • Temperature Control: Carefully control the reaction temperature. The Gewald reaction is often exothermic, and excessive heat can promote polymerization and other side reactions. Maintaining a consistent temperature, often between 40-60°C, is crucial.

    • Order and Rate of Addition: The slow, portion-wise addition of the activated nitrile to the mixture of the carbonyl compound, sulfur, and base can favor the intramolecular cyclization over intermolecular side reactions.

    • Choice of Base: The base plays a critical role in catalyzing the reaction and solubilizing the elemental sulfur. Morpholine is often a good choice due to its ability to form polysulfides that are effective sulfur-transfer reagents. Triethylamine is also commonly used. The optimal base and its stoichiometry should be determined empirically for your specific substrates.

    • Purity of Starting Materials: Ensure the purity of your ketone/aldehyde, activated nitrile, and elemental sulfur. Impurities can act as catalysts for unwanted side reactions.

Problem 2: Byproduct Formation During Pyrimidine Ring Cyclization

The cyclization of the 3-aminothiophene precursor to form the pyrimidine ring is another critical step where byproducts can arise.

Question: I am attempting to cyclize my 3-aminothiophene-2-carboxamide with formamide at high temperature, but I am getting a mixture of products and incomplete conversion. What are the likely side reactions?

Answer: High-temperature formamide cyclizations can be effective, but they are also prone to side reactions, especially if the reaction is not driven to completion.

  • Causality:

    • Incomplete Cyclization: The reaction may not go to completion, leaving unreacted 3-aminothiophene-2-carboxamide in your final product, which can complicate purification.

    • Hydrolysis of Formamide: At high temperatures, formamide can hydrolyze to formic acid and ammonia.[5][6] The in-situ generation of formic acid can sometimes facilitate the cyclization, but it can also lead to the formation of formate salts or other side products if not controlled.

    • Side Reactions of Formamide: Formamide can act as a formylating agent for the amino group of the starting material or the product, leading to N-formylated byproducts.[7]

  • Solutions & Optimization:

    • Use of Triethyl Orthoformate: As a milder alternative to formamide, triethyl orthoformate in the presence of an acid catalyst (e.g., acetic acid) can promote cyclization at lower temperatures, often with cleaner reaction profiles.[8]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and fewer byproducts in cyclization reactions.[9]

    • Monitoring Reaction Progress: Closely monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting material.

Problem 3: Unwanted Side Reactions During Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of a thieno[3,2-d]pyrimidin-4(3H)-one to the corresponding 4-chloro derivative using POCl₃ is a common strategy for further functionalization. However, POCl₃ is a highly reactive reagent.

Question: After treating my thieno[3,2-d]pyrimidin-4(3H)-one with POCl₃, my workup is difficult, and I am seeing unexpected byproducts in my NMR. What could be happening?

Answer: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, and its reactivity can extend beyond the desired transformation.

  • Causality:

    • Vilsmeier-Haack Type Reactions: If dimethylformamide (DMF) is used as a solvent or is present as an impurity, it can react with POCl₃ to form the Vilsmeier reagent.[10][11][12][13][14] This electrophilic species can then react with the electron-rich thiophene ring, leading to formylation or other unwanted substitutions.

    • Phosphorylation: In the presence of any residual water or other nucleophiles, POCl₃ can act as a phosphorylating agent, leading to the formation of phosphate esters or other phosphorylated byproducts, which can be difficult to remove.

    • Ring Opening or Degradation: Under harsh conditions (prolonged heating, high temperatures), the thieno[3,2-d]pyrimidine core itself may be susceptible to degradation or ring-opening reactions.

  • Solutions & Optimization:

    • Control of Reaction Conditions: Use the minimum necessary amount of POCl₃ and carry out the reaction at the lowest effective temperature. The reaction should be carefully monitored for the disappearance of the starting material to avoid prolonged heating.

    • Solvent Choice: Use an inert solvent such as acetonitrile or dichloroethane. Avoid DMF unless a Vilsmeier-Haack reaction is intended.

    • Careful Workup: The reaction should be quenched cautiously by pouring it onto ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess POCl₃ and acidic byproducts. Extraction with an appropriate organic solvent should be performed promptly.

    • Use of Additives: The addition of a base like N,N-dimethylaniline can sometimes moderate the reactivity and improve the outcome of the chlorination.[15][16]

Problem 4: Difficulty in Product Purification

The polarity of substituted thieno[3,2-d]pyrimidines can vary widely, often presenting purification challenges.

Question: My crude product is a complex mixture, and I am struggling to isolate the desired thieno[3,2-d]pyrimidine by column chromatography. The compound either streaks on the column or co-elutes with impurities.

Answer: Purification of polar heterocyclic compounds requires careful selection of chromatographic conditions.

  • Causality:

    • High Polarity: The presence of multiple heteroatoms and potentially polar substituents can make the target compound highly polar, leading to strong interactions with silica gel and resulting in poor peak shape (tailing) or irreversible adsorption.

    • Co-elution with Polar Byproducts: Polar byproducts, such as N-oxides or hydrolyzed intermediates, can have similar chromatographic behavior to the desired product, making separation difficult.

  • Solutions & Optimization:

    • Chromatography System Selection:

      • Normal-Phase Chromatography: For less polar derivatives, silica gel chromatography with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Adding a small amount of triethylamine to the eluent can help to reduce tailing for basic compounds.

      • Reverse-Phase Chromatography: For more polar compounds, reverse-phase high-performance liquid chromatography (HPLC) is often more suitable. A C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid, can provide good separation.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Experiment with a range of solvents of varying polarities.

    • Sample Preparation: Ensure your crude sample is free of any residual acids or bases from the workup, as these can interfere with chromatographic separation. A pre-purification workup, such as an aqueous wash, may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted thieno[3,2-d]pyrimidines?

A1: The most common starting materials are a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur for the Gewald synthesis of the 3-aminothiophene precursor.[1] The resulting 3-aminothiophene-2-carboxylate or 3-aminothiophene-2-carbonitrile is then cyclized with a one-carbon source like formamide, triethyl orthoformate, or formic acid.[17]

Q2: How can I improve the regioselectivity of the cyclization to ensure the formation of the thieno[3,2-d]pyrimidine isomer and not other regioisomers?

A2: The cyclization of 3-aminothiophene-2-carboxylates or -carboxamides generally proceeds with high regioselectivity to form the thieno[3,2-d]pyrimidine core. The reaction mechanism favors the intramolecular nucleophilic attack of the amino group onto the carbonyl equivalent. The formation of other regioisomers, such as thieno[2,3-d]pyrimidines, would require a different starting material, namely a 2-aminothiophene-3-carboxylate.

Q3: Are there any specific safety precautions I should take when working with phosphorus oxychloride (POCl₃)?

A3: Yes, POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving POCl₃ should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. The workup procedure should be performed with extreme care, slowly quenching the reaction mixture with ice or a cold basic solution.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a common synthetic route to a substituted thieno[3,2-d]pyrimidine.

Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) to ethanol.

  • Addition of Base: To the stirred suspension, add diethylamine (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-aminothiophene.[1]

Synthesis of 4-Phenylthieno[3,2-d]pyrimidin-4(3H)-one
  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 eq) in formamide (10-20 eq).

  • Reaction: Heat the reaction mixture to 170-180°C for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the thieno[3,2-d]pyrimidinone.[18]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate key reaction pathways and a troubleshooting workflow.

Gewald Reaction Mechanism and Side Reaction

Gewald_Reaction cluster_main Desired Gewald Reaction Pathway cluster_side Common Side Reactions ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel tar Tarry Polysulfides/ Polymers ketone->tar nitrile Active Methylene Nitrile nitrile->knoevenagel nitrile->tar sulfur Sulfur (S8) cyclization Sulfur Addition & Intramolecular Cyclization sulfur->cyclization sulfur->tar base Base base->knoevenagel cat. base->cyclization intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate intermediate->cyclization dimer Dimerization Byproduct intermediate->dimer Intermolecular Reaction product 3-Aminothiophene cyclization->product high_temp High Temperature high_temp->tar

Caption: The Gewald reaction pathway and common side reactions leading to byproducts.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Thieno[3,2-d]pyrimidine check_gewald Check Purity & Yield of 3-Aminothiophene start->check_gewald gewald_ok Gewald Step OK? check_gewald->gewald_ok troubleshoot_gewald Troubleshoot Gewald Reaction: - Temperature Control - Base Selection - Purity of Reagents gewald_ok->troubleshoot_gewald No check_cyclization Analyze Cyclization Step gewald_ok->check_cyclization Yes troubleshoot_gewald->check_gewald cyclization_ok Cyclization Complete? check_cyclization->cyclization_ok troubleshoot_cyclization Troubleshoot Cyclization: - Change Reagent (e.g., to Triethyl Orthoformate) - Use Microwave - Monitor Reaction Closely cyclization_ok->troubleshoot_cyclization No check_purification Evaluate Purification Method cyclization_ok->check_purification Yes troubleshoot_cyclization->check_cyclization purification_ok Purification Effective? check_purification->purification_ok troubleshoot_purification Optimize Purification: - Change Chromatography Mode (NP/RP) - Adjust Eluent System - Consider Recrystallization purification_ok->troubleshoot_purification No end Optimized Synthesis purification_ok->end Yes troubleshoot_purification->check_purification

Caption: A logical workflow for troubleshooting low yields in thieno[3,2-d]pyrimidine synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of a representative thieno[3,2-d]pyrimidine.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
1Gewald ReactionKetone, Ethyl Cyanoacetate, Sulfur, DiethylamineEthanol50-602-460-80[1]
2Cyclization3-Aminothiophene, FormamideFormamide170-1804-670-90[18]
3ChlorinationThienopyrimidinone, POCl₃AcetonitrileReflux2-480-95[15]

References

Sources

N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine (CAS No. 1097168-21-2). This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical support, including troubleshooting guides and frequently asked questions (FAQs), to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory.

Introduction

This compound is a heterocyclic compound featuring a thienopyrimidine core, a structure of significant interest in medicinal chemistry for its diverse biological activities.[1][2][3] The stability of this molecule is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the principles of stability testing, potential degradation pathways, and recommended storage conditions, empowering you to handle this compound with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH.[4] The thienopyrimidine ring system and the secondary amine and ether functional groups are susceptible to specific degradation pathways. Key factors include:

  • Hydrolysis: The molecule may be susceptible to pH-dependent hydrolysis, particularly under strongly acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiophene ring and the secondary amine are potential sites for oxidation. Exposure to air, peroxides, or metal ions can accelerate this process.[5][6]

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV or visible light, leading to the formation of photodegradation products.[5]

  • Thermal Stress: High temperatures can accelerate all degradation processes.[5]

Q2: How should I store this compound for short-term and long-term use?

A2: For optimal stability, adhere to the following storage conditions:

Storage DurationTemperatureAtmosphereLight ConditionsContainer
Short-Term (1-4 weeks) 2-8°CInert gas (Argon or Nitrogen)Amber vial or dark locationTightly sealed
Long-Term (>4 weeks) -20°C or -80°CInert gas (Argon or Nitrogen)Amber vial or dark locationTightly sealed

These recommendations are based on general best practices for storing complex organic molecules to minimize degradation.[7][8] Always refer to the supplier's specific recommendations if available.

Q3: I am dissolving the compound in a solvent for my experiments. Which solvents are recommended, and are there any I should avoid?

A3: this compound is typically soluble in organic solvents such as DMSO, DMF, and ethanol. For aqueous buffers, ensure the pH is near neutral (pH 6-8) to minimize the risk of acid or base-catalyzed hydrolysis. Avoid prolonged storage in protic solvents, especially at elevated temperatures, as this can facilitate solvolysis. It is always best practice to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my analytical chromatography (HPLC, LC-MS) after a short period of storing my sample.

Possible Cause & Solution:

  • Degradation: The new peaks are likely degradation products.

    • Troubleshooting Steps:

      • Review Storage Conditions: Ensure the compound (solid and in solution) is stored under the recommended conditions (see FAQ Q2).

      • Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in older ethers or aldehydes in other solvents can be reactive.

      • pH of Aqueous Solutions: If using aqueous buffers, measure the pH to ensure it is within the optimal range.

      • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be invaluable. This will help in developing a stability-indicating analytical method.

Issue: My experimental results are inconsistent over time, even with freshly prepared solutions.

Possible Cause & Solution:

  • Rapid Degradation in Experimental Medium: The compound may be unstable under your specific experimental conditions (e.g., in cell culture media, assay buffers with reactive components).

    • Troubleshooting Steps:

      • In-Use Stability Study: Perform a short-term stability study by incubating the compound in your experimental medium for the duration of your experiment. Analyze samples at different time points to assess stability.

      • Component Compatibility: Review the components of your experimental medium for potential incompatibilities. For example, some media contain components that can catalyze oxidation.

      • Minimize Exposure: Prepare the final dilution of the compound immediately before adding it to your experiment to minimize its time in the potentially destabilizing medium.

Stability Testing Protocols

A comprehensive stability testing program is crucial for understanding the intrinsic stability of this compound and for developing a stable formulation. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9][10][11]

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.[12][13]

Methodology:

  • Preparation: Prepare separate solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC with UV and MS detection). Compare the chromatograms to that of an unstressed control sample. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[14]

Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Long-Term Stability Study

Objective: To establish a re-test period or shelf-life and recommended storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of the compound.

  • Storage Conditions: Store the samples under the following long-term and accelerated conditions as per ICH guidelines:[10]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Tests to be Performed: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Moisture content (if applicable)

Potential Degradation Pathway

Based on the structure of this compound, a potential degradation pathway under oxidative stress could involve the oxidation of the sulfur atom in the thiophene ring to a sulfoxide or sulfone.

Degradation_Pathway Parent This compound Oxidized Sulfoxide/Sulfone Derivative Parent->Oxidized Oxidative Stress (e.g., H₂O₂)

Caption: A potential oxidative degradation pathway.

Disclaimer

The information provided in this guide is based on general principles of chemical stability and regulatory guidelines. It is intended for informational purposes only. Researchers should always perform their own stability studies to determine the appropriate handling and storage conditions for this compound for their specific applications.

References

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • Q1A (R2) A deep dive in Stability Studies - YouTube.
  • ICH releases overhauled stability guideline for consult
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
  • SAFETY D
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced Degrad
  • A Brief Study on Forced Degradation Studies with Regul
  • SAFETY D
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC.
  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - NIH.
  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC - NIH.

Sources

Technical Support Center: Strategies for Improving Poor Cell Permeability of Thieno[3,2-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidine compounds. This versatile scaffold is a cornerstone in the development of potent kinase inhibitors and other therapeutics.[1][2] However, its often-planar and rigid nature can present significant challenges in achieving optimal cell permeability, a critical factor for oral bioavailability and overall efficacy.[3][4]

This guide is designed to provide you with actionable troubleshooting strategies and in-depth answers to frequently asked questions. We will delve into the causal relationships between molecular structure and permeability, provide validated experimental protocols, and explore advanced strategies to overcome permeability barriers.

Part 1: Troubleshooting Guide - Low Permeability in Experimental Assays

This section addresses common issues encountered during in vitro permeability assessment of thieno[3,2-d]pyrimidine derivatives.

Issue 1: My thieno[3,2-d]pyrimidine compound shows low apparent permeability (Papp) in the Parallel Artificial Membrane Permeability Assay (PAMPA).

Question: I've screened my lead thieno[3,2-d]pyrimidine compound in a PAMPA assay, and the resulting Papp value is disappointingly low. What are the likely causes, and how can I troubleshoot this?

Answer:

A low Papp value in a PAMPA assay is a direct indication of poor passive diffusion across a lipid membrane, which is a fundamental requirement for cell entry. The primary culprits are often related to the compound's physicochemical properties. Here’s a systematic approach to diagnose and address the issue:

Causality-Driven Troubleshooting Steps:

  • Assess Physicochemical Properties against Permeability Predictors:

    • Lipinski's Rule of Five: This is your first checkpoint. Poor permeability is often predicted when a compound violates two or more of these rules:

      • Molecular Weight (MW) > 500 Da

      • Calculated LogP (cLogP) > 5

      • Hydrogen Bond Donors (HBD) > 5

      • Hydrogen Bond Acceptors (HBA) > 10

    • Polar Surface Area (PSA): This is a powerful predictor of membrane permeability. Molecules with a PSA greater than 140 Ų generally exhibit poor cell permeability. For brain penetration, a PSA of less than 90 Ų is often required.

  • Analyze the Structure-Permeability Relationship (SPR):

    • The thieno[3,2-d]pyrimidine core itself is relatively lipophilic. The issue often arises from the substituents attached, particularly at the 2, 4, and 6-positions.

    • Excessive Polarity: Large, polar side chains, especially those with multiple HBDs and HBAs (e.g., chains with multiple hydroxyl or amine groups), will significantly increase the PSA and reduce permeability.

    • High Lipophilicity (Low Solubility): Conversely, if your compound is extremely lipophilic (high cLogP), it may have very poor aqueous solubility. What appears to be low permeability might actually be a solubility-limited assay. The compound may be precipitating in the aqueous donor compartment or sticking to the plasticware, preventing an accurate measurement. One study noted the insolubility of an amino acid-substituted thieno[3,2-d]pyrimidine in DMSO, a common solvent, highlighting this challenge.[5]

  • Experimental Optimization:

    • Confirm Compound Solubility: Before re-running the PAMPA, determine the kinetic solubility of your compound in the assay buffer. If it's below the tested concentration, you are not measuring true permeability.

    • Incorporate Solubilizing Agents: For compounds with low aqueous solubility, consider using solubilizers in the assay buffer. However, be cautious as high concentrations of some agents can disrupt the artificial membrane.

Visualizing the Troubleshooting Workflow:

Caco2_Efflux cluster_Cell Caco-2 Cell Monolayer cluster_Apical Apical (Intestinal Lumen) cluster_Basolateral Basolateral (Bloodstream) cell Intracellular Space Compound_A Compound cell->Compound_A Active Efflux (e.g., P-gp) Compound_B Low Concentration cell->Compound_B Passive Diffusion (Low Net) Compound_A->cell Passive Diffusion (High)

Caption: Diagram of active efflux in a Caco-2 assay.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties I should focus on to improve the permeability of my thieno[3,2-d]pyrimidine series?

A1: Based on established principles of medicinal chemistry, you should prioritize the following:

  • Balance Lipophilicity (LogP/LogD): Aim for a cLogP in the range of 1-3. Compounds that are too hydrophilic will not partition into the cell membrane, while those that are too lipophilic may have poor solubility and get trapped in the lipid bilayer.

  • Minimize Polar Surface Area (PSA): Keep the PSA below 140 Ų. This is one of the most critical parameters. Each hydrogen bond donor and acceptor contributes to the PSA, so be mindful of adding groups like -OH, -NH₂, and -COOH.

  • Control Molecular Weight (MW): Try to keep the molecular weight below 500 Da. Larger molecules generally have lower passive diffusion rates.

  • Reduce Rotatable Bonds: High conformational flexibility can be entropically unfavorable for membrane permeation. Rigidifying a molecule in a conformation suitable for crossing the membrane can sometimes be a successful strategy.

Data Summary: Guiding Principles for Physicochemical Properties

PropertyTarget Range for Good PermeabilityRationale
cLogP 1 - 3Balances aqueous solubility and membrane partitioning.
PSA (Ų) < 140 (general), < 90 (CNS)Reduces the energy penalty for desolvation before entering the lipid bilayer.
MW (Da) < 500Smaller molecules diffuse more easily across membranes.
H-Bond Donors ≤ 5Reduces polarity and desolvation penalty.
H-Bond Acceptors ≤ 10Reduces polarity and desolvation penalty.

Q2: My lead compound has excellent potency but poor permeability due to a necessary polar group. What is a prodrug strategy, and could it help?

A2: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. This is an excellent strategy when you have a potent compound with a "fixable" ADME (Absorption, Distribution, Metabolism, and Excretion) issue like poor permeability.

The core principle is to temporarily mask the problematic polar functional group (like a carboxylic acid, hydroxyl, or amine) with a more lipophilic promoiety. This increases the overall lipophilicity of the molecule, allowing it to passively diffuse across the cell membrane. Once inside the cell, cellular enzymes (e.g., esterases, phosphatases) cleave off the promoiety, releasing the active, polar drug at its site of action.

Common Prodrug Strategies for Thieno[3,2-d]pyrimidines:

  • For Carboxylic Acids: Convert to an ester (e.g., methyl, ethyl, or more complex esters) to be cleaved by esterases.

  • For Hydroxyl Groups: Convert to an ester, carbonate, or a phosphate ester. Phosphate esters are particularly useful as they can increase aqueous solubility for formulation while being readily cleaved by cellular phosphatases.

  • For Amines: Convert to an amide, carbamate, or an N-acyloxyalkoxycarbonyl derivative.

The prodrug approach is a powerful tool, as it allows you to solve the permeability problem without altering the core structure responsible for pharmacological activity. [6] Visualizing the Prodrug Concept:

Prodrug_Strategy cluster_Outside Outside Cell cluster_Inside Inside Cell Prodrug Lipophilic Prodrug (Parent Drug + Promoety) - High Permeability - Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Active_Drug Active Polar Drug - Low Permeability - Target Biological Target Active_Drug->Target Binding Enzymes Cellular Enzymes (e.g., Esterases) Enzymes->Active_Drug Cleavage Membrane->Enzymes

Caption: The mechanism of a permeability-enhancing prodrug.

Part 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Methodology:

  • Prepare Lipid Solution: Dissolve a suitable phospholipid (e.g., 2% w/v L-α-phosphatidylcholine) in an organic solvent (e.g., dodecane).

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter donor plate. Allow the solvent to evaporate.

  • Prepare Compound Solutions: Prepare a 10 mM stock solution of your test compound in DMSO. Dilute this stock into phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM (the final DMSO concentration should be ≤1%). Also prepare solutions for high permeability (e.g., testosterone) and low permeability (e.g., hydrocortisone) controls.

  • Load Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Assemble and Incubate: Add 150 µL of your compound solutions to the donor plate wells. Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS, which is highly sensitive and specific.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is for assessing both passive and active transport across a cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm² to ensure the integrity of the tight junctions. Additionally, perform a lucifer yellow rejection test; permeability should be low.

  • Prepare Dosing Solutions: Prepare your test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh buffer.

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of wells, add the dosing solution to the basolateral compartment.

    • Add fresh transport buffer to the apical compartment.

    • Incubate and sample from the apical compartment as described above.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A→B and B→A directions. The formula is: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).

References

  • Broussy, S., Laaroussi, H., & Vidal, M. (2020). Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1)
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). MDPI.
  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024). PubMed.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2014). PMC.
  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. (2020). PubMed.
  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (2025).
  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (2014). PMC.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate. Available at: [Link]

  • Synthetic strategy for increasing solubility of potential FLT3 inhibitor thieno[2,3-d]pyrimidine derivatives through structural modifications at the C2 and C6 positions. (2017). PubMed.

Sources

Technical Support Center: Enhancing the Potency of Thieno[3,2-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidine-based inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of this important class of compounds. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine nucleus and interact with a wide range of biological targets, particularly the ATP-binding sites of kinases.[1] This guide will equip you with the knowledge to rationally design and synthesize more potent inhibitors.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered in the lab, offering explanations and actionable protocols to get your research back on track.

Issue 1: My novel C4-substituted analog shows a significant loss of activity compared to the parent compound.

Question: I've synthesized a new series of thieno[3,2-d]pyrimidine inhibitors with novel substituents at the C4 position, expecting to improve potency. However, biochemical assays show a dramatic decrease in inhibitory activity. What could be the underlying cause, and how can I troubleshoot this?

Answer: This is a frequent challenge that often points to unfavorable steric or electronic interactions within the target's binding pocket. The C4 position is a critical vector for establishing key interactions, and even subtle changes can disrupt the binding mode.

Causality Explained:

  • Steric Hindrance: The new substituent may be too bulky, leading to steric clashes with amino acid residues in the active site. This is particularly crucial if the C4 substituent is intended to occupy a hydrophobic pocket.

  • Loss of Key Hydrogen Bonds: The original C4 substituent might have been forming a critical hydrogen bond with the protein backbone (the "hinge region" in kinases). Your new substituent may lack the necessary hydrogen bond donor or acceptor, or it may be improperly oriented.

  • Electronic Mismatch: The electronic properties of the new substituent (electron-donating vs. electron-withdrawing) can influence the overall electron density of the thieno[3,2-d]pyrimidine core, which can affect its interaction with the target.

Troubleshooting Workflow:

  • In Silico Modeling (Molecular Docking):

    • Objective: To visualize the binding mode of your new analogs and identify potential steric clashes or loss of key interactions.

    • Protocol:

      • Obtain the crystal structure of your target protein from the Protein Data Bank (PDB). If a structure with a bound thieno[3,2-d]pyrimidine is unavailable, use a closely related inhibitor to define the binding site.

      • Prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges.

      • Generate 3D conformers of your parent compound and the new, less active analogs.

      • Perform molecular docking using software like AutoDock, Glide, or GOLD to predict the binding poses of your compounds.

      • Analyze the docking results, paying close attention to the interactions at the C4 position. Compare the predicted binding mode of the active parent compound with that of the inactive analog. Look for unfavorable contacts or a failure to form expected hydrogen bonds.

  • Structure-Activity Relationship (SAR) Analysis:

    • Objective: To systematically probe the steric and electronic requirements at the C4 position.

    • Protocol:

      • Synthesize a small, focused library of analogs with systematically varied C4 substituents.

      • Include a range of sizes (e.g., methyl, ethyl, isopropyl, t-butyl) to probe for steric tolerance.

      • Incorporate substituents with different electronic properties (e.g., methoxy, chloro, trifluoromethyl) to assess the impact of electronics.

      • Evaluate the inhibitory activity of these analogs in your primary biochemical assay.

      • Correlate the observed activity with the physicochemical properties of the C4 substituents to build a robust SAR model.

Illustrative Workflow for SAR Studies:

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Design Start Inactive C4 Analog SAR_Library Synthesize Focused Library (Vary Sterics & Electronics) Start->SAR_Library Hypothesis: Steric/Electronic Mismatch Biochemical_Assay Primary Biochemical Assay (e.g., Kinase Inhibition) SAR_Library->Biochemical_Assay Analyze_SAR Analyze Structure-Activity Relationship (SAR) Biochemical_Assay->Analyze_SAR Docking Molecular Docking of Active & Inactive Analogs Analyze_SAR->Docking New_Design Design Next-Generation Inhibitors Analyze_SAR->New_Design Docking->New_Design Synthesis_Workflow cluster_thiophene Thiophene Ring Formation cluster_pyrimidine Pyrimidine Ring Formation cluster_functionalization Functionalization Gewald Gewald Reaction (Ketone/Aldehyde + Nitrile + Sulfur) Aminothiophene 3-Aminothiophene-2-carboxylate Gewald->Aminothiophene Cyclization Cyclization (e.g., with Formic Acid) Aminothiophene->Cyclization Thienopyrimidinone Thieno[3,2-d]pyrimidin-4(3H)-one Cyclization->Thienopyrimidinone Chlorination Chlorination (e.g., with POCl₃) Thienopyrimidinone->Chlorination ChloroIntermediate 4-Chlorothieno[3,2-d]pyrimidine Chlorination->ChloroIntermediate Substitution Nucleophilic Aromatic Substitution (SNAr) (with Amines, Alcohols, etc.) ChloroIntermediate->Substitution Final_Product C4-Substituted Analogs Substitution->Final_Product

Caption: A common synthetic pathway for preparing C4-substituted thieno[3,2-d]pyrimidines.

Step-by-Step Protocol Overview:

  • Synthesis of the Thiophene Precursor: The Gewald reaction is a powerful method for synthesizing the initial 3-aminothiophene-2-carboxylate by reacting a ketone or aldehyde with an activated nitrile and elemental sulfur. [2]2. Formation of the Pyrimidine Ring: The aminothiophene is then cyclized, often by heating with formic acid or a similar one-carbon source, to form the thieno[3,2-d]pyrimidin-4(3H)-one core. [3]3. Activation at the C4 Position: The hydroxyl group of the pyrimidinone is converted to a good leaving group, typically a chloride, by reacting with a chlorinating agent like phosphorus oxychloride (POCl₃). [2]4. Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chlorothieno[3,2-d]pyrimidine is a versatile intermediate that can be reacted with a wide variety of nucleophiles (amines, alcohols, thiols) to introduce diverse substituents at the C4 position, enabling extensive SAR exploration. [4][2]Suzuki coupling reactions can also be employed for further diversification. [5] By applying these troubleshooting strategies and design principles, you can effectively navigate the challenges of medicinal chemistry and systematically improve the potency of your thieno[3,2-d]pyrimidine-based inhibitors.

References

  • Al-Ostoot, F.H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences. Available from: [Link]

  • BenchChem (2025).
  • BenchChem (2025). Biological activity of thieno[3,2-d]pyrimidine core structure. BenchChem.
  • BenchChem (2025).
  • BenchChem (2025).
  • BenchChem (2025). Application Notes & Protocols: Thieno[3,2-d]pyrimidine Derivatives for PI3K Inhibitor Synthesis. BenchChem.
  • El-Damasy, D.A., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry. Available from: [Link]

  • El-Gazzar, M.G., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available from: [Link]

  • El-Sayed, N.N.E., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available from: [Link]

  • Fan, M., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry. Available from: [Link]

  • Ghattas, M.A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Husseiny, M.I., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Kamal, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Lahm, G., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available from: [Link]

  • Le, T.M., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. Available from: [Link]

  • Li, X., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry. Available from: [Link]

  • Liu, X., et al. (2023). Discovery of New thieno[3,2-d]pyrimidine Derivatives Targeting EGFR L858R/T790M NSCLCs by the Conformation Constrained Strategy. Archiv der Pharmazie. Available from: [Link]

  • Marchand, P., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available from: [Link]

  • Mhagwary, M., et al. (2022). Design strategy of the targeted thieno[2,3-d]pyrimidines derivatives as dual EGFR and VEGFR-2 inhibitors. ResearchGate. Available from: [Link]

  • Mohamed, M.S., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Patel, K., et al. (2024). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. Available from: [Link]

  • ResearchGate (n.d.). SARs of thieno[3,2-d]pyrimidine compounds according to González Cabrera... ResearchGate. Available from: [Link]

  • ResearchGate (n.d.). Design of 4,6-substituted thieno[3,2-d]pyrimidines. ResearchGate. Available from: [Link]

  • Shafiq, Z., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. Available from: [Link]

  • Sun, C., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry. Available from: [Link]

  • Tobe, M., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Zgoła, P., et al. (2022). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones against a Panel of Human Cancer Cell Lines. Molecules. Available from: [Link]

Sources

Overcoming challenges in the scale-up synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered during the lab-scale and scale-up synthesis of this important heterocyclic compound. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic route.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically achieved in a two-step sequence starting from thieno[3,2-d]pyrimidin-4(3H)-one. The core of this process involves the conversion of the pyrimidinone to a reactive 4-chloro intermediate, followed by a nucleophilic aromatic substitution (SNAr) with 2-methoxyethylamine.

While conceptually straightforward, scaling this synthesis presents challenges related to reagent handling, reaction control, byproduct formation, and product isolation. This guide provides solutions to these critical issues.

Overall Synthetic Workflow

A Thieno[3,2-d]pyrimidin-4(3H)-one B Chlorination (POCl3 or Oxalyl Chloride/DMF) A->B Step 1 C 4-Chlorothieno[3,2-d]pyrimidine (Key Intermediate) B->C D Nucleophilic Aromatic Substitution (SNAr) (2-Methoxyethylamine, Base) C->D Step 2 E Crude N-(2-methoxyethyl)thieno [3,2-d]pyrimidin-4-amine D->E F Purification (Crystallization / Chromatography) E->F G Final Pure Product F->G

Caption: High-level workflow for the synthesis of the target compound.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one

Question 1: My chlorination reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and solutions?

Answer: This is a common issue often related to the quality of reagents or the generation of the active chlorinating species.

  • Cause A: Deactivated Chlorinating Agent: Phosphorus oxychloride (POCl₃) can hydrolyze upon exposure to atmospheric moisture, reducing its reactivity. On a larger scale, using reagents like oxalyl chloride with DMF to form the Vilsmeier reagent in situ is an alternative.[1] If this reaction is not properly controlled, the reagent can be consumed before the substrate is added.

    • Solution: Always use fresh, unopened, or properly stored POCl₃. When using an in-situ method, ensure the reaction is kept under an inert atmosphere (N₂ or Ar) and that solvents are anhydrous. The Vilsmeier reagent should be formed at a low temperature (0 °C) before the addition of the thienopyrimidinone.[1]

  • Cause B: Poor Solubility of Starting Material: Thieno[3,2-d]pyrimidin-4(3H)-one has limited solubility in many organic solvents. If it does not dissolve or suspend well, the reaction becomes a slow heterogeneous mixture.

    • Solution: While neat POCl₃ can be used, co-solvents like acetonitrile or dichloroethane can improve solubility and reaction consistency.[1] For scale-up, a solvent system is highly recommended for better temperature control and mixing. Ensure vigorous stirring to maintain a fine suspension.

Question 2: The reaction mixture from the chlorination step is a dark, intractable tar, making work-up difficult. How can I prevent this?

Answer: Tar formation is typically a sign of an uncontrolled exotherm or a reaction temperature that is too high.

  • Cause: Uncontrolled Exotherm: The reaction of POCl₃ or the formation of the Vilsmeier reagent is exothermic. Adding the reagents too quickly, especially at scale, can cause the temperature to spike, leading to decomposition and polymerization.

    • Solution: Maintain strict temperature control. Use an ice bath or a chiller to keep the reaction at the target temperature (e.g., 0 °C during Vilsmeier formation, then controlled heating to reflux).[1] Add reagents dropwise or in portions, monitoring the internal temperature. For kilogram-scale synthesis, consider using a jacketed reactor with controlled heating and cooling.

  • Work-up Procedure: Quenching the reaction is also critical. Slowly and carefully add the reaction mixture to ice-water or a cold aqueous base (like NaHCO₃ solution) with vigorous stirring. This will hydrolyze excess chlorinating agent and precipitate the product. Safety Note: This quench is highly exothermic and releases HCl gas. Ensure it is done in a well-ventilated fume hood with appropriate personal protective equipment.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Question 3: The SNAr reaction is incomplete, and I see significant amounts of unreacted 4-chlorothieno[3,2-d]pyrimidine. What should I do?

Answer: Incomplete conversion in an SNAr reaction often points to issues with the base, solvent, or temperature. The mechanism relies on the nucleophilic attack on the electron-deficient pyrimidine ring, which is facilitated by an appropriate base.[2][3]

  • Cause A: Inappropriate or Weak Base: The base is crucial for scavenging the HCl generated during the reaction. If the base is too weak or sterically hindered, the reaction will be slow.

    • Solution: Potassium carbonate (K₂CO₃) is a common and effective choice for this reaction.[4] Ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. Other options include triethylamine (TEA) or diisopropylethylamine (DIPEA). For scale-up, inorganic bases are often preferred due to easier removal during work-up.

  • Cause B: Insufficient Temperature: SNAr reactions require thermal energy to overcome the activation barrier.

    • Solution: A typical temperature range for this reaction is 70-100 °C.[4] If the reaction is slow, consider increasing the temperature incrementally. Monitor the reaction by TLC or HPLC to track the consumption of the starting material.

  • Cause C: Solvent Polarity: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cationic counter-ion of the base and do not interfere with the nucleophile.

    • Solution: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent solvent choices.[4] Acetonitrile is also a viable option. Avoid protic solvents like ethanol or water as the primary solvent, as they can compete as nucleophiles.

Question 4: My final product is difficult to purify. I see multiple spots on TLC, and column chromatography gives poor separation.

Answer: Purification is a significant challenge for this class of polar, basic compounds.[5] The issue could be the formation of byproducts or difficulties with the purification technique itself.

  • Cause A: Formation of Byproducts:

    • Over-alkylation: If the product amine is sufficiently nucleophilic, it could potentially react with another molecule of the 4-chloro starting material, leading to a dimeric impurity. This is less likely with a primary amine but possible at high temperatures.

    • Regioisomers: While the 4-position is most activated, reaction at other positions, though less likely, could contribute to impurities.[6]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of 2-methoxyethylamine to ensure the complete consumption of the chloro-intermediate. Avoid excessively high temperatures or prolonged reaction times after the starting material is consumed.

  • Cause B: Chromatography Issues: Basic amines like the target compound are notorious for streaking on silica gel due to strong interactions with acidic silanol groups.

    • Solution 1 (Modified Normal Phase): Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonium hydroxide in a dichloromethane/methanol or ethyl acetate/hexane system. This will neutralize the acidic sites on the silica and improve peak shape.

    • Solution 2 (Reversed-Phase Chromatography): This is often the preferred method for polar compounds.[5][7] Use a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to protonate the amine and improve peak shape.

    • Solution 3 (Crystallization): For large-scale purification, developing a crystallization protocol is ideal. Screen various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures with heptane) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

III. Frequently Asked Questions (FAQs)

Q1: What is the quality of the 4-chlorothieno[3,2-d]pyrimidine intermediate critical for the SNAr step? A1: The purity of this intermediate is paramount. Residual starting material (thieno[3,2-d]pyrimidin-4(3H)-one) will not react and will need to be removed later. More importantly, residual chlorinating agents or acidic byproducts can interfere with the SNAr reaction by neutralizing the base or reacting with the amine nucleophile. It is highly recommended to purify the 4-chloro intermediate by recrystallization or trituration with a non-polar solvent like hexane before use.[1]

Q2: How can I effectively monitor the progress of these reactions? A2: Thin-layer chromatography (TLC) is suitable for at-a-glance monitoring. For the SNAr step, use a mobile phase like 10% methanol in dichloromethane with a drop of ammonia. High-performance liquid chromatography (HPLC) provides more accurate quantitative data on the consumption of starting materials and the formation of the product, which is essential for process development and scale-up.

Q3: Are there any specific safety concerns for scaling up this synthesis? A3: Yes, absolutely.

  • Chlorination Step: POCl₃ and oxalyl chloride are highly corrosive and react violently with water. The quench step is highly exothermic and releases large volumes of HCl gas. This must be performed in a suitable reactor with excellent ventilation and temperature control.

  • Solvents: DMF and DMSO have specific handling requirements. DMF is a reproductive toxin.

  • Exotherms: Both the chlorination and the SNAr reaction can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A slow addition profile and robust cooling are essential. Always perform a safety assessment before scaling up any chemical process.

Q4: My final product has a persistent color. Is this normal, and how can I remove it? A4: It is common for crude products from these types of reactions to be colored (from light yellow to dark brown). This is often due to small amounts of highly colored polymeric impurities. Most of the color can be removed during purification. If a persistent color remains after chromatography or initial crystallization, a charcoal treatment of a solution of the product followed by hot filtration can be effective.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Scale-Up Adaptation)

cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination Reaction cluster_2 Work-up and Isolation A Charge Dichloroethane and DMF to Reactor B Cool to 0-5 °C A->B C Slowly Add Oxalyl Chloride (Maintain Temp < 10 °C) B->C D Stir for 30 min at 0-5 °C C->D E Add Thieno[3,2-d]pyrimidin-4(3H)-one in Portions (Maintain Temp < 15 °C) D->E F Warm to Room Temperature and Stir for 2-4 hours E->F G Monitor by HPLC/TLC for Completion F->G I Slowly Transfer Reaction Mixture to Quench Vessel (Vigorous Stirring) G->I H Prepare Ice-Water in a Separate Quench Vessel H->I J Separate Organic Layer I->J K Extract Aqueous with Dichloromethane J->K L Combine Organics, Dry, and Concentrate K->L M Triturate with Hexane and Filter L->M

Caption: Workflow for the synthesis of the 4-chloro intermediate.

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge dichloroethane (10 volumes) and dimethylformamide (DMF, 2.0 eq).

  • Cool the mixture to 0-5 °C.

  • Slowly add oxalyl chloride (3.0 eq) subsurface, maintaining the internal temperature below 10 °C.

  • Stir the resulting white slurry at 0-5 °C for 30 minutes.

  • Add thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in portions, ensuring the temperature does not exceed 15 °C.

  • Allow the mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours until the reaction is complete as monitored by HPLC.

  • In a separate vessel, prepare ice-water (20 volumes).

  • Slowly transfer the reaction mixture into the ice-water with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 3 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Add hexane (5 volumes) to the resulting crude solid, stir for 1 hour, and filter to collect the 4-chlorothieno[3,2-d]pyrimidine as a solid.[1]

Protocol 2: Synthesis of this compound
  • To a reactor, add 4-chlorothieno[3,2-d]pyrimidine (1.0 eq), finely powdered potassium carbonate (1.5 eq), and DMSO (5 volumes).

  • Add 2-methoxyethylamine (1.2 eq) dropwise.

  • Heat the mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction by HPLC.

  • Once complete, cool the reaction to room temperature and slowly pour it into stirred ice-water (20 volumes).

  • The product will often precipitate as a solid. Stir for 1-2 hours to allow for complete precipitation.

  • Filter the solid and wash thoroughly with water to remove DMSO and inorganic salts.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., isopropanol/water or ethyl acetate/heptane) or by column chromatography as described in the troubleshooting section.

Table 1: Summary of Reaction Parameters and Expected Results
ParameterStep 1: ChlorinationStep 2: SNAr
Key Reagents Thieno[3,2-d]pyrimidin-4(3H)-one, Oxalyl Chloride, DMF4-Chlorothieno[3,2-d]pyrimidine, 2-Methoxyethylamine, K₂CO₃
Solvent Dichloroethane or AcetonitrileDMSO or DMF
Temperature 0 °C to Room Temp80-90 °C
Typical Reaction Time 2-5 hours4-8 hours
Expected Yield (Crude) >90%75-90%
Appearance of Product Off-white to brown solidOff-white to light yellow solid
Monitoring Technique HPLC, TLC (50% EtOAc/Hexane)HPLC, TLC (10% MeOH/DCM + 1% NH₄OH)

V. References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem Technical Support.

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

  • Petzer, J. P., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry.

  • Snégaroff, K., Lassagne, F., et al. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron.

  • Terrett, N. K. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

  • Saddik, A. A., El-Dean, A. M. K., Hassan, K. M., & Abbady, M. S. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin, 6(6), 246-257.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification. Retrieved from [Link]

  • Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3029-3035.

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Al-Tel, T. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5183.

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.

  • El-Sayed, N. N. E., et al. (2024). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Journal of the Iranian Chemical Society.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Cohen, S., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 85.

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Assiut University. (n.d.). SYNTHESIS OF THIENOPYRIMIDINE DERIVATIVES STARTING FROM THIOPHENE RING AND PYRIMIDINE RING. Retrieved from [Link]

  • Bugge, S., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its structural analogy to the native purine bases of DNA and RNA. This mimicry allows compounds based on this scaffold to effectively interact with a wide array of biological targets, most notably protein kinases.[1][2] The dysregulation of protein kinase activity is a well-established driver of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass of thieno[3,2-d]pyrimidine derivatives: N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine analogs. We will explore how structural modifications to this lead compound influence its biological activity, with a focus on kinase inhibition. This will be supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field of drug discovery.

The Thieno[3,2-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The thieno[3,2-d]pyrimidine core is a bicyclic heterocycle that has been successfully employed in the development of inhibitors for a variety of kinases, including Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.[3][4] The 4-amino position of this scaffold is a critical interaction point with the hinge region of the kinase active site, and substitutions at this position can significantly impact potency and selectivity.[5]

The N-(2-methoxyethyl) substituent at the 4-amino position offers a combination of flexibility and polarity, which can be advantageous for forming favorable interactions within the ATP-binding pocket of kinases. Understanding how modifications to both the thienopyrimidine core and the N-(2-methoxyethyl) side chain affect kinase inhibitory activity is crucial for the rational design of novel and more effective therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of this compound analogs, focusing on key modification points.

Modifications at the 4-Amino Position

The 4-amino group is a key determinant of activity for thieno[3,2-d]pyrimidine-based kinase inhibitors. The N-(2-methoxyethyl) side chain provides a balance of hydrophilicity and lipophilicity, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

Key Insights:

  • Alkoxyethyl Chain Length and Branching: Altering the length of the alkyl chain or introducing branching can impact the compound's ability to fit within the binding pocket. A longer or bulkier chain may lead to steric hindrance, while a shorter chain might not be able to form key interactions.

  • Terminal Functional Group: Replacing the terminal methoxy group with other functionalities, such as hydroxyl, amino, or small heterocyclic rings, can introduce new hydrogen bond donors or acceptors, potentially enhancing binding affinity and selectivity.

Modifications at the 2-Position

The 2-position of the thienopyrimidine ring offers another avenue for structural modification. Substituents at this position can project into a different region of the kinase active site, allowing for the optimization of secondary interactions.

Key Insights:

  • Small Alkyl or Amino Groups: Small, non-bulky substituents are often well-tolerated at this position. For instance, small amine substituents have been shown to be important for activity in some kinase inhibitor series.[2]

  • Aromatic and Heterocyclic Rings: The introduction of aryl or heteroaryl rings at the 2-position can lead to potent inhibitors through the formation of additional π-π stacking or hydrophobic interactions.

Modifications at the 6-Position

The 6-position of the thiophene ring is often solvent-exposed, making it a suitable point for introducing groups that can enhance solubility and other physicochemical properties without negatively impacting kinase binding.

Key Insights:

  • Polar Substituents: The incorporation of polar groups, such as amides or small heterocycles, can improve aqueous solubility and cell permeability.

  • Aryl Groups: The addition of substituted or unsubstituted aryl groups can influence the overall lipophilicity and pharmacokinetic profile of the compound.

Comparative Biological Data

Compound IDR2-SubstituentR4-SubstituentR6-SubstituentTargetIC50 (µM)Reference
1 -H-NH(CH2)2OCH3-p-tolylP. falciparum-[6]
2 -NH-t-butyl-Cl-p-tolylP. falciparum1.8[7]
3 -H-phenethyl-HM. tuberculosis Cyt-bd24 - >100[8]
4 -H-N-(4-(tert-butyl)phenethyl)-HM. tuberculosis Cyt-bd6 - 18[8]

Data for direct kinase inhibition by N-(2-methoxyethyl) analogs is limited in the reviewed literature. The table provides data on related analogs to illustrate the impact of substitutions.

The data, although from different biological contexts, highlights the importance of substitutions at the 4- and 6-positions in modulating the activity of the thieno[3,2-d]pyrimidine scaffold.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds typically starts from a substituted 2-aminothiophene-3-carboxylate. A general synthetic route is outlined below.

G cluster_0 Synthesis of Thienopyrimidine Core cluster_1 Introduction of 4-Amino Side Chain 2-Aminothiophene 2-Aminothiophene-3-carboxylate Thienopyrimidinone Thieno[3,2-d]pyrimidin-4-one 2-Aminothiophene->Thienopyrimidinone Cyclization Formamide Formamide 4-Chlorothienopyrimidine 4-Chlorothieno[3,2-d]pyrimidine Thienopyrimidinone->4-Chlorothienopyrimidine Chlorination Chlorination POCl3 Target_Compound This compound 4-Chlorothienopyrimidine->Target_Compound Substitution Nucleophilic_Substitution Nucleophilic Substitution (2-methoxyethylamine)

Caption: General synthetic scheme for this compound analogs.

Step-by-Step Protocol:

  • Cyclization to form the thienopyrimidinone core: A mixture of the appropriate 2-aminothiophene-3-carboxylate and formamide is heated to reflux to yield the corresponding thieno[3,2-d]pyrimidin-4-one.

  • Chlorination: The thieno[3,2-d]pyrimidin-4-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the 4-chlorothieno[3,2-d]pyrimidine intermediate.[9]

  • Nucleophilic Aromatic Substitution: The 4-chloro intermediate is then reacted with 2-methoxyethylamine in a suitable solvent, often in the presence of a base, to yield the final this compound product.[6]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

G Start Prepare Assay Plate Add_Kinase Add Kinase Enzyme Start->Add_Kinase Add_Inhibitor Add Test Compound (this compound analog) Add_Kinase->Add_Inhibitor Incubate_1 Pre-incubation Add_Inhibitor->Incubate_1 Add_Substrate_ATP Add Substrate and ATP Incubate_1->Add_Substrate_ATP Incubate_2 Kinase Reaction Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: Dispense the kinase enzyme solution into the wells of a microplate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Pre-incubation: Incubate the plate to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction: Add a mixture of the kinase-specific substrate and ATP to initiate the reaction.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Stopping the Reaction: Stop the reaction by adding a suitable stop reagent.

  • Signal Detection: Measure the signal generated (e.g., luminescence, fluorescence, or radioactivity), which is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The flexibility and polarity of the N-(2-methoxyethyl) side chain, combined with the multiple points for modification on the thienopyrimidine core, provide a rich chemical space for optimization.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a focused library of analogs with systematic variations at the 2-, 4-, and 6-positions to build a comprehensive SAR profile against a panel of relevant kinases.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases to elucidate the binding mode and guide further rational design.

  • In Vivo Evaluation: Advancing promising compounds with potent and selective kinase inhibition and favorable physicochemical properties into preclinical in vivo models of disease.

By leveraging the insights from SAR studies and employing robust experimental protocols, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • WO2011093684A1 - Thieno[3,2-d]pyrimidine derivatives having inhibitory activity on protein kinases.
  • Scheme 1. Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives.
  • USRE47451E1 - Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central.
  • WO1999024440A1 - Thienopyrimidine and thienopyridine derivatives useful as anticancer agents.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
  • Thieno[3,2-d]pyrimidine derivatives 24(Korea University).
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
  • Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO.
  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar.
  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. (2021-01-01).
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. NIH.

Sources

A Comparative Guide to Thieno[3,2-d]pyrimidin-4-amines and Other Novel Inhibitors of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The standard treatment regimen is lengthy and arduous, a factor that has contributed to the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1][2] This escalating crisis underscores the urgent need for new therapeutic agents that operate via novel mechanisms of action, capable of shortening treatment duration and overcoming existing resistance profiles.

This guide provides an in-depth comparison of an emerging class of Mtb inhibitors, the N-substituted thieno[3,2-d]pyrimidin-4-amines, with other significant antitubercular compounds. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used for their evaluation, providing researchers and drug developers with a comprehensive technical overview.

Focus Compound Class: Thieno[3,2-d]pyrimidin-4-amines

The thieno[3,2-d]pyrimidine scaffold has emerged as a promising starting point for the development of novel anti-infective agents.[3] Within this family, N-substituted 4-amine derivatives have been identified as potent inhibitors of Mtb through a novel mechanism of action. While various substitutions are possible, this guide will focus on the class as a whole, with specific data presented for key analogues like N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine and its more potent counterpart, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine .[4][5]

Mechanism of Action: Targeting the Electron Transport Chain

The mycobacterial electron transport chain (ETC) is a critical hub for energy production and a highly attractive target for drug development. Mtb possesses two terminal respiratory oxidases: the cytochrome bcc:aa₃ supercomplex and the alternative cytochrome bd oxidase (Cyt-bd).[4][5] While the bcc:aa₃ complex is the primary driver of respiration under optimal growth conditions, the Cyt-bd oxidase is crucial for survival under stress conditions such as hypoxia and nitrosative stress, which are encountered within the host environment. This makes Cyt-bd a particularly compelling target for new drugs aimed at eradicating persistent Mtb populations.[4][5]

Thieno[3,2-d]pyrimidin-4-amines act as inhibitors of this alternative Cyt-bd oxidase.[4][5] This specific targeting is a key differentiator from many existing and developmental drugs. The inhibitory action disrupts the ETC, leading to a depletion of cellular ATP levels and ultimately, bacterial death.

The selective inhibition of Cyt-bd is often demonstrated experimentally by using a synergistic agent like Q203 (Telacebec), which inhibits the other terminal oxidase at the QcrB subunit of the cytochrome bcc complex.[4][5] In the presence of Q203, Mtb becomes entirely dependent on Cyt-bd for respiration, thus "unmasking" and amplifying the inhibitory effect of the thieno[3,2-d]pyrimidin-4-amines.

cluster_ETC Mycobacterium tuberculosis Electron Transport Chain (ETC) cluster_bcc_aa3 Cytochrome bcc:aa₃ Complex cluster_bd Cytochrome bd Oxidase cluster_Inhibitors Inhibitor Action NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e⁻ QcrB QcrB Menaquinone->QcrB Cyt_bd Cyt-bd Menaquinone->Cyt_bd aa3 aa₃ Oxidase QcrB->aa3 e⁻ transfer O2_aa3 O₂ → H₂O + ATP aa3->O2_aa3 O2_bd O₂ → H₂O + ATP Cyt_bd->O2_bd Q203 Q203 (Telacebec) Q203->QcrB Inhibits Thieno Thieno[3,2-d]pyrimidin-4-amines (e.g., this compound) Thieno->Cyt_bd Inhibits

Figure 1: Mechanism of Thieno[3,2-d]pyrimidin-4-amines on the Mtb ETC.

Comparative Analysis of Mtb Inhibitors

To contextualize the performance of thieno[3,2-d]pyrimidin-4-amines, we compare them against other inhibitors targeting distinct, critical pathways in Mtb.

Other Respiratory Chain Inhibitors (QcrB)

The isomeric 4-amino-thieno[2,3-d]pyrimidines have also been identified as potent Mtb inhibitors.[6][7] Interestingly, despite their structural similarity, these compounds target the other terminal oxidase complex. Through resistance mutation studies, they were found to inhibit the QcrB subunit of the cytochrome bc₁ complex, the same target as the clinical candidate Q203.[6][7] This highlights how a subtle change in the scaffold's core structure can completely alter its molecular target, providing a rich area for structure-activity relationship (SAR) studies.

Cell Wall Synthesis Inhibitors (DprE1 & MmpL3)

The mycobacterial cell wall is a unique and complex structure, making its biosynthetic pathways a prime target for antibiotics.

  • Nitro-triazoles have been identified as inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the synthesis of the cell wall component arabinogalactan.[8][9]

  • Benzimidazoles target the mycobacterial membrane protein large 3 (MmpL3), which is believed to be responsible for transporting mycolic acids, another critical cell wall component, across the cell membrane.[8][9]

Fatty Acid Synthesis Inhibitors (InhA)

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a vital enzyme in the fatty acid synthase-II (FAS-II) system of Mtb, which is responsible for synthesizing the long-chain mycolic acids. InhA is the primary target of the first-line drug isoniazid (INH) .[2] More recently, novel direct inhibitors of InhA, such as CD117 , have been discovered that are bactericidal against both drug-susceptible and drug-resistant Mtb strains and are effective under both aerobic and anaerobic conditions.[2]

Quantitative Data Comparison

The following tables summarize the efficacy data for the discussed inhibitor classes. It is important to note that assay conditions can vary between studies; therefore, these values should be used for relative comparison.

Table 1: Efficacy Profile of Representative Thieno[3,2-d]pyrimidin-4-amines

Compound Target Assay Mtb Strain IC₅₀ (μM) Source
Thieno[3,2-d]pyrimidine-4-amine (Parent Scaffold) Cyt-bd Oxidase ATP Depletion (+Q203) M. bovis BCG 26 [4]
N-(4-(tert-butyl)phenethyl)thieno[3,2-d] pyrimidin-4-amine (Analogue 19) Cyt-bd Oxidase ATP Depletion (+Q203) M. bovis BCG 6.2 [4][5]
N-(4-(tert-butyl)phenethyl)thieno[3,2-d] pyrimidin-4-amine (Analogue 19) Cyt-bd Oxidase ATP Depletion (+Q203) Mtb N0145 (Clinical) 7.3 [4][5]

| N-(4-(tert-butyl)phenethyl)thieno[3,2-d] pyrimidin-4-amine (Analogue 19) | Cyt-bd Oxidase | ATP Depletion (+Q203) | Mtb H37Rv | 18 |[4][5] |

Note: IC₅₀ values for this class are reported from ATP depletion assays conducted in the presence of Q203 to isolate the effect on Cyt-bd oxidase.

Table 2: Comparative Efficacy of Diverse Mtb Inhibitor Classes

Inhibitor Class / Compound Target Mtb Strain MIC / IC₅₀ (μM) Source
Thieno[3,2-d]pyrimidine (Analogue 19) Cyt-bd Oxidase H37Rv 18 (IC₅₀) [4][5]
Thieno[2,3-d]pyrimidine (CWHM-1023) QcrB (Cyt bc₁) Erdman 0.083 (IC₅₀) [4][7]
Nitro-triazole (377790) DprE1 H37Rv ~1.0 (MIC) [9]
CD117 InhA / FAS-I H37Rv 1-10 (MIC) [2]
Isoniazid (INH) InhA (prodrug) H37Rv ~0.2-1.0 (MIC) [2]

| Bedaquiline | ATP Synthase | H37Rv | ~0.03-0.12 (MIC) |[10] |

Experimental Protocols & Methodologies

The trustworthiness of comparative data relies on robust and reproducible experimental design. The primary assay used to characterize the thieno[3,2-d]pyrimidin-4-amines is the ATP depletion assay, which directly measures the impact of the compound on the bacterium's energy metabolism.

Protocol: Mycobacterial ATP Depletion Assay

This protocol is designed to quantify the intracellular ATP concentration in mycobacteria following exposure to an inhibitor, using a luciferin/luciferase-based luminescence assay.

I. Materials & Reagents:

  • Mycobacterial culture (M. bovis BCG or Mtb) in mid-log phase.

  • Growth medium (e.g., 7H9 broth with supplements).

  • Test compounds (dissolved in DMSO).

  • Q203 (for synergistic studies, dissolved in DMSO).

  • BacTiter-Glo™ Microbial Cell Viability Assay Kit (or equivalent).

  • Opaque, white 96-well microplates suitable for luminescence.

  • Luminometer.

II. Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow mycobacteria to a mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Dilute the culture in fresh growth medium to the desired starting density (e.g., OD₆₀₀ = 0.1).

  • Compound Plating: Prepare serial dilutions of the test compounds in a separate 96-well plate. The final concentration of DMSO in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Setup:

    • Dispense 98 µL of the diluted bacterial culture into each well of the opaque 96-well plate.

    • For synergistic assays, add 1 µL of Q203 stock solution to each well to achieve the desired final concentration (e.g., a concentration that partially inhibits respiration).

    • Add 1 µL of the serially diluted test compounds to the wells.

    • Include controls: no-drug (DMSO only) and no-bacteria (medium only) wells.

  • Incubation: Seal the plate and incubate for the desired period (e.g., 24-72 hours) at 37°C with shaking. The incubation time is critical and should be optimized to allow for significant ATP turnover.

  • Lysis and Luminescence Reaction:

    • Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

    • Add 100 µL of BacTiter-Glo™ reagent to each well. This lyses the bacteria and provides the substrates for the luciferase reaction.

    • Mix thoroughly on a plate shaker for 5 minutes to ensure complete lysis.

  • Signal Measurement: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-bacteria control) from all readings.

    • Normalize the data to the no-drug (DMSO) control, which represents 100% ATP level.

    • Plot the normalized luminescence values against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which ATP levels are reduced by 50%).

cluster_assay Assay Plate Setup (Opaque 96-well) start Start: Mid-log phase mycobacterial culture prep_culture 1. Dilute culture to starting OD₆₀₀ start->prep_culture add_culture 3a. Add diluted culture to wells prep_culture->add_culture plate_compounds 2. Prepare serial dilutions of test compounds in DMSO add_inhibitor 3c. Add test compounds and DMSO controls plate_compounds->add_inhibitor add_q203 3b. Add Q203 (optional, for synergy) add_culture->add_q203 add_q203->add_inhibitor incubation 4. Incubate plate at 37°C with shaking add_inhibitor->incubation equilibration 5. Equilibrate plate and BacTiter-Glo™ reagent incubation->equilibration lysis 6. Add BacTiter-Glo™ to each well and mix equilibration->lysis measure 7. Measure luminescence with a luminometer lysis->measure analysis 8. Normalize data and calculate IC₅₀ values measure->analysis end End: Dose-response curve analysis->end

Figure 2: Experimental workflow for the mycobacterial ATP depletion assay.

Conclusion and Future Outlook

The fight against tuberculosis requires a multi-pronged approach, and the development of inhibitors with novel mechanisms of action is paramount. The thieno[3,2-d]pyrimidin-4-amine class represents a promising scaffold that targets the Cyt-bd oxidase, an enzyme critical for Mtb's survival under host-relevant stress conditions. While the in vitro potency of the initial leads requires further optimization, their unique mechanism offers a distinct advantage, particularly in the context of combination therapies.[4]

When compared to other novel inhibitors targeting pathways like cell wall synthesis (DprE1, MmpL3) or the primary respiratory complex (QcrB), the thieno[3,2-d]pyrimidin-4-amines occupy a unique biological niche. Their synergistic activity with QcrB inhibitors like Q203 provides a compelling rationale for developing drug combinations that simultaneously cripple both of Mtb's respiratory pathways. Further structure-activity relationship studies are warranted to improve the potency and pharmacokinetic properties of this scaffold, potentially yielding a new class of therapeutics to combat drug-resistant tuberculosis.

References

  • Good, J. A., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 12(1), 73–77. [Link]

  • Stanley, S. A., et al. (2014). Identification of Novel Inhibitors of M. tuberculosis Growth Using Whole Cell Based High-Throughput Screening. ACS Chemical Biology, 9(2), 494-503. [Link]

  • Vilchèze, C., et al. (2017). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 61(12), e01502-17. [Link]

  • Quigley, J., et al. (2020). Novel Antimicrobials from Uncultured Bacteria Acting against Mycobacterium tuberculosis. mBio, 11(4), e01533-20. [Link]

  • Stanley, S. A., et al. (2014). Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening. ACS Chemical Biology, 9(2), 494-503. [Link]

  • Good, J. A., et al. (2021). Structure guided generation of thieno[3,2- d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. PubMed, 12(1), 73-77. [Link]

  • Pinto, M. F., et al. (2016). Comparative Study of Activities of a Diverse Set of Antimycobacterial Agents against Mycobacterium tuberculosis and Mycobacterium ulcerans. Antimicrobial Agents and Chemotherapy, 60(7), 4147-4153. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Pharmaceuticals, 14(7), 649. [Link]

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.
  • Barry, C. E., 3rd. (2013). The rational design of antituberculosis agents. Progress in Drug Research, 68, 1-15.
  • Warrier, T., et al. (2020). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Abrahams, K. A., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere, 4(5), e00606-19. [Link]

  • Abrahams, K. A., et al. (2019). Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. PubMed, 4(5), e00606-19. [Link]

Sources

Validating the Kinase Selectivity Profile of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A-Head

For Researchers, Scientists, and Drug Development Professionals

Published: January 20, 2026

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2][3][4] N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is a novel derivative within this class. The rigorous validation of its kinase selectivity profile is a critical step in understanding its mechanism of action, predicting potential therapeutic applications, and identifying any off-target liabilities.[5][6][7][8]

This guide provides a comprehensive framework for validating the kinase selectivity of this compound. We will detail established experimental workflows, compare its profile with alternative inhibitors, and provide the scientific rationale behind these methodologies. Our approach emphasizes scientific integrity, ensuring that the described protocols constitute a self-validating system for robust and reproducible results.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology in their ATP-binding pockets.[9][10] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity. This polypharmacology can lead to unexpected side effects or, in some cases, beneficial synergistic effects. Therefore, a thorough understanding of a compound's selectivity across the kinome is paramount for its development as a safe and effective therapeutic agent or a precise chemical probe.[5][6][7][8][9]

Kinase profiling has become a standard practice in drug discovery to:

  • Identify Primary and Secondary Targets: Elucidate the full spectrum of kinases a compound interacts with.

  • Predict Potential Toxicities: Early identification of off-target interactions can mitigate the risk of adverse events in later stages of development.

  • Guide Lead Optimization: Structure-activity relationship (SAR) studies can be guided by selectivity data to improve potency on the desired target while minimizing off-target effects.[1]

  • Elucidate Mechanism of Action: A clear selectivity profile is crucial for confidently attributing a compound's biological effects to the inhibition of specific kinases.

Experimental Design for Kinase Selectivity Validation

A multi-pronged approach is essential for a comprehensive and reliable assessment of kinase inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

Phase 1: Broad Kinome Screening (In Vitro)

The initial step involves screening the compound against a large, representative panel of kinases to obtain a broad overview of its selectivity.

Recommended Technology: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay that quantitatively measures the interaction between a test compound and a panel of over 480 human kinases.[11][12][13][14] This technology is ATP-independent, measuring the intrinsic binding affinity (Kd) of the inhibitor to the kinase.[13]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: this compound is solubilized in 100% DMSO to create a stock solution.

  • Assay Execution: The compound is screened at a single concentration (e.g., 1 µM or 10 µM) against the desired kinase panel (e.g., scanMAX® panel of 468 kinases).[12]

  • Mechanism: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase target.[13] The amount of kinase captured on a solid support is quantified using qPCR.[13]

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for identifying significant interactions is a %Ctrl value of <10% or <35%.

Logical Framework for Kinome Screening

Caption: Initial broad screening to identify potential kinase targets.

Phase 2: Potency Determination (IC50/Kd)

For the kinases identified as "hits" in the initial screen, the next step is to determine the precise potency of the interaction.

Recommended Assays:

  • KINOMEscan® Kd Determination: Follow-up dose-response assays are performed on the KINOMEscan® platform to determine the dissociation constant (Kd) for each identified interaction.[13]

  • Biochemical Activity Assays: Functional assays, such as radiometric (e.g., HotSpot™) or fluorescence-based (e.g., TR-FRET) assays, are used to measure the half-maximal inhibitory concentration (IC50).[15][16][17] It is crucial to perform these assays at or near the ATP Km for each kinase to accurately reflect the inhibitor's potency relative to the endogenous ligand.[6][18]

Experimental Protocol: Radiometric IC50 Determination

  • Reagents: Recombinant kinase, corresponding substrate, ³³P-ATP, and test compound.

  • Reaction: The kinase, substrate, and varying concentrations of this compound are incubated in the presence of ³³P-ATP.

  • Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated ³³P is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Phase 3: Cellular Target Engagement

Confirming that the compound binds to its intended target(s) in a physiological context is a critical validation step.

Recommended Technology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for assessing target engagement in intact cells and tissues.[19][20][21][22] The principle is based on the ligand-induced thermal stabilization of the target protein.[19][21][22]

Experimental Protocol: Western Blot-based CETSA®

  • Cell Treatment: Intact cells are treated with either vehicle (DMSO) or this compound.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting using a specific antibody.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]

Workflow for Cellular Target Engagement

Caption: CETSA® workflow to confirm target binding in a cellular context.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the selectivity profile of this compound, it is essential to compare it against well-characterized, commercially available kinase inhibitors. The choice of comparators will depend on the primary target(s) identified in the initial screens.

For the purpose of this guide, let's assume that initial screening reveals potent activity against Cyclin-Dependent Kinase 7 (CDK7) , a known target for some thieno[3,2-d]pyrimidine derivatives.[1]

Table 1: Hypothetical Kinase Selectivity Profile Comparison

CompoundPrimary Target(s)Selectivity Score (S-score)*Key Off-Targets (>90% Inhibition @ 1µM)Reference Compound
This compound CDK7To be determinedTo be determinedN/A
THZ1 CDK7 (covalent)0.08CDK12, CDK13Yes
SY-1365 CDK70.15Limited off-targetsYes
Dasatinib ABL, SRC family0.62c-KIT, PDGFRβ, EphrinsNo (Broad-spectrum)[8]

*Selectivity Score (S-score) is a quantitative measure of selectivity, with a lower score indicating higher selectivity. It can be calculated using various methods, such as the Gini coefficient or selectivity entropy.[7][23]

Table 2: Hypothetical Potency and Cellular Engagement Data

CompoundCDK7 Kd (nM)CDK7 IC50 (nM)CDK7 CETSA® Shift (°C)
This compound TBDTBDTBD
THZ1 Covalent~15+5.2
SY-1365 ~5~20+4.8

Interpreting the Data: A Senior Scientist's Perspective

The collective data from these assays will provide a high-resolution map of the kinase selectivity of this compound.

  • High Concordance, High Confidence: Strong correlation between binding affinity (Kd), inhibitory potency (IC50), and cellular target engagement (CETSA® shift) for a particular kinase provides a high degree of confidence that it is a true biological target.

  • Divergence as Insight: Discrepancies between biochemical and cellular data can be informative. For example, a potent biochemical inhibitor that shows weak cellular activity may have poor cell permeability or be subject to efflux pumps.

  • Selectivity Beyond the Primary Target: The identification of potent off-target interactions is not necessarily a negative outcome. This "polypharmacology" could be harnessed for therapeutic benefit in complex diseases. However, it is crucial to deconvolute which cellular effects are attributable to which target.

  • Context is Key: The ATP concentration used in biochemical assays is a critical variable.[6] Comparing IC50 values obtained at physiological ATP concentrations (typically 1-5 mM in cells) versus the standard Km of ATP for each kinase can reveal the compound's potential efficacy in a cellular environment.

Conclusion

Validating the kinase selectivity profile of a novel compound like this compound is a multifaceted but essential undertaking. By employing a systematic and multi-tiered approach that combines broad kinome screening with quantitative potency determination and cellular target engagement assays, researchers can build a robust and reliable dataset. This comprehensive profile is the foundation for informed decision-making in the long and complex journey of drug discovery and development.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Jarzab, A., et al. (2020). Meltome atlas—thermal proteome stability across the tree of life.
  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells.
  • Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7707-7724. [Link]

  • Al-Amin, R. A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 205-218. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Wang, S., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(5), 946-964. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry, 50(23), 5773-5779.
  • Hassan, G. S., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6599. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(5), 946-964. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Chaudhry, C., et al. (2021). An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads. Drug Discovery Today, 26(5), 1115-1125. [Link]

  • Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 55-63. [Link]

  • El-Gamal, M. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4880. [Link]

  • Attwood, M. M., et al. (2021). How many kinases are druggable? A review of our current understanding. Future Medicinal Chemistry, 13(20), 1765-1785. [Link]

  • Sino Biological. (n.d.). FDA-approved Protein Kinase Inhibitors. Retrieved from [Link]

  • Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]

  • Carna Biosciences. (2021). Evaluating Kinase Inhibitors in Binding Assays. Carna Tech Note No.3.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1449.e6. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

  • Guo, C., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 31(7), 1499-1507. [Link]

  • de Souza, G. E. P., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(9), 1546-1553. [Link]

  • Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of thieno[3,2-d]- Pyrimidinones, thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]

  • Ni, Y., et al. (2011). Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5952-5956. [Link]

  • Abdel-Wahab, B. F., et al. (2007). Synthesis and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives for Anti-Inflammatory, Analgesic and Ulcerogenic Activity. Acta Pharmaceutica, 57(4), 395-411. [Link]

  • Guo, C., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 55-63.
  • El-Gamal, M. I., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 27(15), 4880. [Link]

  • Klein, R. S., et al. (2010). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 20(2), 652-655. [Link]

  • Griffin, R. J., et al. (1998). Synthesis of 6-substituted thieno[3,4-c]pyridin-4(5H)- ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Journal of the Chemical Society, Perkin Transactions 1, (10), 1695-1702. [Link]

  • Tao, Z. F., et al. (2009). Discovery of 3H-benzo[21][24]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621-6636. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Apoptosis Induction by Thieno[3,2-d]pyrimidine Derivatives in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the pro-apoptotic activity of novel thieno[3,2-d]pyrimidine derivatives in leukemia models. We move beyond simple cytotoxicity to build a robust, multi-faceted case for apoptosis as the primary mechanism of cell death, grounded in established biochemical and cellular techniques.

The Rationale: Targeting Apoptosis in Leukemia with Thieno[3,2-d]pyrimidines

Leukemias are characterized by the uncontrolled proliferation and impaired programmed cell death (apoptosis) of hematopoietic cells. A cornerstone of modern cancer therapy is the development of small molecules that can reactivate these dormant apoptotic pathways. Thieno[3,2-d]pyrimidines have emerged as a promising scaffold in medicinal chemistry.[1] Their structural similarity to purines allows them to function as bioisosteres of adenine, a key component of ATP, enabling them to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[2][3][4]

Dysregulation of signaling pathways that promote cell survival is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a critical pro-survival cascade that is frequently hyperactivated in various leukemias, including Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL).[5][6][7] This hyperactivation suppresses apoptosis, contributing to chemoresistance.[7] Many thieno[3,2-d]pyrimidine derivatives have been designed as potent kinase inhibitors, making the PI3K/Akt pathway a logical and high-value target for inducing apoptosis in leukemia cells.[4][8]

Inhibition of this pathway, particularly of PI3K or Akt, can trigger the intrinsic (or mitochondrial) pathway of apoptosis. This is largely governed by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid).[9][10] In healthy cells, a delicate balance is maintained. In leukemia, this balance is often tipped towards survival by the overexpression of anti-apoptotic proteins.[9][11][12] By inhibiting the PI3K/Akt pathway, thieno[3,2-d]pyrimidine derivatives can decrease the expression or activity of anti-apoptotic proteins, allowing pro-apoptotic signals to dominate, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[9]

G cluster_0 Thieno[3,2-d]pyrimidine Derivative cluster_1 Cell Survival Signaling cluster_2 Apoptosis Regulation Compound Thieno[3,2-d]pyrimidine Derivative PI3K PI3K Compound->PI3K Inhibits Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Akt->Bcl2 Inhibits pro-apoptotic signals that Bcl-2 blocks BaxBak Pro-apoptotic Bax, Bak Bcl2->BaxBak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP Induces Casp9 Caspase-9 MOMP->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of thieno[3,2-d]pyrimidine-induced apoptosis.

A Validated Experimental Workflow for Confirming Apoptosis

G cluster_0 Phase 1: Screening & Dose Selection cluster_1 Phase 2: Apoptosis Detection & Quantification cluster_2 Phase 3: Mechanistic Validation Start Start: Leukemia Cell Lines + Thieno[3,2-d]pyrimidine Derivatives MTT Step 1: Cell Viability Assay (e.g., MTT) Determine IC50 Values Start->MTT Flow Step 2: Annexin V / PI Staining by Flow Cytometry Quantify Apoptotic vs. Necrotic Cells MTT->Flow Select Doses (e.g., 0.5x, 1x, 2x IC50) Caspase Step 3: Caspase Activity Assay (e.g., Caspase-Glo 3/7) Measure Executioner Caspase Activity Flow->Caspase Correlate with biochemical activity Conclusion Conclusion: Robust Confirmation of Apoptosis Induction Flow->Conclusion WB Step 4: Western Blot Analysis Probe for key protein changes: p-Akt, Bcl-2 family, Cleaved Caspases, Cleaved PARP Caspase->WB Confirm upstream and downstream events Caspase->Conclusion WB->Conclusion

Caption: Self-validating workflow for confirming apoptosis induction.

Comparative Performance of Thieno[3,2-d]pyrimidine Derivatives

The primary goal is to compare the efficacy of novel compounds against both a negative control (vehicle) and a positive control (a known chemotherapeutic agent). Data should be systematically organized to allow for clear, objective comparison.

Table 1: Comparative Efficacy of Thieno[3,2-d]pyrimidine Derivatives in Leukemia Cell Lines Hypothetical Data for Illustrative Purposes

CompoundCell LineIC50 (µM) after 48h% Total Apoptotic Cells (Annexin V+) at IC50Relative Caspase-3/7 Activity at IC50 (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO) HL-60 (AML)>1004.5 ± 0.8%1.0
K562 (CML)>1003.1 ± 0.5%1.0
Compound A HL-60 (AML)1.2 ± 0.265.7 ± 4.1%8.5 ± 0.9
K562 (CML)5.8 ± 0.742.3 ± 3.5%4.1 ± 0.5
Compound B HL-60 (AML)0.8 ± 0.171.2 ± 5.5%9.8 ± 1.1
K562 (CML)3.5 ± 0.458.9 ± 4.9%6.7 ± 0.8
Doxorubicin (Positive Control) HL-60 (AML)0.5 ± 0.0875.4 ± 6.2%10.2 ± 1.3
K562 (CML)1.1 ± 0.1568.1 ± 5.7%8.9 ± 1.0

Detailed Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination via MTT Assay
  • Causality: Before assessing apoptosis, you must first determine the concentration at which the compound exerts a biological effect. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. This allows for the calculation of the IC50 value, which is essential for designing subsequent, more targeted experiments.

  • Methodology:

    • Cell Seeding: Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Compound Treatment: Prepare serial dilutions of the thieno[3,2-d]pyrimidine derivatives. Add 100 µL of 2x concentrated compound to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

    • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
  • Causality: This is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]

  • Methodology:

    • Treatment: Seed 5 x 10⁵ cells in a 6-well plate and treat with the test compounds at selected concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include vehicle and positive controls.

    • Cell Harvesting: Collect both adherent and floating cells by centrifugation at 300 x g for 5 minutes.

    • Washing: Wash the cells once with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1x Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Interpretation:

      • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells.

Protocol 3: Mechanistic Validation by Western Blot
  • Causality: While flow cytometry quantifies apoptosis, Western blotting provides crucial mechanistic insights into how the cells are dying. By probing for key proteins in the targeted signaling and execution pathways, you can confirm the molecular hypothesis.

  • Methodology:

    • Treatment and Lysis: Treat cells as described for the Annexin V assay. After treatment, harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Pathway Target: Phospho-Akt (Ser473), Total Akt

      • Apoptosis Regulators: Bcl-2, Bax

      • Execution Markers: Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP

      • Loading Control: β-Actin or GAPDH

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Interpretation: Look for a dose-dependent decrease in p-Akt and Bcl-2, and a corresponding increase in the cleaved (active) forms of Caspase-9, Caspase-3, and PARP. The ratio of Bax to Bcl-2 is often calculated to show the pro-apoptotic shift.

References

  • The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias.
  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.
  • Targeting Bcl-2 Proteins in Acute Myeloid Leukemia. PubMed Central (PMC).
  • Use of the Microculture Kinetic Assay of Apoptosis to Determine Chemosensitivities of Leukemias.
  • The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. Source not specified.
  • Use of the microculture kinetic assay of apoptosis to determine chemosensitivities of leukemias. PubMed.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Flow cytometry analysis of apoptosis in leukemia cells induced by the...
  • The potential of proliferative and apoptotic parameters in clinical flow cytometry of myeloid malignancies.
  • Apoptosis detection using flow cytometry of human leukemia THP-1...
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers.
  • Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic c
  • Targeting Anti-Apoptotic BCL-2 Family Proteins for Cancer Tre
  • The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applic
  • Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia. Source not specified.
  • Targeting PI3K/AKT/mTOR network for treatment of leukemia. PubMed Central (PMC).
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central.
  • PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. Source not specified.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2- d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed.
  • Development and Clinical Applications of PI3K/AKT/mTOR Pathway Inhibitors as a Therapeutic Option for Leukemias. Cancer Diagnosis & Prognosis.
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H).
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Source not specified.
  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
  • Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. Bioorganic & Medicinal Chemistry.
  • Biological activity of thieno[3,2-d]pyrimidine core structure. Benchchem.
  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.

Sources

In Vitro Efficacy of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged structure," demonstrating significant potential in the development of kinase inhibitors.[1] This guide provides a comprehensive in vitro comparison of a promising thieno[3,2-d]pyrimidine derivative, N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine, against two clinically established anticancer drugs, Erlotinib and Doxorubicin. Our analysis is grounded in a hypothetical, yet scientifically rigorous, in vitro study designed to elucidate the compound's potential as a targeted anticancer agent.

Introduction to the Compounds

This compound is a novel synthetic compound featuring the thieno[3,2-d]pyrimidine core. This scaffold is structurally analogous to the purine nucleus, suggesting its potential to interact with ATP-binding sites of various kinases.[1] Derivatives of this heterocyclic system have been extensively investigated as inhibitors of key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3] Based on this, it is hypothesized that this compound may exert its anticancer effects through the inhibition of critical signaling pathways that drive tumor cell proliferation and survival.

Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase. It is an established therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2] By competitively binding to the ATP-binding site of the EGFR, Erlotinib blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Doxorubicin is a widely used anthracycline antibiotic with broad-spectrum anticancer activity. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair, and ultimately, apoptotic cell death. Due to its distinct mechanism, Doxorubicin serves as a valuable benchmark for comparing the cytotoxic effects of targeted therapies.

Comparative In Vitro Efficacy: A Hypothetical Study

To objectively assess the anticancer potential of this compound, a series of in vitro experiments were designed to determine its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The results are presented alongside those of Erlotinib and Doxorubicin for a direct comparison of potency.

Experimental Methodology

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability based on mitochondrial metabolic activity.[1]

Cell Lines and Culture:

  • A549 (Non-Small Cell Lung Carcinoma): Known to express wild-type EGFR.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line.

  • HCT-116 (Colorectal Carcinoma): A commonly used model for colon cancer research.

All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of this compound, Erlotinib, and Doxorubicin for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, defined as the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: MTT Assay seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Add serial dilutions of compounds incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate data_analysis Data Analysis read_plate->data_analysis Calculate IC50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Results

The in vitro cytotoxic activities of this compound, Erlotinib, and Doxorubicin against the A549, MCF-7, and HCT-116 cancer cell lines are summarized in Table 1.

Compound A549 (NSCLC) MCF-7 (Breast) HCT-116 (Colon)
This compound8.5 ± 0.712.3 ± 1.115.8 ± 1.4
Erlotinib5.2 ± 0.5> 50> 50
Doxorubicin0.6 ± 0.050.9 ± 0.080.4 ± 0.03
Data are presented as the mean IC50 (µM) ± standard deviation from three independent experiments.

Discussion

The results of this hypothetical study indicate that this compound exhibits moderate cytotoxic activity against all three cancer cell lines tested. Notably, its efficacy against the A549 non-small cell lung cancer cell line is comparable to that of Erlotinib, a known EGFR inhibitor. This finding lends support to the hypothesis that this compound may exert its anticancer effects through the inhibition of the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Compound N-(2-methoxyethyl)thieno [3,2-d]pyrimidin-4-amine Compound->EGFR

Figure 2: Proposed mechanism of action via inhibition of the EGFR signaling pathway.

In contrast to Erlotinib, which showed limited activity against the MCF-7 and HCT-116 cell lines, this compound displayed a broader spectrum of activity. This suggests that the novel compound may target additional kinases beyond EGFR or possess a different mode of interaction within the ATP-binding pocket. Further investigation, such as kinome profiling, would be necessary to elucidate its precise molecular targets.

As expected, the conventional chemotherapeutic agent, Doxorubicin, demonstrated potent cytotoxicity across all cell lines, with IC50 values in the sub-micromolar range. This highlights the significant difference in potency between targeted therapies and traditional cytotoxic drugs in vitro. However, the clinical utility of Doxorubicin is often limited by its non-specific toxicity to healthy cells, a drawback that targeted agents like this compound aim to overcome.

Conclusion

This comparative guide provides a preliminary in vitro assessment of the anticancer efficacy of this compound. The findings from this hypothetical study suggest that this novel thieno[3,2-d]pyrimidine derivative is a promising candidate for further development as a targeted anticancer agent. Its moderate, broad-spectrum activity and potential to inhibit key oncogenic signaling pathways warrant more extensive preclinical evaluation, including in vivo efficacy studies and detailed mechanistic investigations.

References

  • Discovery of New thieno[3,2-d]pyrimidine Derivatives Targeting EGFR L858R/T790M NSCLCs by the Conformation Constrained Strategy. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. [Link]

Sources

A Researcher's Guide to Investigating Cross-Resistance with N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cross-resistance studies involving the novel anti-cancer compound, N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine. We will delve into the scientific rationale behind experimental design, provide detailed protocols, and offer a comparative analysis of this thienopyrimidine derivative against other established anti-cancer agents. Our focus is on empowering researchers to generate robust and insightful data to elucidate potential mechanisms of resistance and inform future therapeutic strategies.

Introduction: The Challenge of Drug Resistance and the Promise of Thienopyrimidines

The emergence of drug resistance is a primary obstacle to successful cancer chemotherapy. Tumors can develop resistance to a specific drug and, through a phenomenon known as cross-resistance, may also exhibit reduced sensitivity to other, often structurally or mechanistically related, therapeutic agents[1][2]. Understanding the potential for cross-resistance early in the development of a new anti-cancer compound is paramount.

This compound belongs to the thienopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in oncology as it is a bioisostere of purines, allowing it to interact with a wide array of biological targets[3][4]. Thienopyrimidine derivatives have demonstrated a broad spectrum of anti-cancer activities, including the induction of apoptosis, oxidative stress, and mitotic catastrophe[3]. Furthermore, many compounds from this class have been identified as potent kinase inhibitors, targeting key signaling pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2]. Some have also shown activity against Janus Kinase 1 (JAK1) and sirtuins[5][6].

While the precise molecular target of this compound in cancer cells is still under investigation, its structural similarity to known kinase inhibitors suggests it may function through similar mechanisms. This guide will, therefore, focus on a comparative analysis with agents targeting pathways commonly inhibited by thienopyrimidines.

Experimental Design: A Strategic Approach to Uncovering Cross-Resistance

A well-designed cross-resistance study aims to determine if resistance to one drug confers resistance to another. This requires the generation of a drug-resistant cell line and a subsequent comparison of its sensitivity to a panel of anti-cancer agents against the parental, drug-sensitive cell line.

Generation of a Resistant Cell Line

The establishment of a stable, drug-resistant cancer cell line is the cornerstone of any cross-resistance study. The most common method involves the continuous exposure of a cancer cell line to gradually increasing concentrations of the drug of interest, in this case, this compound[5][7][8]. This process mimics the clinical scenario where tumors adapt to long-term therapy.

G A Parental Cancer Cell Line B Determine IC50 of N-(2-methoxyethyl)thieno [3,2-d]pyrimidin-4-amine A->B C Continuous Culture with Sub-lethal Concentration (e.g., IC20) B->C D Gradual Dose Escalation C->D Over several months E Monitor Cell Viability and Morphology D->E F Establish Stable Resistant Cell Line D->F E->D G Characterize Resistance (Determine new IC50) F->G

Figure 1: Workflow for generating a drug-resistant cancer cell line.
Selection of Comparator Anti-Cancer Agents

The choice of comparator drugs is critical for a meaningful cross-resistance study. Based on the known activities of thienopyrimidine derivatives, a panel of agents targeting different, yet potentially related, pathways should be selected.

Table 1: Proposed Panel of Comparator Anti-Cancer Agents

Drug ClassExample Drug(s)Primary Mechanism of ActionRationale for Inclusion
EGFR Inhibitor Gefitinib, ErlotinibInhibits the tyrosine kinase activity of EGFR, blocking downstream signaling pathways involved in cell proliferation and survival.Thienopyrimidines are known to target EGFR. Cross-resistance may indicate a shared mechanism of action or a common downstream resistance pathway.
VEGFR-2 Inhibitor Sunitinib, SorafenibInhibits the tyrosine kinase activity of VEGFR-2, a key mediator of angiogenesis.Several thienopyrimidine derivatives have shown anti-VEGFR-2 activity. Resistance could be linked to upregulation of alternative angiogenic pathways.
Apoptosis Inducer Doxorubicin, CisplatinInduces DNA damage and triggers the intrinsic apoptotic pathway.To determine if resistance to this compound involves the upregulation of anti-apoptotic proteins, which could confer broad resistance to apoptosis-inducing agents.
Microtubule Stabilizer PaclitaxelPromotes microtubule polymerization and stabilization, leading to cell cycle arrest and apoptosis.To assess for multi-drug resistance (MDR) phenotypes, often mediated by drug efflux pumps like P-glycoprotein, which can confer resistance to a wide range of structurally diverse compounds.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting a cross-resistance study.

Protocol for Establishing a Drug-Resistant Cell Line
  • Cell Line Selection: Choose a cancer cell line relevant to the intended therapeutic area of this compound (e.g., a lung, breast, or colon cancer cell line).

  • Determination of Initial IC50:

    • Plate the parental cells in 96-well plates at a predetermined optimal density.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Perform a cell viability assay, such as the MTT assay (see Protocol 3.2), to determine the half-maximal inhibitory concentration (IC50).

  • Induction of Resistance:

    • Culture the parental cells in a medium containing a starting concentration of this compound, typically at the IC20 (the concentration that inhibits 20% of cell growth)[5].

    • Once the cells have adapted and are growing at a normal rate, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments)[7].

    • At each concentration, allow the cells to stabilize and resume normal proliferation before the next dose escalation. This process can take several months.

  • Establishment and Characterization of the Resistant Line:

    • Once the cells can tolerate a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), the resistant cell line is considered established.

    • Determine the new IC50 of this compound in the resistant cell line to quantify the degree of resistance.

    • Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable and reproducible source for future experiments.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability[1][9][10][11].

  • Cell Plating:

    • Seed both the parental and resistant cells into 96-well plates at their predetermined optimal densities. Allow the cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the selected comparator drugs.

    • Remove the old media from the wells and add 100 µL of fresh media containing the various drug concentrations. Include a vehicle control (e.g., DMSO) for each cell line.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[9].

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value for each drug in both the parental and resistant cell lines.

Data Presentation and Interpretation

The results of the cross-resistance study should be presented in a clear and comparative manner.

Table 2: Example Data from a Cross-Resistance Study

CompoundParental Cell Line IC50 (µM)Resistant Cell Line IC50 (µM)Resistance Factor (Resistant IC50 / Parental IC50)Cross-Resistance
This compound 0.515.030.0-
Gefitinib (EGFRi) 0.812.015.0Yes
Sunitinib (VEGFRi) 1.21.51.25No
Doxorubicin 0.15.050.0Yes
Paclitaxel 0.050.061.2No
Interpreting the Results
  • Significant Cross-Resistance (e.g., to Gefitinib in the example): This suggests that the mechanism of resistance to this compound may be shared with that of EGFR inhibitors. This could involve mutations in the EGFR kinase domain, or the activation of bypass signaling pathways that circumvent the effects of both drugs[11][12][13][14].

  • No Cross-Resistance (e.g., to Sunitinib and Paclitaxel): This indicates that the resistance mechanism is likely specific and does not involve general mechanisms like increased drug efflux that would affect a broad range of compounds.

  • Cross-Resistance to Apoptosis Inducers (e.g., to Doxorubicin): This points towards the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members or Inhibitors of Apoptosis Proteins - IAPs) as a potential resistance mechanism[8][9][15][16].

Visualizing Potential Mechanisms of Cross-Resistance

Understanding the underlying molecular pathways is crucial for interpreting cross-resistance data.

G cluster_0 Shared Target Pathway (e.g., EGFR Signaling) DrugA N-(2-methoxyethyl)thieno [3,2-d]pyrimidin-4-amine Target EGFR Kinase DrugA->Target Inhibition DrugB Gefitinib DrugB->Target Inhibition Downstream Downstream Signaling (Proliferation, Survival) Target->Downstream Resistance Target Mutation or Bypass Pathway Activation Resistance->Target Blocks Inhibition Resistance->Downstream Maintains Signaling

Figure 2: Hypothetical mechanism of cross-resistance via a shared target pathway.

G cluster_1 Upregulation of Anti-Apoptotic Proteins DrugA N-(2-methoxyethyl)thieno [3,2-d]pyrimidin-4-amine Apoptosis Apoptosis DrugA->Apoptosis Induces DrugC Doxorubicin DrugC->Apoptosis Induces AntiApoptotic Upregulated Anti-Apoptotic Proteins (e.g., Bcl-2, IAPs) AntiApoptotic->Apoptosis Inhibits

Sources

A Comparative Guide to ErbB Kinase Inhibitors: Profiling N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ErbB Signaling in Oncology

The ErbB family of receptor tyrosine kinases, comprising four members—EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4)—are pivotal regulators of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of ErbB signaling, often through receptor overexpression or activating mutations, is a hallmark of numerous human cancers, making this pathway a prime target for therapeutic intervention.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of ErbB kinases have emerged as a cornerstone of targeted cancer therapy.[4] This guide provides a comparative analysis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine and its structural analogs against other well-established ErbB inhibitors, offering insights for researchers and drug development professionals.

Due to the limited publicly available data on the specific biological activity of this compound as an ErbB inhibitor, this guide will utilize data from closely related thieno[3,2-d]pyrimidine analogs as representative examples of this chemical class. This approach allows for a scientifically grounded comparison of the potential of this scaffold in ErbB-targeted drug discovery.

The ErbB Signaling Pathway: A Complex Network

Upon ligand binding, ErbB receptors undergo homo- or heterodimerization, leading to the activation of their intracellular kinase domains and subsequent autophosphorylation of tyrosine residues.[5] These phosphorylated sites serve as docking platforms for various signaling proteins, initiating downstream cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[5][6]

ErbB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand ErbB_Receptor ErbB Receptor (EGFR, HER2) Ligand->ErbB_Receptor Binding Dimerization Dimerization & Autophosphorylation ErbB_Receptor->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: The ErbB signaling pathway, a key driver of cell growth and survival.

Profiling Thieno[3,2-d]pyrimidine-Based ErbB Inhibitors

The thieno[3,2-d]pyrimidine scaffold has been identified as a promising core for the development of potent dual EGFR and ErbB2 kinase inhibitors.[7][8][9] These compounds typically act as ATP-competitive inhibitors, occupying the kinase domain and preventing receptor autophosphorylation.[4]

Mechanism of Action: Reversible vs. Irreversible Inhibition

ErbB inhibitors can be broadly classified based on their binding mechanism:

  • Reversible Inhibitors: These compounds, such as erlotinib and gefitinib, form non-covalent bonds with the kinase domain, leading to a temporary inhibition of its activity.[10]

  • Irreversible Inhibitors: This class of inhibitors, including afatinib, forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the kinase, resulting in a sustained and potent inhibition.[7][11][12] Some thieno[3,2-d]pyrimidine analogs have been shown to act as covalent modifiers of ErbB kinases.[4][6]

Comparative Analysis of ErbB Kinase Inhibitors

A direct comparison of the inhibitory potency of this compound with other established ErbB inhibitors is challenging due to the lack of specific data for this compound. However, by examining data from structurally related thieno[3,2-d]pyrimidine analogs, we can infer the potential of this chemical class.

Inhibitor ClassRepresentative Compound(s)Target(s)IC50 (EGFR)IC50 (HER2)Mechanism
Thieno[3,2-d]pyrimidine Analogs from literature[8]EGFR, HER21-68 nM30-705 nMReversible/Irreversible
Quinazoline ErlotinibEGFR2 nM[13]-Reversible
Quinazoline GefitinibEGFR26-57 nM-Reversible
Dual Quinazoline LapatinibEGFR, HER210.8 nM9.8 nMReversible
Irreversible AfatinibEGFR, HER2, HER40.5 nM[7]14 nM[7]Irreversible

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

Experimental Protocols for Inhibitor Characterization

The evaluation of novel ErbB kinase inhibitors relies on a series of well-established in vitro and cell-based assays.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified ErbB kinase (e.g., EGFR, HER2), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Incubation: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding a phosphospecific antibody that recognizes the phosphorylated substrate.

  • Detection: Quantify the level of substrate phosphorylation using a suitable detection method, such as ELISA or fluorescence polarization.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP Start->Prepare_Reagents Add_Inhibitor Add Test Compound (Varying Concentrations) Prepare_Reagents->Add_Inhibitor Initiate_Reaction Initiate Kinase Reaction Add_Inhibitor->Initiate_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation Initiate_Reaction->Detect_Phosphorylation Calculate_IC50 Calculate IC50 Value Detect_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Sources

A Comparative Guide to the Validation of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine as a Dual-Stage Antiplasmodial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, with millions of cases and hundreds of thousands of deaths reported annually. The parasite, primarily Plasmodium falciparum, has a complex life cycle that involves a clinically silent liver stage and a symptomatic blood stage. The emergence and spread of drug-resistant parasite strains necessitate the urgent discovery of novel therapeutics. An ideal antimalarial agent would act on multiple stages of the parasite's life cycle, not only clearing the symptomatic blood-stage infection but also eliminating the asymptomatic liver-stage parasites, thereby preventing relapse and blocking transmission. Such compounds are termed dual-stage or multistage agents.[1][2][3]

This guide focuses on the validation of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine, a derivative of the promising thieno[3,2-d]pyrimidine scaffold, as a dual-stage antiplasmodial agent. Thienopyrimidine derivatives have demonstrated potent activity against various infectious agents and as kinase inhibitors.[4][5][6] Several analogues have shown promising dual-stage activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei (a model for liver-stage malaria).[7][8][9] This document provides a comparative analysis framework, detailed experimental protocols, and the scientific rationale for validating this class of compounds.

The Imperative for Dual-Stage Inhibition: Targeting the Full Parasite Life Cycle

To achieve radical cure and block malaria transmission, it is crucial to target both the hepatic (liver) and erythrocytic (blood) stages of the Plasmodium parasite. The liver stage is asymptomatic, but its successful completion leads to the release of thousands of merozoites that infect red blood cells, initiating the symptomatic phase of the disease.[10][11] In P. vivax infections, dormant liver-stage forms called hypnozoites can cause relapses months or years after the initial infection.[10]

Current antimalarials often target one stage specifically. For example, chloroquine is highly effective against blood-stage parasites, while primaquine is the primary drug used to eradicate liver-stage hypnozoites.[12][13] A single compound with dual-stage activity would simplify treatment regimens, improve patient compliance, and potentially reduce the development of drug resistance.

Plasmodium_Lifecycle cluster_mosquito Mosquito Vector cluster_human Human Host cluster_liver Liver Stage (Asymptomatic) cluster_blood Blood Stage (Symptomatic) Sporozoites_Mosquito Sporozoites in Salivary Gland Sporozoites_Human Sporozoites (infect hepatocytes) Sporozoites_Mosquito->Sporozoites_Human Mosquito Bite Schizonts Liver Schizonts (Asexual Replication) Sporozoites_Human->Schizonts Hypnozoites Hypnozoites (Dormant, P. vivax) Sporozoites_Human->Hypnozoites Merozoites_Liver Merozoites Released Schizonts->Merozoites_Liver Dual_Stage Dual-Stage Target (e.g., Thienopyrimidines) Schizonts->Dual_Stage Merozoites_Blood Merozoites (infect RBCs) Merozoites_Liver->Merozoites_Blood Primaquine Target for Primaquine Hypnozoites->Primaquine Trophozoites Ring/Trophozoite Stage Merozoites_Blood->Trophozoites Schizonts_Blood Blood Schizonts Trophozoites->Schizonts_Blood Gametocytes Gametocytes (Transmission Stage) Trophozoites->Gametocytes Chloroquine Target for Chloroquine/ Artemisinin Trophozoites->Chloroquine Trophozoites->Dual_Stage Schizonts_Blood->Merozoites_Blood RBC Lysis Gametocytes->Sporozoites_Mosquito Mosquito Uptake

Caption: The Plasmodium life cycle and targets for antimalarial drugs.

Comparative Analysis of this compound

To validate this compound, its performance must be benchmarked against established antimalarial agents. The ideal comparators include a standard blood-stage agent (Chloroquine or Artemisinin) and the only approved liver-stage radical cure agent (Primaquine).

CompoundPrimary Target StageMechanism of ActionReported IC50 (Blood Stage, P. falciparum)Reported IC50 (Liver Stage, P. berghei)
This compound Dual (Hypothesized)Likely kinase inhibition (based on scaffold)Data NeededData Needed
Chloroquine Blood StageInhibits heme polymerization in the parasite's food vacuole, leading to a toxic buildup of heme.[12][14][15]~10-100 nM (sensitive strains)Poor activity.[16]
Artemisinin Blood StageActivated by heme iron to produce free radicals, which damage parasite proteins and lipids.[17][18][19][20][21]~1-10 nMLimited activity.
Primaquine Liver Stage (especially hypnozoites)Mechanism is not fully understood but is thought to involve the generation of reactive oxygen species through its metabolites.[13][22]>10 µM~1-10 µM.[23]

Note: Specific IC50 values for this compound are not yet publicly available and would be the primary output of the validation workflow described below. Data for comparator drugs are generalized from multiple sources.

Experimental Validation Workflow: A Step-by-Step Guide

A rigorous, multi-step process is required to validate a dual-stage antiplasmodial candidate. This workflow ensures that the compound's activity is potent, specific to the parasite, and occurs at non-toxic concentrations to host cells.

Validation_Workflow Start Compound Synthesis & Solubilization Blood_Screen Primary Screen: Blood-Stage Assay (P. falciparum) Start->Blood_Screen Liver_Screen Primary Screen: Liver-Stage Assay (P. berghei) Start->Liver_Screen Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Start->Cytotoxicity Selectivity Calculate Selectivity Index (SI) (CC50 / IC50) Blood_Screen->Selectivity Determine IC50 Liver_Screen->Selectivity Determine IC50 Cytotoxicity->Selectivity Determine CC50 Hit Validated Dual-Stage Hit Selectivity->Hit SI > 10

Caption: High-level workflow for validating a dual-stage antiplasmodial agent.

Protocol 1: In Vitro Blood-Stage Activity Assay (P. falciparum)

This assay determines the compound's efficacy against the symptomatic blood stage of the parasite. The SYBR Green I-based fluorescence assay is a common, reliable method.

  • Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In a 72-hour growth assay, the fluorescence intensity is directly proportional to the number of parasites.

  • Methodology:

    • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., chloroquine-resistant W2 strain) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[24]

    • Compound Plating: Serially dilute the test compound in a 96-well plate. Include positive (Artemisinin) and negative (DMSO vehicle) controls.

    • Infection: Add synchronized ring-stage parasites at ~0.5% parasitemia and 2% hematocrit to each well.

    • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

    • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This buffer lyses the erythrocytes and parasites, releasing the parasite DNA.

    • Quantification: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

  • Scientist's Insight: The 72-hour incubation period is critical as it allows for two full asexual replication cycles, providing a robust measure of growth inhibition. Precise synchronization of the parasite culture to the ring stage is essential for assay reproducibility.

Protocol 2: In Vitro Liver-Stage Activity Assay (P. berghei)

This assay evaluates the compound's ability to inhibit parasite development in hepatocytes, the clinically silent but crucial first stage of infection. P. berghei, a rodent malaria parasite, is often used as a model because it readily infects human hepatoma cell lines.[1][25]

  • Principle: P. berghei parasites engineered to express luciferase are used to infect a human liver cell line (e.g., HepG2). The parasite load is quantified by measuring the luminescence produced by luciferase activity.[23]

  • Methodology:

    • Cell Seeding: Plate HepG2 cells in a 384-well plate and grow to confluence.

    • Sporozoite Preparation: Dissect salivary glands from infected Anopheles stephensi mosquitoes to release P. berghei sporozoites.

    • Infection & Treatment: Add the test compound to the HepG2 cells, followed immediately by the addition of sporozoites. Include positive (Primaquine) and negative (DMSO) controls.

    • Incubation: Incubate the infected cells for 48-72 hours at 37°C with 5% CO2 to allow for parasite development into exoerythrocytic forms (EEFs).

    • Lysis and Luminescence Reading: Add a luciferase substrate to lyse the cells and generate a luminescent signal.

    • Quantification: Measure the luminescence using a microplate reader.

    • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of liver-stage development against the log of the compound concentration.

  • Scientist's Insight: The quality and freshness of the sporozoites are paramount for achieving a high infection rate and a robust assay window. It is crucial to perform a parallel cytotoxicity assay to ensure that the observed reduction in luminescence is due to antiplasmodial activity and not toxicity to the host HepG2 cells.

Protocol 3: In Vitro Cytotoxicity Assay

This assay is essential to determine the compound's therapeutic window. It measures the concentration at which the compound is toxic to human cells, ensuring that the antiplasmodial activity is specific.

  • Principle: The assay measures the metabolic activity of cells as an indicator of viability. Resazurin (alamarBlue) is a non-toxic blue dye that is converted to the fluorescent pink resorufin by metabolically active cells.

  • Methodology:

    • Cell Seeding: Plate HepG2 cells (or another relevant human cell line) in a 96-well plate and allow them to adhere overnight.

    • Compound Addition: Add serial dilutions of the test compound to the cells. Include a positive control for toxicity (e.g., Puromycin) and a negative vehicle control.

    • Incubation: Incubate the plates for 48-72 hours.

    • Reagent Addition: Add Resazurin solution to each well and incubate for an additional 2-4 hours.

    • Quantification: Measure fluorescence (excitation ~560 nm, emission ~590 nm).

    • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

  • Trustworthiness Check: The Selectivity Index (SI) is calculated as SI = CC50 / IC50 . An SI value greater than 10 is generally considered the minimum threshold for a promising hit, indicating that the compound is at least 10-fold more toxic to the parasite than to human cells.

Conclusion and Future Directions

The validation of this compound as a dual-stage antiplasmodial agent hinges on rigorous, systematic evaluation. The protocols outlined above provide a robust framework for determining its potency against both liver and blood stages of the malaria parasite, while also assessing its safety profile. Positive results from this validation cascade—specifically, potent sub-micromolar IC50 values against both parasite stages and a high selectivity index—would strongly support its advancement as a lead candidate for further preclinical development, including mechanism of action studies and in vivo efficacy testing in animal models. The thieno[3,2-d]pyrimidine scaffold holds considerable promise, and a successful validation could pave the way for a new class of much-needed multistage antimalarials.[26][27]

References

  • Current perspectives on the mechanism of action of artemisinins - PubMed. Available from: [Link]

  • Artemisinin - Wikipedia. Available from: [Link]

  • Artemisinin: mechanisms of action, resistance and toxicity - PubMed. Available from: [Link]

  • Chloroquine - Wikipedia. Available from: [Link]

  • Establishment of an In Vitro Assay for Assessing the Effects of Drugs on the Liver Stages of Plasmodium vivax Malaria | PLOS One. Available from: [Link]

  • Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - MDPI. Available from: [Link]

  • What is the mechanism of Artemisinin? - Patsnap Synapse. Available from: [Link]

  • Chloroquine: Understanding Mechanism of Action and Resistance. Available from: [Link]

  • Chloroquine & Hydroxychloroquine: Mechanism of Action - AllDayChemist. Available from: [Link]

  • Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed. Available from: [Link]

  • Mechanistic Insights into Dual-Active Liver and Blood-Stage Antiplasmodials - PMC - NIH. Available from: [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. Available from: [Link]

  • High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - NIH. Available from: [Link]

  • In vitro models for human malaria: Targeting the liver stage - PMC - PubMed Central. Available from: [Link]

  • In vitro Cultivation and Visualization of Malaria Liver Stages in Primary Simian Hepatocytes. Available from: [Link]

  • Chloroquine Mechanism of action - YouTube. Available from: [Link]

  • P. vivax liver stage treatment. Available from: [Link]

  • Chloroquine Potentiates Primaquine Activity against Active and Latent Hepatic Plasmodia Ex Vivo - ASM Journals. Available from: [Link]

  • A. Inhibition of in vitro liver stage development by primaquine (left... - ResearchGate. Available from: [Link]

  • Flow Cytometry Based Detection and Isolation of Plasmodium falciparum Liver Stages In Vitro | PLOS One - Research journals. Available from: [Link]

  • (PDF) Primaquine-thiazolidinones block malaria transmission and development of the liver exoerythrocytic forms - ResearchGate. Available from: [Link]

  • Primaquine - LiverTox - NCBI Bookshelf - NIH. Available from: [Link]

  • In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PubMed Central. Available from: [Link]

  • Confirmation of blood-stage in vitro efficacy measured in growth... - ResearchGate. Available from: [Link]

  • In vitro models for human malaria: targeting the liver stage - PubMed - NIH. Available from: [Link]

  • Discovery of Dual-Stage Malaria Inhibitors with New Targets - PMC - NIH. Available from: [Link]

  • In Vitro Antimalarial Activity of Trichothecenes against Liver and Blood Stages of Plasmodium Species | Journal of Natural Products - ACS Publications. Available from: [Link]

  • Serum factors inhibitory for in vitro development of Plasmodium falciparum blood-stage parasites - SciELO. Available from: [Link]

  • Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations - PMC - PubMed Central. Available from: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. Available from: [Link]

  • Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[14][28]thieno[2,3-d]pyrimidine derivatives - RSC Publishing. Available from: [Link]

  • Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - ResearchGate. Available from: [Link]

  • New antiplasmodial 4-amino-thieno[3,2-d]pyrimidines with improved intestinal permeability and microsomal stability | Request PDF - ResearchGate. Available from: [Link]

  • A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC - NIH. Available from: [Link]

  • New antiplasmodial 4-amino-thieno[3,2-d]pyrimidines with improved intestinal permeability and microsomal stability - PubMed. Available from: [Link]

  • A New Thienopyrimidinone Chemotype Shows Multistage Activity against Plasmodium falciparum, Including Artemisinin-Resistant Parasites - PubMed Central. Available from: [Link]

  • Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents - ResearchGate. Available from: [Link]

  • Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents - PubMed. Available from: [Link]

  • Synthesis of antiplasmodial 2-aminothieno[3,2-d]pyrimidin-4(3H)-one analogues using the scaffold hopping strategy | Request PDF - ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the proper disposal of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This guide is structured to provide clear, procedural steps grounded in established safety principles to ensure the protection of personnel and the environment.

The Precautionary Principle: Hazard Assessment

This compound belongs to the thienopyrimidine class of heterocyclic compounds. This scaffold is structurally analogous to purines, allowing derivatives to interact with a wide array of biological targets.[1] Many thienopyrimidine derivatives have been investigated for potent bioactivity, including anticancer and anti-inflammatory properties.[2][3][4][5]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, the known biological potential of the class necessitates a cautious approach. Therefore, This compound must be treated as a hazardous chemical waste . The toxicological properties have not been fully investigated, and it should be assumed to be toxic, an irritant, and environmentally harmful.[6] Disposal via standard trash or sanitary sewer systems is strictly prohibited.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is mandatory when handling the pure compound, solutions, or contaminated waste. The goal is to prevent all routes of exposure, including skin contact, eye contact, and inhalation.[6][10]

Protection TypeSpecific EquipmentRationale
Eye & Face Chemical safety goggles with side-shields or a full-face shield.Protects against splashes of solutions or accidental aerosolization of solid powder.[11]
Hand Nitrile or other chemical-resistant gloves.Prevents direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[10][11]
Body A fully-fastened laboratory coat.Protects skin and personal clothing from contamination.[12]
Respiratory All handling and waste preparation should occur in a certified chemical fume hood.Minimizes the risk of inhaling airborne particles or vapors.[10][11]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation prevents dangerous reactions and ensures compliance with disposal regulations. All waste streams associated with this compound must be collected as hazardous chemical waste.[13]

Key Principles:

  • Use Compatible Containers: Waste must be collected in sturdy, leak-proof containers that are chemically compatible with the waste being added.[7][8] For solvent-based waste, use a designated solvent waste container. For solids, a sealed wide-mouth container is appropriate.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[7][9] This prevents the release of vapors and protects against spills.

  • Label Correctly: Every waste container must have a completed hazardous waste label affixed.[7] The label must include the full chemical name "this compound" and list all other components of the mixture, including solvents and their approximate percentages.[13]

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases unless the reaction is part of a specific neutralization protocol.[13][14]

Step-by-Step Disposal Procedures

Follow these procedural steps for different waste streams generated during your research.

Disposal of Unused or Expired Solid Compound
  • Location: Conduct all manipulations inside a chemical fume hood.

  • Container: Use the original manufacturer's container if possible. If not, use a clearly labeled, sealable, and compatible container (e.g., a wide-mouth amber glass jar).

  • Labeling: Affix a hazardous waste tag to the container. Clearly write the full chemical name and note that it is a solid waste.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[7][9]

Disposal of Solutions and Liquid Waste
  • Waste Stream: Collect all solutions (e.g., from experiments, chromatography fractions) containing the compound in a designated hazardous liquid waste container.

  • Container: Use a shatter-resistant container (e.g., plastic-coated glass bottle) designed for liquid chemical waste. Do not fill the container beyond 90% capacity to allow for expansion.

  • Labeling: Label the container with a hazardous waste tag. List all chemical constituents, including solvents and the target compound, with their estimated concentrations or percentages.[13]

  • Storage & Pickup: Keep the container sealed in secondary containment within a designated waste accumulation area. Arrange for EHS pickup when full.[7]

Decontamination and Disposal of Empty Containers

A container that has held this compound is not considered empty until it has been properly decontaminated.[9]

  • Triple Rinsing: Rinse the empty container (e.g., vial, flask) three times with a suitable solvent (one that readily dissolves the compound, such as acetone or ethanol).[8]

  • Collect Rinseate: The first rinse must be collected and disposed of as hazardous liquid waste, as it will contain the highest concentration of the chemical residue.[7] Subsequent rinses should also be collected as hazardous waste.

  • Container Disposal: Once triple-rinsed and air-dried in a fume hood, the container can be disposed of as regular lab glass. All labels must be fully defaced or removed to prevent confusion.[9]

Management of Contaminated Labware and PPE
  • Solid Waste: Items grossly contaminated with the solid compound or concentrated solutions (e.g., weighing paper, gloves, absorbent pads from a spill) should be collected in a sealed, labeled bag or container.

  • Labeling: The container must be labeled as "Solid Hazardous Waste" and list the contaminating chemical(s).

  • Disposal: This waste stream must be disposed of via your institution's EHS hazardous waste program.[8]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If trained and safe to do so, control the spread of the spill using a chemical spill kit with appropriate absorbent materials. Prevent the material from entering any drains.[15]

  • Cleanup: Wear full PPE. Sweep up solid material or absorb liquids. Place all contaminated materials, including absorbents and PPE, into a sealed container.

  • Label and Dispose: Label the container as hazardous waste from a spill cleanup and dispose of it through EHS.[8]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16][17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of waste related to this compound.

G start Identify Waste Stream (Solid, Liquid, Labware, Container) is_solid Is it unused/expired solid compound? start->is_solid is_liquid Is it a solution or liquid waste? is_solid->is_liquid No package_solid Package in original or compatible sealed container. is_solid->package_solid Yes is_container Is it an empty reagent container? is_liquid->is_container No package_liquid Collect in designated liquid waste container (<90% full). is_liquid->package_liquid Yes is_labware Is it contaminated labware or PPE? is_container->is_labware No rinse_container Triple-rinse with appropriate solvent. is_container->rinse_container Yes package_labware Collect in a sealed, lined solid waste container. is_labware->package_labware Yes store_waste Store in designated satellite accumulation area. Segregate incompatibles. is_labware->store_waste No (End of process) label_waste Label container with 'Hazardous Waste' & list all chemical components. package_solid->label_waste package_liquid->label_waste collect_rinseate Collect ALL rinseate as hazardous liquid waste. rinse_container->collect_rinseate trash_container Deface label & dispose of container in regular lab trash. rinse_container->trash_container collect_rinseate->package_liquid package_labware->label_waste label_waste->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup

Caption: Decision workflow for waste stream management.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 20: Chemical Waste Management. Retrieved from [Link]

  • Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • PubChem. (n.d.). 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. Retrieved from [Link]

  • Afl. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • AccelaChem. (n.d.). 1097168-21-2, this compound. Retrieved from [Link]

  • Desroches, J., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

  • Kandeel, M. M., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2014). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Scirp.org. Retrieved from [Link]

  • Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Retrieved from [Link]

  • El-Subbagh, H. I., et al. (2000). Synthesis of Some Thienopyrimidine Derivatives. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Thieno[3,4-d]pyrimidin-4(3H)-one, 5,7-dihydro-2-methyl- - Substance Details. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Introduction: A Proactive Stance on Novel Compound Safety

As research and development pushes the boundaries of medicinal chemistry, we frequently encounter novel compounds like this compound (CAS No. 1097168-21-2)[1]. While the thienopyrimidine scaffold is of significant interest for its therapeutic potential, this specific derivative lacks a comprehensive, publicly available toxicological profile[2][3][4][5][6]. In the absence of specific Safety Data Sheet (SDS) information, a prudent and conservative approach is not just recommended—it is essential for ensuring the safety of all laboratory personnel.[7][8][9]

This guide provides a detailed framework for handling this compound, built on the principle of treating substances with unknown hazards as potentially hazardous.[8] The protocols herein are designed to establish a self-validating system of safety, where engineering controls, work practices, and personal protective equipment (PPE) work in concert to minimize risk.

Part 1: Hazard Assessment and Risk Mitigation

Structural Alerts and Assumed Hazard Profile

The molecule this compound contains two key structural motifs that guide our safety assessment:

  • Thieno[3,2-d]pyrimidine Core: This heterocyclic system is structurally related to purine bases and is known to be biologically active.[3] Derivatives are often developed as potent inhibitors of cellular pathways, implying that the compound could have high physiological activity and potential toxicity.[4][5][6]

  • Amine Functionality: Aromatic and heterocyclic amines as a class can range from irritants to corrosive and toxic substances.[10][11]

Given the lack of specific data, we must operate under a conservative set of assumptions.

Hazard CategoryAssumed Risk & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Assume High Toxicity. The biological activity of the core structure necessitates caution. Avoid all routes of exposure.[7][9]
Skin Corrosion/Irritation Assume Corrosive/Irritant. Amine-containing compounds can cause skin irritation or burns.[10][12][13]
Serious Eye Damage/Irritation Assume High Risk of Serious Eye Damage. Direct contact with powders or solutions of amine compounds can cause severe, irreversible damage.[11][12]
Carcinogenicity/Mutagenicity Treat as a Potential Carcinogen/Mutagen. In the absence of data, this is a prudent measure for novel, biologically active compounds.[7]
The Hierarchy of Controls

Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy begins with engineering and administrative controls to minimize exposure potential from the outset.[9]

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective (Last Line of Defense) Eng_Controls Engineering Controls (e.g., Chemical Fume Hood) Admin_Controls Administrative Controls (e.g., SOPs, Training) Eng_Controls->Admin_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin_Controls->PPE

Caption: Hierarchy of controls for handling hazardous chemicals.

Part 2: Operational Plans and PPE Protocols

Adherence to the following operational and PPE protocols is mandatory when handling this compound.

Engineering Controls: Your Primary Shield
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[14] This is crucial for preventing the inhalation of aerosolized powder or vapors.[8]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10][15]

Personal Protective Equipment (PPE) Selection

The appropriate level of PPE depends on the specific task. Use the following table as a guide.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNitrile gloves (single pair)Lab coatNot required
Weighing Solid Compound Chemical splash goggles & Face shieldDouble-gloved (Nitrile or Neoprene)Lab coat & Disposable sleevesNot required if in fume hood
Preparing Solutions Chemical splash goggles & Face shieldDouble-gloved (Nitrile or Neoprene)Lab coat & Chemical-resistant apronNot required if in fume hood
Spill Cleanup (inside fume hood) Chemical splash goggles & Face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber) over nitrile glovesChemical-resistant apron over lab coatNot required
Spill Cleanup (outside fume hood) Chemical splash goggles & Face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber) over nitrile glovesDisposable chemical-resistant coveralls (e.g., Tychem®)Required: NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filter[16][17]
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required at all times.[8][9] A full-face shield must be worn over the goggles during any operation with a significant splash or aerosolization risk, such as preparing solutions or cleaning up spills.[18]

  • Hand Protection: Use compatible chemical-resistant gloves.[15] Nitrile or neoprene gloves are recommended for handling amines.[18][19] For all work inside the fume hood, double-gloving is mandatory to provide an extra layer of protection against tears and contamination. Inspect gloves for any signs of degradation or perforation before each use.[15][16] Use proper glove removal technique to avoid skin contact.[15]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[8] For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[20] Do not wear shorts or open-toed shoes in the laboratory.[21]

  • Respiratory Protection: The routine use of a respirator is not necessary if all work is conducted inside a properly functioning chemical fume hood.[8] However, one must be available for emergencies. If a spill occurs outside of a fume hood, or if you are cleaning an area where dust may have settled, a NIOSH-approved respirator is required.[16] All personnel who may need to use a respirator must be properly trained and fit-tested.

PPE_Decision_Flowchart Start Start: Prepare to Handle Compound In_Hood Is all work contained within a certified chemical fume hood? Start->In_Hood Base_PPE Required PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat In_Hood->Base_PPE Yes Stop_Work STOP WORK Consult EHS. Respirator Required. In_Hood->Stop_Work No Splash_Risk Is there a significant splash or aerosolization risk? Base_PPE->Splash_Risk Add_Face_Shield ADD: Face Shield Splash_Risk->Add_Face_Shield Yes Final_PPE Proceed with Experiment Splash_Risk->Final_PPE No Add_Face_Shield->Final_PPE

Caption: Decision flowchart for selecting appropriate PPE.

Part 3: Procedural Guidance

Handling and Use Protocol
  • Preparation: Before handling the compound, ensure all required engineering controls are active and all necessary PPE is donned correctly.

  • Weighing: Perform weighing on a disposable weigh paper or in a small, tared container to minimize contamination of the balance. Use smooth, controlled motions to avoid creating dust.

  • Transfers: When transferring the solid or a solution, do so over a tray or secondary containment to catch any potential drips or spills.

  • Housekeeping: Do not eat, drink, or smoke in the laboratory.[10][21] Keep the work area clean and uncluttered.[21] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[15][16]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][21]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

  • Inhalation: Move the affected individual to fresh air.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10][11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[22]

  • Spill Management:

    • Minor Spill (inside fume hood): Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad). Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[16] Decontaminate the area with a suitable solvent followed by soap and water.

    • Major Spill (outside fume hood): Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without specialized training and the appropriate respiratory protection.

Part 4: Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.[16]

  • Solid Waste: This includes contaminated gloves, weigh papers, pipette tips, and absorbent materials. Collect all solid waste in a clearly labeled, sealed hazardous waste container.[16]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not pour any amount down the drain.[15]

  • Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in accordance with all local, state, and federal regulations.[16][23]

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds. (2025). Benchchem.
  • Novel Chemicals with Unknown Hazards SOP. University of Washington Environmental Health & Safety.
  • The Importance of Chemical Safety in R&D Labs. (2024). Wilco Prime.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). SafetyInfo.
  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH.
  • Safety Data Sheet for N-butyl-6-chloropyridin-3-amine. Enamine.
  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).
  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz.
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (2025). Benchchem.
  • Safety Data Sheet for (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine. (2025). Fisher Scientific.
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. (2025). Benchchem.
  • Personal Protective Equipment (PPE). (2025). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol. (2025). Fisher Scientific.
  • Material Safety Data Sheet for 2H-Thieno[3,4-b][7][19]dioxepin derivative. Derthon Optoelectronic Materials Science Technology Co Ltd. Available at:

  • Personal Protective Equipment. ASHP Publications.
  • Safety Data Sheet for a Thienopyrimidine derivative. (2025). TCI Chemicals.
  • This compound Product Information. AccelaChem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Safety Data Sheet for (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine. (2023). Fisher Scientific.
  • Safety Data Sheet for 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid. (2025). Fisher Scientific.
  • Safety Data Sheet for a liquid herbicide containing amines. afl.
  • Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC, National Center for Biotechnology Information (NCBI).
  • Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. PMC, National Center for Biotechnology Information (NCBI).
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC, National Center for Biotechnology Information (NCBI).
  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019). PubMed, National Center for Biotechnology Information (NCBI).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.